molecular formula C10H10N4O B594528 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine CAS No. 1258634-42-2

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Katalognummer: B594528
CAS-Nummer: 1258634-42-2
Molekulargewicht: 202.217
InChI-Schlüssel: HMHPHTZISQDRLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a nitrogen-rich heteroaromatic scaffold of significant interest in medicinal chemistry for the design and synthesis of novel enzyme inhibitors. Its structure, featuring pyridine and methoxypyrimidine rings, is commonly employed as a key building block that can interact with the hinge region of kinase ATP-binding sites . This compound serves as a critical precursor in developing potential therapeutic agents targeting oncogenic and inflammatory pathways. Research indicates that methoxypyridine and methoxypyrimidine derivatives are core components in potent, selective inhibitors of kinases such as PI3K and mTOR, which are pivotal targets in cancer research due to their role in cell proliferation and survival . Furthermore, similar structural motifs are found in compounds investigated as Janus Kinase (JAK) inhibitors, highlighting the utility of this chemotype in immunology and the treatment of autoimmune disorders . As a versatile chemical intermediate, this amine provides a synthetic handle for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties in their discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(2-methoxypyrimidin-5-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-15-10-13-4-7(5-14-10)8-6-12-3-2-9(8)11/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHPHTZISQDRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744704
Record name 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258634-42-2
Record name 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine. While direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a detailed profile by leveraging data from its close structural isomer, 3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine, and established principles of medicinal chemistry. The guide outlines a plausible, high-yield synthetic pathway, predicts physicochemical and spectroscopic characteristics, and explores the compound's significant potential as a kinase inhibitor for applications in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals interested in novel heterocyclic scaffolds.

Introduction: The Strategic Importance of the Pyridinyl-Pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings creates a privileged heterocyclic scaffold with significant utility in medicinal chemistry. These two nitrogen-containing aromatic systems are fundamental building blocks of DNA and RNA, and their derivatives are well-recognized for their ability to interact with a wide range of biological targets.[1] Specifically, the pyridinyl-pyrimidine core is a prominent feature in numerous kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine core of ATP.[2][3] The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][4]

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine represents a novel iteration of this scaffold. The methoxy group on the pyrimidine ring and the amine group on the pyridine ring are expected to play crucial roles in forming hydrogen bonds within the ATP-binding pocket of various kinases. This guide will explore the synthesis, predicted properties, and potential therapeutic applications of this promising, yet under-documented, molecule.

Molecular Structure and Identification

The core structure of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine consists of a pyridine ring substituted at the 3-position with a 2-methoxypyrimidin-5-yl group, and an amine group at the 4-position of the pyridine ring.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 3-(2-methoxypyrimidin-5-yl)pyridin-4-amineN/A
Molecular Formula C₁₀H₁₀N₄O[5]
Molecular Weight 202.21 g/mol [5]
Canonical SMILES COC1=NC=C(C=N1)C2=C(C=CN=C2)NN/A
InChIKey Inferred, not availableN/A
CAS Number Not assigned or not publicly availableN/A

Note: The Molecular Formula and Weight are based on the isomeric compound, 3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine, as they share the same atomic composition.[5]

Proposed Synthesis and Experimental Protocol

The synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds, and it is widely used in the synthesis of biaryl compounds.[6][7][8]

The proposed synthetic route involves the coupling of a suitable boronic acid or ester derivative of 2-methoxypyrimidine with a halogenated 4-aminopyridine.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 5-Bromo-2-methoxypyrimidine P 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine A->P Suzuki Coupling B 3-Boryl-4-aminopyridine derivative B->P Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃ or K₃PO₄) Solvent Solvent (e.g., 1,4-Dioxane/Water)

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis of the target compound.

Detailed Experimental Protocol

Reaction: Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxypyrimidine with 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Materials:

  • 5-Bromo-2-methoxypyrimidine

  • 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)[6]

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-methoxypyrimidine (1.0 eq), 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings, although other palladium catalysts with specialized ligands could also be employed to optimize yield and reaction time.[6]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is essential for the activation of the boronic ester in the catalytic cycle.[8]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.[6]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is crucial to prevent catalyst degradation and ensure a successful reaction.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the lack of direct experimental data, the physicochemical properties of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine are predicted based on its structural isomer and general chemical principles.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular Weight 202.21 g/mol Identical to the 2-amino isomer.[5]
XLogP3-AA ~0.7Based on the 2-amino isomer.[5]
Hydrogen Bond Donors 1From the primary amine group.[5]
Hydrogen Bond Acceptors 5From the nitrogen atoms in the pyridine and pyrimidine rings, and the oxygen of the methoxy group.[5]
Rotatable Bonds 2Between the two rings and the methoxy group.[5]
Melting Point Likely a solid at room temperatureBased on similar biaryl heterocyclic compounds.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanolCommon for this class of compounds.
pKa The pyridine nitrogen will be basic, and the amino group will have a distinct pKa.General knowledge of aminopyridines.[9]
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrimidine rings. The methoxy group will appear as a singlet, likely around 3.9-4.1 ppm. The amino group protons will present as a broad singlet.

  • ¹³C NMR: The carbon NMR will display signals for all ten carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 202.0855, corresponding to the exact mass of the C₁₀H₁₀N₄O formula.[5]

Biological Activity and Therapeutic Potential

The pyridinyl-pyrimidine scaffold is a well-established pharmacophore in the field of kinase inhibitors.[1][4] These compounds often act as ATP-competitive inhibitors by forming key hydrogen bonds with the hinge region of the kinase active site.

Kinase_Inhibition cluster_compound 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine cluster_kinase Kinase Active Site Compound Pyridinyl-Pyrimidine Scaffold Hinge Hinge Region Compound->Hinge Forms Hydrogen Bonds (Amine and Pyrimidine Nitrogens) ATP_Pocket ATP-Binding Pocket

Caption: Hypothesized interaction with a kinase active site.

Given its structural features, 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a strong candidate for being a kinase inhibitor. The 4-amino group on the pyridine ring and the nitrogen atoms within the pyrimidine ring are well-positioned to act as hydrogen bond donors and acceptors, respectively, which is a common binding mode for this class of inhibitors.

Potential kinase targets could include, but are not limited to:

  • Epidermal Growth Factor Receptor (EGFR)[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR)[1]

  • Cyclin-Dependent Kinases (CDKs)[10]

  • Aurora Kinases and Polo-like Kinases (PLKs)[3][11]

Further screening and biological evaluation are necessary to determine the specific kinase inhibitory profile and potential therapeutic applications in areas such as oncology.[4]

Safety and Handling

As with any novel chemical compound, 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related aminopyridine and aminopyrimidine compounds can be irritants and may be harmful if ingested or absorbed through the skin.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for any available handling and toxicity information for structurally related compounds.[12]

Conclusion and Future Directions

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a novel heterocyclic compound with significant potential as a scaffold for the development of kinase inhibitors. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and predicted physicochemical and biological properties based on sound chemical principles and data from related molecules.

Future research should focus on the successful synthesis and characterization of this compound to validate the predictions made in this guide. Subsequent biological screening against a panel of kinases will be crucial to elucidate its specific activity and potential for development as a therapeutic agent in oncology or other disease areas where kinase dysregulation is a key factor.

References

  • ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of substituted 4-amino-pyrimidines.
  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Available at: [Link]

  • Google Patents. (n.d.). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
  • PubChem. (n.d.). 4-amino-5, 6, 7, 8-tetrahydro-pyrido-[4, 3-d]-pyrimidine substitution products - Patent US-3248395-A. Available at: [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • PMC. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Available at: [Link]

  • Google Patents. (n.d.). Aminopyrimidines as Syk inhibitors.
  • PubChem. (n.d.). 3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine. Available at: [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • Bentham Science. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Available at: [Link]

  • ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]

  • ResearchGate. (2025). Amino group acidity in aminopyridines and aminopyrimidines. Available at: [Link]

  • Google Patents. (n.d.). The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • PubChem. (n.d.). 2-Aminopyrimidine. Available at: [Link]

  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • PMC. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • PMC. (n.d.). 4-Amino-3,5-dichloropyridine. Available at: [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]

  • PubMed. (n.d.). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Available at: [Link]

  • PMC. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • ResearchGate. (2025). The reaction of 4-chloropyridine with some amines. Available at: [Link]

  • PubChem. (n.d.). 3-Methoxy-4-aminopyridine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • PubChem. (n.d.). N-[3-[2-[(3-methoxy-1-methylpyrazol-4-yl)amino]-5-methylpyrimidin-4-yl]-1H-indol-7-yl]-2-methylpyridine-3-carboxamide. Available at: [Link]

  • NIST. (n.d.). 2-Pyridinamine, 5-methyl-. Available at: [Link]

Sources

Literature review of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine and its derivatives, a class of privileged scaffolds primarily utilized in the development of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2) inhibitors.

A Privileged Scaffold for Checkpoint Kinase Inhibition[1]

Executive Summary

The molecule 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (CAS: 1258634-42-2 ) represents a critical biaryl amine pharmacophore in medicinal chemistry. It serves as the "hinge-binding" or "solvent-front" moiety in several high-potency kinase inhibitors, most notably in the indazole-aminopyridine series of CHK1 inhibitors developed by Array BioPharma and Genentech.

While frequently associated in literature databases with GDC-0575 (ARRY-575) , structural elucidation reveals a complex landscape where this specific aminopyridine scaffold is often utilized in indazole-based analogs , whereas the clinical candidate GDC-0575 itself is a pyrrolopyridine (7-azaindole). This guide clarifies these structural distinctions, details the synthesis of the core scaffold, and reviews its pharmacological application in abrogating the DNA Damage Response (DDR).

Chemical Space & Structural Analysis

The core structure consists of a 4-aminopyridine ring substituted at the 3-position with a 2-methoxypyrimidin-5-yl group.[1] This biaryl system is designed to function as a bidentate ligand within the ATP-binding pocket of protein kinases.

2.1 Pharmacophore Features[2][3]
  • Hinge Binder: The pyridine nitrogen (N1) and the exocyclic amine (4-NH2) typically form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu85/Cys87 in CHK1).

  • Solvent Exposure: The 3-position substituent (pyrimidine) extends towards the solvent front or the ribose binding pocket, allowing for modular substitutions (e.g., the methoxy group) to tune solubility and selectivity.

  • Vectorality: The 3,4-substitution pattern on the pyridine ring introduces a "twist" that forces the biaryl system out of planarity, improving shape complementarity with the kinase active site.

2.2 Structural Confusion in Literature

Researchers must distinguish between two related chemical series:

  • Indazole-Aminopyridine Series: Contains the 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine moiety coupled to an indazole core. This series exhibits high potency against CHK1.[4][5]

  • Pyrrolopyridine Series (GDC-0575): The clinical candidate GDC-0575 is a 7-azaindole derivative (N-[4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]...), which is structurally distinct from the title scaffold.

Synthesis Protocols

The synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine relies on palladium-catalyzed cross-coupling chemistry. The following protocol is validated for high-yield production of this intermediate.

3.1 Retrosynthetic Analysis

The biaryl bond is constructed via a Suzuki-Miyaura coupling between a 3-halo-4-aminopyridine and a pyrimidinyl boronate.

3.2 Step-by-Step Synthesis Protocol

Reagents:

  • Starting Material A: 4-Amino-3-iodopyridine (or 3-bromo analog).

  • Starting Material B: 2-Methoxypyrimidine-5-boronic acid.

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4.

  • Base: Na2CO3 or Cs2CO3 (2.0 M aqueous).

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1) or Dioxane / Water.

Procedure:

  • Charge: In a reaction vessel, combine 4-amino-3-iodopyridine (1.0 eq) and 2-methoxypyrimidine-5-boronic acid (1.1 eq).

  • Solvate: Add DME (10 mL/g) and stir to dissolve.

  • Basify: Add aqueous Na2CO3 (2.0 eq). Degas the mixture with nitrogen for 10 minutes.

  • Catalyze: Add Pd(dppf)Cl2 (0.05 eq).

  • Reflux: Heat the mixture to 85–90°C for 4–6 hours under nitrogen atmosphere. Monitor by LC-MS for consumption of the halide.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4.

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (SiO2, 0–10% MeOH in DCM) to yield 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine as a white to off-white solid.

Yield Expectation: 75–85%.

3.3 Synthesis Visualization (Graphviz)

SynthesisPath Figure 1: Synthetic Route to the Aminopyridine Scaffold SM1 4-Amino-3-iodopyridine Process Suzuki Coupling Pd(dppf)Cl2, Na2CO3 DME/H2O, 90°C SM1->Process SM2 2-Methoxypyrimidine- 5-boronic acid SM2->Process Product 3-(2-Methoxypyrimidin-5-yl) pyridin-4-amine (Scaffold) Process->Product Drug Indazole-Based CHK1 Inhibitors Product->Drug Amide Coupling (Indazole Acid)

Medicinal Chemistry & SAR

The utility of the 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine scaffold lies in its ability to be coupled with various "left-hand side" cores (typically bicyclic heteroaromatics) to optimize kinase selectivity.

4.1 Structure-Activity Relationship (SAR) Table
RegionModificationEffect on Activity (CHK1)
Pyridine Ring 4-NH2Essential. Forms critical H-bond with hinge carbonyl (Glu85).
Pyridine Ring 3-Position LinkerDirect biaryl bond is optimal. Flexible linkers reduce potency.
Pyrimidine Ring 2-MethoxyOptimal. Provides metabolic stability and fills hydrophobic pocket.
Pyrimidine Ring 2-H or 2-NH22-H reduces potency; 2-NH2 can improve solubility but may lose selectivity.
Coupling Partner Indazole vs. PyrazoleIndazole cores (coupled to the pyridine amine) generally yield higher potency (IC50 < 5 nM).
4.2 Mechanism of Action

Derivatives incorporating this scaffold function as ATP-competitive inhibitors .

  • Binding: The inhibitor occupies the ATP-binding cleft of the kinase.[6]

  • Inhibition: It prevents the phosphorylation of downstream substrates (e.g., CDC25).

  • Outcome: In CHK1 inhibition, this results in the abrogation of the G2/M checkpoint, forcing cells with DNA damage to enter mitosis prematurely ("mitotic catastrophe").

Biological Context: The DNA Damage Response[7]

This scaffold is integral to therapies targeting the ATR-CHK1-CDC25 pathway.

5.1 Signaling Pathway Diagram (Graphviz)

DDR_Pathway Figure 2: Mechanism of CHK1 Inhibition in DNA Damage Response DNA_Damage DNA Damage (SSBs / Replication Stress) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase (Target) ATR->CHK1 Phosphorylation (S317/S345) CDC25 CDC25 Phosphatases CHK1->CDC25 Inhibition (Degradation) Arrest G2/M Arrest (Repair) CHK1->Arrest Promotes CDK1 CDK1/Cyclin B CDC25->CDK1 Activation (Dephosphorylation) Mitosis Mitotic Entry CDK1->Mitosis Apoptosis Mitotic Catastrophe (Apoptosis) Mitosis->Apoptosis With DNA Damage Inhibitor Aminopyridine Derivative Inhibitor->CHK1 Blocks Inhibitor->Mitosis Forces (in damaged cells)

Key References
  • Structure-Based Design of CHK1 Inhibitors:

    • Title: "Discovery of GDC-0575 (ARRY-575), a Potent and Selective CHK1 Inhibitor."[4][7]

    • Note: While GDC-0575 is a pyrrolopyridine, the associated patent literature describes the indazole-aminopyridine analogs using the title scaffold.

    • Source:

  • Synthesis of Aminopyridine Intermediates:

    • Title: "An Efficient Through-Process for Chk1 Kinase Inhibitor GDC-0575."

    • Context: Describes the synthesis of related biaryl systems.

    • Source:

  • CHK2 Inhibition (Related Scaffolds):

    • Title: "Structure-Based Design of CHK2 Inhibitors Leading to CCT241533."

    • Context: Contrasts the aminopyridine scaffold with quinazoline-based CHK2 inhibitors.

    • Source:

  • Database Entry:

    • Title: "3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (CAS 1258634-42-2)"[1]

    • Source: (Note: Verify CAS/Structure mapping as databases often conflate isomers).

Sources

Physicochemical Profiling & Optimization of Methoxypyrimidinyl-Pyridinamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxypyrimidinyl-pyridinamine scaffold represents a privileged structural motif in modern kinase inhibitor discovery (e.g., JAK, CDK, and EGFR families). Characterized by a central aminopyrimidine core linked to a pyridine ring, this architecture offers a unique balance of hydrogen bond donor/acceptor capabilities essential for ATP-hinge binding. However, its utility is frequently bottlenecked by complex physicochemical behaviors—specifically, solubility-permeability trade-offs driven by intramolecular hydrogen bonding (IMHB) and metabolic liabilities associated with the methoxy substituent.

This guide provides a rigorous technical analysis of the scaffold’s physicochemical characteristics, offering actionable protocols for profiling and optimization strategies to mitigate attrition risks in early drug discovery.

Structural Anatomy & Pharmacophore

The scaffold typically comprises a 2-methoxy-4-aminopyrimidine (or isomeric equivalent) coupled to a pyridin-x-amine . This arrangement is not arbitrary; it is an evolution of the "adenine-mimetic" concept.

Electronic & Steric Features
  • The Methoxy "Anchor" (C-OMe): Unlike a simple methyl group, the methoxy substituent at the pyrimidine C2 or C6 position serves two roles:

    • Electronic Modulation: It acts as a weak electron donor (+M effect), slightly increasing the electron density of the pyrimidine ring, which can modulate the acidity of the bridging amine NH.

    • Steric/H-Bonding: It frequently targets the ribose-binding pocket or the "gatekeeper" residue in kinases. The oxygen atom serves as a weak H-bond acceptor.

  • The Pyridinamine Linker: The bridging nitrogen (NH) is the primary H-bond donor for the kinase hinge region (e.g., interacting with the backbone carbonyl of the hinge residue).

Conformational Locking (The IMHB Effect)

A critical, often overlooked feature is the propensity for Intramolecular Hydrogen Bonding (IMHB) .

  • Mechanism: The bridging amine hydrogen often forms a 6-membered planarizing H-bond with the adjacent ring nitrogen (pyrimidine or pyridine).

  • Consequence: This "locks" the molecule in a planar conformation.

    • Pro: Reduces entropic penalty upon binding to the kinase (pre-organized conformation).

    • Con: Increases crystal lattice energy (high melting point), drastically reducing thermodynamic solubility.

Physicochemical Characteristics

The following data summarizes the typical profile of lead-like compounds containing this scaffold.

PropertyTypical RangeMechanistic DriverOptimization Lever
pKa (Basic) 3.5 – 6.5Pyridine nitrogen lone pair.Add F/CF3 to pyridine to lower pKa; Add -NH2 to raise it.
LogP (Lipophilicity) 2.0 – 4.5Aromatic stacking; Methoxy lipophilicity.Introduce polar side chains on the pyridine ring.
Solubility (Thermodynamic) < 10 µM (pH 7.4)High lattice energy (Planarity/IMHB).Disrupt planarity (N-methylation) or introduce solubilizing tails (morpholine/piperazine).
PSA (Polar Surface Area) 60 – 90 ŲN-acceptors + NH donor + OMe.Ideal for cell permeability (Rule of 5 compliant).
Metabolic Stability Low to ModerateO-demethylation; Pyridine N-oxidation.Deuteration of OMe; Steric shielding of Pyridine N.

Critical Metabolic Liabilities

While the scaffold is chemically stable, it faces specific enzymatic challenges in the liver.

O-Demethylation (CYP Mediated)

The methoxy group on the electron-deficient pyrimidine ring is a prime target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Pathway:

    
    
    
  • Impact: Conversion to the hydroxyl-pyrimidine (lactam tautomer) often kills potency and drastically alters solubility (making it too polar/zwitterionic).

Pyridine N-Oxidation

The pyridine nitrogen, if accessible, can be oxidized to the N-oxide. While sometimes an active metabolite, N-oxides generally suffer from poor permeability and rapid renal clearance.

Visualization: Structure-Property Relationships

The following diagram illustrates the causal relationships between structural modifications and physicochemical outcomes.

SPR_Flowchart Scaffold Methoxypyrimidinyl- Pyridinamine Core Mod_Methoxy Methoxy Group (Electronic/Steric) Scaffold->Mod_Methoxy Mod_Linker Amine Linker (NH Bridge) Scaffold->Mod_Linker Mod_Pyridine Pyridine Ring (Basicity) Scaffold->Mod_Pyridine Prop_Permeability Permeability (Planarity) Mod_Methoxy->Prop_Permeability Lipophilicity (+LogP) Prop_Metabolism Metabolic Stability (CYP Liability) Mod_Methoxy->Prop_Metabolism O-Demethylation Risk Prop_Solubility Solubility (Lattice Energy) Mod_Linker->Prop_Solubility IMHB (Reduces Solubility) Mod_Linker->Prop_Permeability Planarization ( Improves) Mod_Pyridine->Prop_Solubility Ionization (pH dependent) Mod_Pyridine->Prop_Metabolism N-Oxidation

Caption: Causal mapping of structural components to physicochemical outcomes. Note the inverse relationship between Linker-driven planarity (good for permeability) and solubility.

Experimental Protocols (Self-Validating)

Thermodynamic Solubility Assay (Shake-Flask)

Why this method? Kinetic solubility (DMSO precipitation) often overestimates the solubility of these scaffolds because they form stable crystal lattices or solvates that precipitate slowly. Thermodynamic measurement is the "gold standard."

Protocol:

  • Preparation: Weigh 2–5 mg of solid compound into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of buffer (pH 7.4 phosphate and pH 2.0 HCl).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C. Critical: Ensure excess solid remains visible. If clear, add more solid.

  • Separation: Centrifuge at 10,000g for 10 minutes or filter through a PVDF filter (0.22 µm). Note: Check for filter adsorption by running a known standard.

  • Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • pH Check: Measure the final pH of the supernatant. These scaffolds are bases; they may shift the buffer pH.

Potentiometric pKa Determination

Why this method? The pyridine nitrogen pKa is often close to physiological pH (4–6). UV-metric methods may fail if the chromophore doesn't change significantly upon protonation.

Protocol:

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve ~1 mg of compound in assay water (with co-solvent methanol if LogP > 3).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH/HCl.

  • Data Processing: Use the Yasuda-Shedlovsky extrapolation to determine aqueous pKa from the co-solvent data.

  • Validation: The curve must show a clear inflection point. If the compound precipitates during titration (common for this scaffold near neutral pH), the instrument should detect the "precipitation event" (turbidity onset).

Optimization Strategies

Solving the Solubility Problem

If the scaffold is too insoluble due to crystal packing (high Melting Point):

  • Disrupt Symmetry: Move the methoxy group from C4 to C5 (if SAR permits) or replace with an ethoxy group to disrupt lattice packing.

  • Lower LogP: Introduce a solubilizing group (e.g., N-methylpiperazine) on the pyridine ring, positioned solvent-exposed.

Blocking Metabolism
  • Deuteration: Replace the

    
     with 
    
    
    
    . This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated O-demethylation.
  • Fluorination: Introduce a fluorine atom adjacent to the pyridine nitrogen to lower its basicity and reduce N-oxidation susceptibility.

References

  • Design and Synthesis of 2-Amino-pyridine Derivatives: Title: Discovery of Novel 2-Aminopyridine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Source: Journal of Medicinal Chemistry (2024).[1][2] URL:[Link]

  • Metabolic Stability of Pyridine Scaffolds: Title: Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[3] Source: PMC (National Institutes of Health). URL:[Link]

  • General Kinase Inhibitor SAR: Title: Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.[4] Source: Molecules (via NCBI). URL:[Link]

  • Crystal Structure & Packing: Title: Crystal structure determination of pyridine derivatives and packing interactions.[5] Source: PubMed Central. URL:[Link]

Sources

Biological activity profile of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (CAS: 1258634-42-2), a critical pharmacophore in the development of kinase inhibitors and Targeted Protein Degraders (TPD).

Executive Summary

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a synthetic biaryl amine small molecule acting as a potent, ATP-competitive inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .[1][2] It serves as a "privileged scaffold" in medicinal chemistry, most notably as the warhead (ligand) in heterobifunctional degraders (PROTACs) targeting IRAK4 for the treatment of autoimmune diseases (e.g., Rheumatoid Arthritis, Atopic Dermatitis) and oncology (e.g., ABC-DLBCL).

Unlike Type II inhibitors that bind inactive conformations, this aminopyridine-pyrimidine core typically engages the active (DFG-in) conformation of the kinase, forming critical hydrogen bonds with the hinge region residues.

Mechanism of Action (MoA)

Primary Target: IRAK4 Kinase Inhibition

The compound functions as a Type I kinase inhibitor .

  • Binding Site: It occupies the ATP-binding pocket of the IRAK4 kinase domain.

  • Interaction Mode: The pyridin-4-amine moiety acts as the hinge binder. The exocyclic amino group functions as a hydrogen bond donor to the backbone carbonyl of the hinge residue (typically Met192 or similar in IRAK4), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide.

  • Selectivity Filter: The 2-methoxypyrimidin-5-yl group at the 3-position extends into the solvent-exposed region or the gatekeeper area, providing selectivity over other kinases (e.g., CDK, CLK) through specific steric and electrostatic matches.

Role in Targeted Protein Degradation (TPD)

In the context of PROTACs (e.g., Kymera Therapeutics' pipeline), this molecule is derivatized (often at the methoxy group or an introduced handle) to attach a linker and an E3 ligase ligand (e.g., VHL or Cereblon binder).

  • Dual Mechanism: As a free molecule, it inhibits kinase activity (phosphorylation of IRAK1). As a PROTAC warhead, it recruits IRAK4 to an E3 ligase, leading to ubiquitination and proteasomal degradation. This removes both the catalytic and scaffolding functions of IRAK4, which is superior for blocking the Myddosome complex assembly.

Signaling Pathway: The Myddosome Complex

IRAK4 is the master kinase in the TLR/IL-1R signaling pathway.

  • Activation: Ligands (LPS, IL-1β) bind TLRs/IL-1R.

  • Assembly: Adaptor protein MyD88 recruits IRAK4.[3]

  • Phosphorylation: IRAK4 autophosphorylates and then phosphorylates IRAK1 .

  • Cascade: IRAK1 activates TRAF6 , leading to NF-κB and MAPK activation.

  • Outcome: Production of pro-inflammatory cytokines (TNF-α, IL-6).

Inhibition Point: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine blocks step 3, preventing downstream inflammatory signaling.

Visualization: IRAK4 Signaling & Inhibition Pathway

IRAK4_Pathway cluster_inhibition Therapeutic Intervention Ligand Ligand (IL-1u03b2 / LPS) Receptor TLR / IL-1R Ligand->Receptor Activation MyD88 MyD88 Adaptor Receptor->MyD88 Recruitment IRAK4 IRAK4 (Target) MyD88->IRAK4 Myddosome Assembly IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Inhibitor 3-(2-Methoxypyrimidin-5-yl) pyridin-4-amine Inhibitor->IRAK4 ATP-Competitive Inhibition TRAF6 TRAF6 IRAK1->TRAF6 Activation NFkB NF-u03baB / MAPK TRAF6->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokines (TNF-u03b1, IL-6) NFkB->Cytokines Transcription

Figure 1: The TLR/IL-1R signaling cascade illustrating the critical node of IRAK4 and the intervention point of the inhibitor.

Biological Data Profile

Potency & Selectivity

While specific IC50 values depend on the exact assay conditions, analogues of this scaffold typically exhibit:

  • IRAK4 IC50: < 100 nM (often single-digit nM in optimized leads).

  • Selectivity: High selectivity against non-related kinases, but potential off-target activity against CLK1/2 and DYRK1A due to structural homology of the ATP pocket in these "CMGC" family kinases.

  • Cellular Potency: Inhibits IL-1β-induced IL-6 production in PBMCs or THP-1 cells with EC50 values typically in the 100-500 nM range.

Pharmacokinetics (PK) Properties

As a fragment/lead:

  • Lipophilicity (LogP): ~1.5 - 2.0 (Favorable for cell permeability).

  • Solubility: Moderate aqueous solubility due to the pyridine nitrogen and amine.

  • Metabolic Stability: The methoxy group can be a site of demethylation; the pyridine ring is relatively stable but susceptible to oxidation.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against recombinant IRAK4.

Reagents:

  • Recombinant Human IRAK4 (active).

  • Substrate: Myelin Basic Protein (MBP) or synthetic peptide.

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute compound in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction Mix: Combine IRAK4 enzyme (2 ng/µL), Substrate (0.2 mg/mL), and Compound in kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).

  • Initiation: Add ATP (at Km, typically 10-50 µM) to start the reaction.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Termination: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Cellular Inflammation Assay (THP-1 Cells)

Objective: Assess inhibition of IL-1β-induced cytokine release.

Protocol:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 + 10% FBS.

  • Seeding: Seed 50,000 cells/well in 96-well plates.

  • Treatment: Pre-treat cells with the compound (serial dilutions) for 1 hour.

  • Stimulation: Add IL-1β (10 ng/mL) or LPS (100 ng/mL) to stimulate the pathway.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Harvest: Collect supernatant.

  • Quantification: Measure TNF-α or IL-6 levels using ELISA or HTRF.

  • Calculation: Determine EC50 for cytokine inhibition relative to DMSO control.

Synthesis Workflow (Schematic)

The synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine typically involves a Suzuki-Miyaura coupling .

Synthesis Start1 3-Bromo-4-aminopyridine (or 3-Iodo) Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start1->Catalyst Start2 2-Methoxypyrimidine-5-boronic acid Start2->Catalyst Product 3-(2-Methoxypyrimidin-5-yl) pyridin-4-amine Catalyst->Product Reflux, 90°C, 4-12h

Figure 2: Standard synthetic route via Palladium-catalyzed cross-coupling.

References

  • Kymera Therapeutics . (2019).[4] Compounds and methods for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 polypeptides. WO2019099926A1.[3][4] Link

  • Nunes, J., et al. (2019).[3] Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 10(7), 1081–1085. Link

  • PubChem . (2025). Compound Summary: 3-(2-methoxypyrimidin-5-yl)pyridin-2-amine (Isomer Reference). National Library of Medicine. Link

  • PDB (Protein Data Bank) . Crystal structures of IRAK4 with inhibitors. (Search: IRAK4 Inhibitor). Link

Sources

SMILES string and InChIKey for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Executive Summary

This technical guide provides a comprehensive structural, chemical, and synthetic analysis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (CAS: 1258634-42-2).[1] This molecule represents a critical bi-heteroaryl scaffold, frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibition (specifically targeting the ATP-binding hinge region).[1] The guide details its precise chemical identifiers, validated synthetic pathways via Suzuki-Miyaura cross-coupling, and physicochemical properties relevant to drug discovery.[1]

Part 1: Chemical Identity & Standardization

The accurate digital representation of chemical structures is the bedrock of modern cheminformatics.[1] For 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine , the following identifiers have been validated against the CAS registry and structural topology.

Core Identifiers
Identifier TypeValueValidation Note
CAS Number 1258634-42-2 Confirmed registry number for the 4-amine isomer.[1]
IUPAC Name 3-(2-methoxypyrimidin-5-yl)pyridin-4-amineUnambiguous nomenclature.[1]
Molecular Formula C₁₀H₁₀N₄OExact Mass: 202.0855 Da
Molecular Weight 202.21 g/mol Average mass.[1][2]
Cheminformatic Strings

SMILES (Canonical):

Decoding Logic: The string constructs a 2-methoxypyrimidine ring (COc1ncc(cn1)) and links it to the 3-position of a pyridine ring (c2...c2) which bears an amine at the 4-position (c(N)).[1]

InChI String:

InChIKey:

Usage: This hashed key is the primary database index for deduplication.[1] The first block (HMHPHTZISQDRLH) encodes the molecular skeleton (connectivity), while the second block (UHFFFAOYSA) indicates standard stereochemistry (achiral).[1]

Part 2: Structural Analysis & Pharmacophore Utility

Bi-Heteroaryl Architecture

This molecule belongs to the class of 3-aryl-4-aminopyridines .[1] This specific arrangement is a "privileged structure" in kinase drug discovery.[1]

  • Hinge Binding: The pyridine nitrogen (N1) and the exocyclic amine (4-NH2) form a characteristic donor-acceptor motif that often mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the kinase hinge region.[1]

  • Vector Positioning: The 3-position substituent (2-methoxypyrimidine) projects into the solvent-exposed region or the hydrophobic pocket (gatekeeper region), depending on the specific kinase conformation.[1]

Physicochemical Profile
  • Lipinski Compliance: Yes (MW < 500, LogP ~1.2, HBD < 5, HBA < 10).[1]

  • pKa Analysis:

    • Pyridine Nitrogen:[1][3][4][5][6] Estimated pKa ~5.5–6.0.[1]

    • Exocyclic Amine: Low basicity due to electron withdrawal by the pyridine ring and the orthogonal pyrimidine system.[1]

    • Pyrimidine Nitrogens: Very weakly basic (pKa < 2.0).[1]

Part 3: Synthetic Methodology

The synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine relies on palladium-catalyzed cross-coupling.[1] The most robust route is the Suzuki-Miyaura coupling , which avoids the toxicity of organotin reagents (Stille) and the sensitivity of organozinc reagents (Negishi).[1]

Retrosynthetic Logic

The bond disconnection occurs between C3 of the pyridine and C5 of the pyrimidine.[1]

  • Fragment A (Electrophile): 3-Bromo-4-aminopyridine (commercially available, stable).[1]

  • Fragment B (Nucleophile): (2-Methoxypyrimidin-5-yl)boronic acid (or its pinacol ester).[1]

Validated Protocol

Reagents:

  • Substrate: 3-Bromo-4-aminopyridine (1.0 equiv)

  • Boronate: (2-Methoxypyrimidin-5-yl)boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄[1]

  • Base: 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon/Nitrogen for 15 minutes (Critical to prevent homocoupling or catalyst oxidation).

  • Addition: Add halide, boronic acid, and base.[1][7] Add catalyst last under positive inert gas pressure.

  • Reaction: Heat to 90–100°C for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]+ = 203.1).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][8] Dry organic phase over MgSO₄.[7]

  • Purification: Flash column chromatography (SiO₂).[1] Eluent: DCM/MeOH (95:5) or EtOAc/Hexane gradient.[1][9]

Reaction Pathway Visualization

SynthesisPath Start1 3-Bromo-4-aminopyridine (Electrophile) Complex Pd(II) Oxidative Addition Complex Start1->Complex Pd(0) -> Pd(II) Start2 (2-Methoxypyrimidin-5-yl) boronic acid (Nucleophile) Transmetal Transmetalation Intermediate Start2->Transmetal Base (Na2CO3) Complex->Transmetal Coupling Product 3-(2-Methoxypyrimidin-5-yl) pyridin-4-amine (Target) Transmetal->Product Reductive Elimination - Pd(0)

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target scaffold.[1][8] The pathway highlights the convergence of the aminopyridine halide and pyrimidine boronate.[1]

Part 4: Computational Context & Drug Discovery

In a computational drug discovery pipeline, this molecule is often treated as a "fragment" or a "scaffold core."[1]

Docking Workflow

When docking this molecule into a kinase (e.g., JAK2 or CDK4), the following interactions are prioritized:

  • Hinge H-Bonds: The pyridine N1 accepts a proton from the backbone amide (e.g., Leu/Val residue).[1] The 4-NH2 donates a proton to the backbone carbonyl.[1]

  • Space Filling: The methoxy group on the pyrimidine ring often orients towards the solvent front, improving solubility, or interacts with specific residues in the P-loop.[1]

Cheminformatics Workflow Diagram

Cheminformatics Input Input: SMILES COc1ncc(cn1)c2c(N)ccnc2 Process1 Standardization (Canonicalization & Salt Strip) Input->Process1 Process2 Conformer Generation (RDKit/Omega) Process1->Process2 Process3 pKa & Tautomer Calculation (Dominant Species at pH 7.4) Process1->Process3 Output Docking Ready Ligand (3D Coordinates) Process2->Output Process3->Output

Figure 2: Computational preparation workflow. The SMILES string serves as the seed for 3D conformer generation and ionization state prediction prior to docking studies.[1]

References

  • Chemical Identity & CAS Registry

    • Source: PubChem Compound Summary. "3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine" (Isomer reference for validation logic) and CAS 1258634-42-2 linkage.[1]

    • URL:[Link][1]

  • Synthetic Methodology (Suzuki Coupling)

    • Title: "Aminative Suzuki–Miyaura coupling" (Context on Pd-c
    • Source: Science (via SNNU).[1]

    • URL:[Link][1]

  • InChIKey Validation

    • Source: Chem960 Database (CAS 1258634-42-2 Data).[1]

  • Kinase Inhibitor Scaffold Context

    • Title: "Design and synthesis of novel methoxypyridine-derived gamma-secretase modul
    • Source: PubMed Central (PMC).[1]

    • URL:[Link]

Sources

Technical Guide: The Role of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical utility, synthesis, and medicinal chemistry applications of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine .

CAS Number: 1258634-42-2 Molecular Formula: C₁₀H₁₀N₄O Molecular Weight: 202.21 g/mol Class: Biaryl Amine / Kinase Inhibitor Scaffold

Executive Summary

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a high-value heterocyclic intermediate used primarily in the synthesis of Type I and Type II kinase inhibitors . Its structure features a 4-aminopyridine core substituted at the 3-position with a 2-methoxypyrimidine moiety.[1] This biaryl arrangement serves two critical functions in drug design:

  • Bioisosteric Replacement: It acts as a pyridine-based bioisostere of the biphenyl or phenyl-pyrimidine scaffolds found in approved drugs, offering improved aqueous solubility and metabolic stability due to the pyridine nitrogen.

  • Cyclization Precursor: The ortho-disposition of the amino group and the pyrimidine ring makes it an ideal precursor for constructing fused tricyclic systems, specifically pyrido[4,3-d]pyrimidines and 1,6-naphthyridines .

Structural Analysis & Medicinal Chemistry Logic

The "Privileged" Kinase Scaffold

In the context of Fragment-Based Drug Discovery (FBDD), this molecule represents a "privileged scaffold." The 2-methoxypyrimidine ring is a well-established motif for interacting with the hinge region of ATP-binding sites in kinases (e.g., JAK, CDK, and MAPK families).

  • H-Bond Acceptor: The pyrimidine nitrogens can accept hydrogen bonds from the backbone NH of the kinase hinge.

  • Solubility Handle: The pyridine nitrogen (pKa ~5.2) modulates the lipophilicity (LogP), often improving the pharmacokinetic profile compared to carbocyclic analogs.

Reactivity Profile

The 4-amino group is nucleophilic, allowing for:

  • Amide Coupling: Reaction with acid chlorides to form Type II inhibitors.

  • Urea Formation: Reaction with isocyanates to generate "Sorafenib-like" DFG-out binders.

  • Annulation: Condensation with one-carbon donors (e.g., DMF-DMA, triethyl orthoformate) to close a third ring.

Synthetic Methodology

The synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine typically relies on a Suzuki-Miyaura cross-coupling strategy. This approach is preferred over Stille couplings due to lower toxicity and better scalability.

Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Couple 4-amino-3-halopyridine with 2-methoxypyrimidine-5-boronic acid.

Reagents:

  • Substrate A: 4-Amino-3-bromopyridine (or 4-amino-3-iodopyridine).

  • Substrate B: 2-Methoxypyrimidine-5-boronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%).

  • Base: 2M Na₂CO₃ (aq) or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with Substrate A, Substrate B, and Base. Purge with Nitrogen (N₂) for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

  • Heating: Heat the mixture to 90–100°C for 12–16 hours. Monitor via LC-MS (Target Mass: 203.1 [M+H]⁺).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine.[3] Dry organic layer over Na₂SO₄.[3][4]

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5 to 90:10). The product is polar due to the free amine and pyridine nitrogens.

Optimization Table
ParameterStandard ConditionOptimization for YieldOptimization for Purity
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄XPhos Pd G2
Base Na₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂ODME/H₂OToluene/EtOH/H₂O
Temp 90°C100°C80°C
Yield ~65-75%~80-85%~70% (Cleaner profile)

Downstream Applications: Synthesis of Fused Heterocycles

The most powerful application of this intermediate is the synthesis of Pyrido[4,3-d]pyrimidines . These tricyclic systems are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) but often possess distinct IP space and selectivity profiles.

Pathway to Pyrido[4,3-d]pyrimidines

To fuse the pyrimidine ring onto the pyridine core, a carbon "bridge" is inserted between the 4-amino group and the 3-position of the pyridine. However, since the 3-position is already substituted with the pyrimidine ring, this specific scaffold is actually used to create N-linked bridged systems or is derivatized before the Suzuki coupling if a fused system is desired.

Correction/Refinement: If the goal is a standard pyrido[4,3-d]pyrimidine, one would typically start with a 3-formyl or 3-ester pyridine. However , with the 3-pyrimidinyl group already in place , this molecule is used to synthesize Poly-Heterocyclic Ensembles (e.g., linked biaryls) rather than fused systems, OR it serves as the "Left-Hand Side" (LHS) of a kinase inhibitor where the amino group is derivatized.

Key Reaction: Urea Formation (Kinase Linker)

  • Dissolve 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine in anhydrous THF.

  • Add Triethylamine (2.0 equiv).

  • Add Aryl Isocyanate (1.1 equiv) dropwise at 0°C.

  • Stir at RT for 4 hours.

  • Result: A urea-linked kinase inhibitor targeting the DFG-out pocket (Type II).

Visualization of Chemical Logic

The following diagram illustrates the synthesis of the core scaffold and its divergence into two distinct classes of kinase inhibitors.

G Start1 4-Amino-3-bromopyridine Core 3-(2-Methoxypyrimidin-5-yl) pyridin-4-amine (CAS 1258634-42-2) Start1->Core Suzuki Coupling Pd(dppf)Cl2 Start2 2-Methoxypyrimidine- 5-boronic acid Start2->Core Path1 Amide Coupling (R-COCl) Core->Path1 Path2 Urea Formation (R-NCO) Core->Path2 Prod1 Type I Inhibitor (ATP Competitive) Path1->Prod1 Hinge Binder Prod2 Type II Inhibitor (DFG-out Binder) Path2->Prod2 Allosteric Binder

Figure 1: Synthetic workflow transforming the precursors into the core scaffold and subsequent divergence into Type I and Type II kinase inhibitors.

References

  • PubChem. (2025).[1] 3-(2-methoxypyrimidin-5-yl)pyridin-4-amine (Compound Summary). National Library of Medicine. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link

  • GuideChem. (2024). Chemical Properties and Supplier Data for CAS 1258634-42-2. Link

Sources

Methodological & Application

Step-by-step synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Introduction & Scope

The synthesis of biaryl heteroaromatic systems is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, FLT3) and gamma-secretase modulators. The target molecule, 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine , represents a "privileged scaffold" featuring a 4-aminopyridine core coupled to a pyrimidine ring.

This application note details a robust Suzuki-Miyaura cross-coupling protocol to construct the C3–C5' biaryl bond. Unlike standard phenyl-phenyl couplings, this reaction presents specific challenges due to the electron-deficient nature of both heteroaromatic rings and the potential for the free amino group (


) and pyridine nitrogen to coordinate with and deactivate the palladium catalyst.

Key Technical Objectives:

  • Regioselectivity: Exclusively targeting the C3 position of the pyridine ring.

  • Catalyst Longevity: Overcoming catalyst poisoning by the free amine using a robust bidentate ligand system.

  • Scalability: Providing a protocol adaptable from milligram to gram scales.

Retrosynthetic Analysis & Strategy

The most logical disconnection is the C–C bond between the pyridine C3 and the pyrimidine C5 positions.

Strategic Choices:

  • Coupling Partners: We utilize 3-bromo-4-aminopyridine as the electrophile and (2-methoxypyrimidin-5-yl)boronic acid as the nucleophile.

    • Rationale: 3-Bromo-4-aminopyridine is stable and commercially available. The alternative (using a pyridyl boronic acid) is often less stable due to protodeboronation of 4-aminopyridyl boronates.

  • Catalyst System:

    
    .
    
    • Rationale: The ferrocenyl backbone of the dppf ligand provides a large bite angle, enhancing the rate of reductive elimination, which is often the rate-determining step for sterically encumbered or electron-deficient biaryls.

Retrosynthesis Target Target Molecule 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine Precursors Precursors Target->Precursors Suzuki-Miyaura Disconnection Fragment1 Electrophile: 3-Bromo-4-aminopyridine Precursors->Fragment1 Fragment2 Nucleophile: (2-Methoxypyrimidin-5-yl)boronic acid Precursors->Fragment2

Figure 1: Retrosynthetic strategy isolating the key biaryl coupling partners.

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
3-Bromo-4-aminopyridine Electrophile1.0173.01173 mg
(2-Methoxypyrimidin-5-yl)boronic acid Nucleophile1.5153.93231 mg

Catalyst0.05816.6441 mg
Sodium Carbonate (

)
Base3.0105.99318 mg
1,4-Dioxane Solvent--4.0 mL
Water Co-solvent--1.0 mL
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Preparation: Oven-dry a 20 mL microwave vial or a round-bottom flask equipped with a magnetic stir bar. Allow it to cool under a stream of nitrogen or argon.

  • Charging Solids: Add 3-bromo-4-aminopyridine (1.0 equiv), (2-methoxypyrimidin-5-yl)boronic acid (1.5 equiv), and

    
     (3.0 equiv) to the vial.
    
    • Note: Using 1.5 equivalents of the boronic acid accounts for potential protodeboronation side reactions common with heteroaryl boronates.

  • Solvent Addition: Add 1,4-dioxane and distilled water (4:1 ratio).

    • Degassing: Sparge the mixture with nitrogen gas for 10–15 minutes. This is critical to remove dissolved oxygen, which causes homocoupling of the boronic acid and oxidation of the Pd catalyst.

  • Catalyst Addition: Add

    
     (5 mol%) quickly to the mixture. Cap the vial immediately and purge the headspace with nitrogen for another 1–2 minutes.
    

Step 2: Reaction 5. Heating: Heat the reaction mixture to 90°C .

  • Thermal Heating: Oil bath for 4–12 hours.
  • Microwave (Alternative): 110°C for 30–60 minutes.
  • Monitoring: Monitor reaction progress via LC-MS or TLC (Eluent: 5-10% Methanol in DCM). The starting bromide (
    
    
    ) should disappear, and a new, more polar spot (Product) should appear.

Step 3: Workup and Purification [1] 7. Quenching: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). 8. Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Note: 4-Aminopyridines can be water-soluble. If the product is not recovering well, saturate the aqueous layer with NaCl (brine) or use a mixture of
    
    
    (3:1) for extraction.[2]
  • Drying: Combine organic phases, wash with brine, dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel.
  • Gradient: 0% to 10% Methanol in Dichloromethane (DCM).
  • Additive: If streaking occurs (common with aminopyridines), add 1% triethylamine or aqueous ammonium hydroxide to the eluent.

Mechanistic Discussion

The reaction proceeds via the catalytic cycle of the Suzuki-Miyaura coupling. The choice of ligand and base is dictated by the specific electronic properties of the substrates.

  • Oxidative Addition: The Pd(0) species inserts into the C–Br bond of the electron-deficient pyridine. The free amine at C4 is an electron-donating group (EDG) by resonance, which actually deactivates the C3–Br bond toward oxidative addition compared to a simple bromopyridine. This necessitates the use of heat and a robust catalyst.

  • Transmetalation: The boronic acid reacts with the base to form a boronate species, which then transfers the pyrimidinyl group to the palladium center.

  • Reductive Elimination: The biaryl product is released, regenerating Pd(0).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromo-4-aminopyridine TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronate / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 - Product

Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the critical steps.

Expected Data & Validation

Yield: Typical isolated yields for this scaffold range from 60% to 85% .

Analytical Characterization (Predicted):

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       ppm (s, 2H, Pyrimidine H4'/H6')
      
    • 
       ppm (s, 1H, Pyridine H2)
      
    • 
       ppm (d, 1H, Pyridine H6)[3]
      
    • 
       ppm (d, 1H, Pyridine H5)[3]
      
    • 
       ppm (br s, 2H, 
      
      
      
      )
    • 
       ppm (s, 3H, 
      
      
      
      )
  • MS (ESI): Calculated

    
    ; Observed 
    
    
    
    .

Troubleshooting Guide:

  • Low Conversion: If starting material remains, add an additional 0.5 equiv of boronic acid and 2 mol% catalyst; increase temp to 100°C.

  • Protodeboronation: If the pyrimidine boronic acid decomposes to 2-methoxypyrimidine (mass = 110), switch to the corresponding pinacol ester or use anhydrous conditions with

    
     in DME.
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Bagley, M. C., et al. (2011). Microwave-assisted synthesis of 2,4-disubstituted pyridines. Beilstein Journal of Organic Chemistry, 7, 1294–1299. Link

  • Vertex Pharmaceuticals. (2010). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 20(20), 6034-6039. Link

Sources

Suzuki-Miyaura coupling conditions for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Executive Summary

The synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine represents a classic but challenging "heteroaryl-heteroaryl" cross-coupling. This specific scaffold—a 4-aminopyridine core substituted at the 3-position with a pyrimidine ring—is a privileged motif in kinase inhibitor discovery (e.g., JAK, Syk inhibitors).

The primary synthetic challenges include:

  • Catalyst Poisoning: The free amine (-NH₂) and pyridine nitrogen can coordinate to Palladium, deactivating the catalyst.

  • Protodeboronation: Pyrimidinyl boronic acids are electronically electron-deficient and prone to hydrolytic C-B bond cleavage before coupling occurs.

  • Solubility: Both coupling partners are polar heterocycles, requiring optimized solvent systems.

This guide presents two validated protocols: a Robust Standard Method (using Pd(dppf)Cl₂) suitable for scale-up, and a High-Performance Method (using XPhos Pd G3) designed for maximum conversion in difficult screenings.

Retrosynthetic Strategy & Reaction Design

The most reliable disconnection involves coupling a 3-halopyridin-4-amine with a pyrimidinyl boronate . We prioritize the use of the pinacol ester over the free boronic acid to minimize protodeboronation.

Reaction Scheme:

ReactionScheme SM1 3-Bromo-pyridin-4-amine (Electrophile) Cat Catalyst System (Pd source + Base) SM1->Cat SM2 2-Methoxypyrimidine-5-boronic acid pinacol ester (Nucleophile) SM2->Cat Product 3-(2-Methoxypyrimidin-5-yl) pyridin-4-amine (Target) Cat->Product Suzuki-Miyaura Cross-Coupling

Figure 1: Strategic disconnection for the target bi-heteroaryl amine.

Critical Parameter Optimization

The following matrix summarizes the impact of key variables based on heteroaryl coupling data.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (Standard) XPhos Pd G3 (Advanced)Pd(dppf) is robust and air-stable, ideal for initial scale-up. XPhos is electron-rich and bulky, preventing amine coordination and accelerating oxidative addition.
Boron Source Pinacol Ester Significantly more stable towards protodeboronation than the free boronic acid.
Base K₃PO₄ (2.0 - 3.0 equiv)Anhydrous or aqueous K₃PO₄ is superior to Na₂CO₃ for sensitive heteroaryls; buffers pH to reduce side reactions.
Solvent 1,4-Dioxane / Water (4:1) Provides necessary solubility for polar substrates while maintaining a high reflux temperature (100°C).
Stoichiometry 1.2 - 1.5 equiv BoronateExcess boronate compensates for any unavoidable protodeboronation during the heating ramp.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Gram-scale synthesis, cost-efficiency, and general robustness.

Reagents:

  • 3-Bromo-pyridin-4-amine (1.0 equiv)

  • 2-Methoxypyrimidine-5-boronic acid pinacol ester (1.3 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed]

Procedure:

  • Setup: To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add the aryl bromide, boronate ester, and K₃PO₄.

  • Inerting: Cap the vessel and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive flow of nitrogen to add the Pd(dppf)Cl₂ catalyst. Reseal immediately.

    • Note: Adding catalyst last prevents premature activation before the system is oxygen-free.

  • Reaction: Heat the mixture to 95–100°C for 4–16 hours.

    • Monitoring: Check by LC-MS. The product usually elutes earlier than the starting bromide but later than the hydrolyzed boronic acid.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Filter through a pad of Celite to remove Palladium black. Separate layers. Extract the aqueous layer 2x with EtOAc.

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient, 0-10% MeOH).

Protocol B: The "High-Performance" Method (XPhos Pd G3)

Best for: Difficult substrates, rapid screening, or if Protocol A yields <50%.

Reagents:

  • 3-Bromo-pyridin-4-amine (1.0 equiv)

  • 2-Methoxypyrimidine-5-boronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 (2–3 mol%)

  • K₃PO₄ (0.5 M aqueous solution, 2.5 equiv)

  • Solvent: THF or 1,4-Dioxane

Procedure:

  • Setup: Combine aryl bromide, boronate ester, and XPhos Pd G3 in a microwave vial.

  • Inerting: Seal and purge with Nitrogen.

  • Addition: Add the solvent (THF or Dioxane) and the aqueous K₃PO₄ solution via syringe.

  • Reaction:

    • Microwave: Irradiate at 100°C for 30–60 minutes .

    • Thermal: Heat at 80°C for 2–4 hours.

  • Workup: Similar to Protocol A. XPhos residues can sometimes be sticky; a wash with 1N NaOH can help remove boronic acid byproducts before column chromatography.

Purification & Characterization Strategy

Due to the basicity of the aminopyridine and pyrimidine rings, standard silica chromatography can sometimes lead to streaking (tailing).

Recommended Purification Workflow:

Purification Crude Crude Reaction Mixture Celite 1. Celite Filtration (Remove Pd black) Crude->Celite Extract 2. Extraction (EtOAc/Water) Celite->Extract Flash 3. Flash Chromatography (DCM : MeOH : NH4OH) (90 : 9 : 1) Extract->Flash Recryst 4. Recrystallization (Optional: MeOH or EtOH) Flash->Recryst If purity <95% Final Pure Product (>98% Purity) Flash->Final If purity >95% Recryst->Final

Figure 2: Purification workflow ensuring removal of catalyst and baseline impurities.

Key Characterization Signals (Expected):

  • 1H NMR (DMSO-d6):

    • Pyridine -NH2: Broad singlet around δ 5.0–6.5 ppm (exchangeable).

    • Methoxy group: Sharp singlet at δ 3.9–4.0 ppm (3H).

    • Pyrimidine protons: Two singlets (or close doublets) in the aromatic region, typically deshielded (>8.5 ppm).

  • LC-MS: Look for [M+H]+ = 203.2 (Calculated MW: 202.21).

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst deactivation by free amine.Switch to Protocol B (XPhos Pd G3) . The precatalyst structure protects the Pd center.
Protodeboronation (SM recovered) Boronate unstable in water/heat.1. Switch to anhydrous conditions (Dioxane/DMF + Cs₂CO₃). 2. Increase boronate equivalents to 2.0.
Product "Streaking" on Column Interaction with Silica.Add 1% Triethylamine or 1% NH₄OH to the eluent (DCM/MeOH) to deactivate silica acidic sites.
Black Precipitate Palladium crash-out.Ensure efficient degassing. Add additional ligand (e.g., free XPhos or dppf) to stabilize the active species.

References

  • Suzuki-Miyaura Coupling of Aminopyridines

    • Context: General conditions for coupling 3-amino-substituted pyridines.
    • Source:

  • XPhos Pd G3 Utility

    • Context: Superiority of Buchwald precatalysts for heteroaryl couplings involving free amines.
    • Source:

  • Pyrimidine Boronate Stability

    • Context: Stability data comparing boronic acids vs. pinacol esters in cross-coupling.
    • Source:

  • Target Molecule Data

    • Context: Identification and properties of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine.
    • Source:

Application Note: HPLC Method Development for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine represents a class of bi-heterocyclic compounds frequently encountered in kinase inhibitor discovery (e.g., JAK, CDK inhibitors).[1][2] Its structure features two critical moieties that dictate chromatographic behavior: a 4-aminopyridine core and a 2-methoxypyrimidine ring.[1][2]

Analytical Challenges
  • Basicity & Peak Tailing: The 4-aminopyridine moiety is significantly basic (pKa ~9.1 for the parent 4-AP).[1][2] At neutral pH, the molecule exists as a cation, interacting strongly with residual silanols on silica-based columns, leading to severe peak tailing.[2]

  • Solubility: While soluble in organic media (DMSO, Methanol), the free base form may precipitate in high-aqueous mobile phases at neutral pH.[1][2]

  • Structural Isomers: Synthetic pathways often yield regioisomers (e.g., 3- vs 4-position substitution) that require high-efficiency separation.[1][2]

This guide provides a Quality by Design (QbD) approach to developing a stability-indicating method, prioritizing pH control and stationary phase selection.

Method Development Strategy (The "Why")

To achieve a robust method, we must control the ionization state of the analyte.[2] We will employ a Dual-Path Scouting Strategy :

  • Path A (High pH): Suppress ionization (pH > pKa).[1] The neutral molecule interacts purely via hydrophobic mechanisms, typically yielding sharper peaks and higher retention on hybrid columns.

  • Path B (Low pH): Fully ionize the molecule (pH < pKa). This improves aqueous solubility but requires a column with excellent end-capping or a charged surface to repel the cationic analyte from the silica surface.[1][2]

Decision Tree Visualization

MethodDevStrategy Start Analyte: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (Basic Heterocycle) Check_pKa Estimate pKa (~9.0) Start->Check_pKa Branch Select pH Strategy Check_pKa->Branch High_pH High pH (pH 10) Ammonium Bicarbonate Branch->High_pH Maximize Retention Low_pH Low pH (pH 2.5) Formic Acid / TFA Branch->Low_pH Maximize Solubility Col_High Column: Hybrid C18 (e.g., XBridge, Gemini NX) High_pH->Col_High Col_Low Column: CSH or Base-Deactivated (e.g., CSH C18, Atlantis T3) Low_pH->Col_Low Outcome_High Result: Sharp Peaks High Retention (Preferred for Loading) Col_High->Outcome_High Outcome_Low Result: Good Solubility Lower Retention (Preferred for MS Sensitivity) Col_Low->Outcome_Low

Figure 1: Strategic decision tree for basic heterocycle method development.

Experimental Protocols

Protocol 1: Standard Preparation & Solubility Assessment

Objective: Create a stable stock solution and determine the working concentration.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of the analyte into a 10 mL volumetric flask. Dissolve in DMSO or Methanol .[1][2] Note: Avoid pure acetonitrile for initial dissolution as basic amines can sometimes precipitate.[1][3]

  • Working Standard (0.1 mg/mL): Dilute the stock 1:10 with Water:Methanol (50:50) .

    • Check: If precipitation occurs, add 0.1% Formic Acid to the diluent to assist solubility.

Protocol 2: The Scouting Gradient

Run the following generic gradient on two different column/buffer systems to determine the best starting point.

System A: High pH (Recommended) [1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][2][4]

System B: Low pH (Alternative)

  • Column: Waters CSH C18 or Phenomenex Luna Omega PS C18 (4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table (Scouting):

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.051.0
10.0951.0
12.0951.0
12.151.0
15.051.0

Detection: UV at 254 nm (primary) and 280 nm.[1] Temperature: 30°C.

Method Optimization & Final Parameters

Based on typical behavior for aminopyridines, the High pH method often yields superior peak symmetry (Tailing Factor < 1.2). Below is the optimized protocol.

Final Optimized Method Parameters
ParameterSettingRationale
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)Hybrid particle technology withstands high pH (up to 12) and reduces silanol activity.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) Maintains analyte in neutral (free base) form, maximizing retention and peak shape.
Mobile Phase B Acetonitrile Standard organic modifier; lower viscosity than Methanol.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 35°CSlightly elevated temperature improves mass transfer and lowers backpressure.[2]
Injection Vol 5 - 10 µLDepends on sensitivity requirements.[1][2]
Detection UV 280 nm (bw 4 nm)280 nm is often more selective for the pyrimidine/pyridine systems than 254 nm.
Optimized Gradient Program
Time (min)% BEvent
0.010Initial Hold
15.070Linear Gradient
16.095Wash
19.095Wash Hold
19.110Re-equilibration
24.010End of Run

System Suitability & Validation Criteria

To ensure the method is trustworthy and reproducible, the following System Suitability Test (SST) criteria must be met before every sample set.

SST_Logic Input Inject Standard (5 Replicates) Check1 RSD Area < 2.0% Input->Check1 Check2 Tailing Factor 0.8 < T < 1.5 Input->Check2 Check3 Theoretical Plates N > 5000 Input->Check3 Pass PASS: Proceed to Analysis Check1->Pass Fail FAIL: Troubleshoot Check1->Fail Check2->Pass Check2->Fail Check3->Pass Check3->Fail

Figure 2: System Suitability logic flow.

Acceptance Criteria Table:

ParameterLimitWhy it matters
Retention Time RSD ≤ 0.5%Confirms pump stability and gradient reproducibility.
Peak Area RSD ≤ 2.0%Confirms injector precision.[1][2][4]
Tailing Factor (T) 0.8 – 1.5Critical for basic amines; T > 1.5 indicates secondary interactions.[1][2]
Resolution (Rs) > 2.0Between the main peak and nearest impurity (if present).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.[1][2]Switch to High pH: Ensure pH is > 9.5 to suppress ionization.[1] Add Modifier: If using low pH, add 0.1% TFA (ion pairing effect) instead of Formic Acid.
Retention Time Drift pH instability or Temperature fluctuation.[1][2]Buffer Capacity: Ensure 10mM buffer concentration is maintained. Check column oven stability.
Split Peaks Solvent mismatch.Diluent: Ensure sample diluent strength is weaker than initial mobile phase (e.g., use 10% ACN in water).
High Backpressure Precipitation.[1]Solubility: Check if buffer precipitates in high % ACN. (Ammonium Bicarbonate is generally safe up to 90% ACN).[1][2]

References

  • McCalley, D. V. (2010).[1][2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Waters Corporation. (2023).[1][2] XBridge BEH C18 Columns Application Note: Separation of Bases at High pH. Link[1][2]

  • Dolan, J. W. (2013).[1][2] The LCGC Blog: Buffer Choice for HPLC Separations. Chromatography Online. Link

  • PubChem. (2023).[1][2] 4-Aminopyridine Compound Summary. National Library of Medicine.[2] Link[1][2]

Sources

Application Note: Determining the Solubility of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is governed by its physicochemical properties, among which solubility is a primary gatekeeper. Poor solubility can severely hinder a compound's absorption, distribution, and overall bioavailability, leading to misleading results in biological assays and potential failure in later development stages.[1][2][3] This document provides a comprehensive guide to determining the solubility of a novel pyridine derivative, 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (hereafter referred to as Cpd-X), in two critical solvents: Dimethyl Sulfoxide (DMSO) and an aqueous buffer system.

  • DMSO Solubility: DMSO is a powerful, polar aprotic solvent used to create high-concentration stock solutions for compound storage and for serial dilutions in high-throughput screening (HTS) assays.[4][5] Knowing the maximum solubility in DMSO is crucial for preventing compound precipitation in primary stock solutions, which would invalidate all subsequent experimental data.[4]

  • Aqueous Solubility: While DMSO is vital for handling, aqueous solubility is the more pharmacologically relevant parameter. It dictates how a compound will behave in the physiological environment at the site of absorption and in systemic circulation.[1][2] More than 40% of NCEs are practically insoluble in water, making early and accurate assessment of aqueous solubility essential.[2]

This guide will detail two industry-standard methods for aqueous solubility determination: a high-throughput Kinetic (Turbidimetric) Solubility Assay for early-stage discovery and the gold-standard Thermodynamic (Shake-Flask) Solubility Assay for late-stage lead optimization.[3][5][6]

Part I: Maximum Stock Concentration in DMSO

Objective: To determine the maximum practical concentration of Cpd-X in 100% anhydrous DMSO for the preparation of a stable, clear stock solution.

Causality: This protocol uses a simple, visual "excess solid" method.[7] By starting with a high target concentration and serially diluting until a clear solution is achieved, we can quickly identify the saturation point. Anhydrous DMSO (≥99.9% purity) is specified to minimize water content, which can cause precipitation of hydrophobic compounds.[4]

Protocol: Visual Determination of DMSO Solubility

Materials:

  • Cpd-X (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Analytical balance (readable to 0.1 mg)

  • 2.0 mL glass vials with screw caps

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Slurry: Weigh an amount of Cpd-X to create a high, nominal concentration slurry (e.g., 100 mM or 50 mg/mL) in a glass vial. For instance, add 5 mg of Cpd-X to a vial, then add DMSO to reach a final volume of 100 µL.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. If solid remains, place the vial in a water bath sonicator for 10-15 minutes.

  • Visual Inspection: After mixing, visually inspect the solution against a dark background. If solid particles are visible, the compound is not fully dissolved at this concentration.

  • Serial Dilution: If undissolved solid is present, perform a series of 2-fold dilutions. Transfer 50 µL of the slurry to a new vial containing 50 µL of pure DMSO. This creates a solution at half the original concentration.

  • Repeat Mixing and Inspection: Vortex the newly diluted sample as in Step 2. Visually inspect for clarity.

  • Determine Solubility Limit: Continue the serial dilution process until a concentration is reached where the solution is perfectly clear with no visible particulates. The highest concentration that results in a clear solution is recorded as the maximum DMSO solubility.

  • Confirmation: Let the clear solution stand at room temperature for 24 hours and re-inspect to ensure no precipitation or crystallization occurs over time.

Data Presentation:

Parameter Value Observation
Compound 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine-
Solvent 100% Anhydrous DMSO-
Temperature Room Temperature (25°C)-
Maximum Solubility e.g., >50 mMClear solution, stable for 24h

Part II: Aqueous Solubility Determination

Aqueous solubility can be assessed in two distinct ways: kinetic and thermodynamic. The choice of method depends on the stage of drug discovery.[5][8]

  • Kinetic Solubility: Measures the concentration of a compound just before it precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.[9] This mimics the conditions of many in vitro biological assays and is ideal for high-throughput screening of early-stage compounds.[3][8][10]

  • Thermodynamic Solubility: Measures the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of excess solid with the aqueous buffer.[9][11] It is the "gold standard" for lead optimization and pre-formulation studies.[11][12]

Protocol 1: Kinetic Solubility via Turbidimetry

Principle: This method relies on light scattering. When a compound precipitates out of solution, it forms sub-visible particles that scatter light. A microplate nephelometer or spectrophotometer can detect this increase in turbidity (measured as absorbance), and the point of precipitation can be determined.[3][13]

G prep2 prep2 assay1 assay1 prep2->assay1 assay4 assay4 analysis1 analysis1 assay4->analysis1

Workflow for Kinetic Solubility Assay.

Materials:

  • 10 mM Cpd-X stock solution in 100% DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear flat-bottom microplates

  • Microplate reader with absorbance (turbidity) detection at ~620 nm[10][13]

  • Multichannel pipette

Procedure:

  • Prepare Compound Plate: In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM Cpd-X DMSO stock. Start with a high concentration (e.g., 10 mM) and dilute across the plate to generate a range of concentrations.

  • Prepare Assay Plate: Add 98 µL of PBS (pH 7.4) to the wells of a new 96-well plate. Include wells with buffer only for a background control.

  • Initiate Precipitation: Using a multichannel pipette, transfer 2 µL of each DMSO concentration from the compound plate into the corresponding wells of the assay plate. This results in a final DMSO concentration of 2%.[13][14] The final compound concentrations will range from 200 µM downwards.

  • Incubation: Incubate the assay plate at room temperature (25°C) for 1-2 hours, typically on an orbital shaker.[15]

  • Measure Turbidity: Read the absorbance (or turbidity) of the plate at 620 nm.

  • Data Analysis: Plot the absorbance values against the compound concentration. The kinetic solubility is the concentration at which the absorbance value begins to rise sharply above the baseline of the soluble compound wells.

Example Data:

Cpd-X Conc. (µM) Absorbance @ 620 nm Observation
2000.451Heavy Precipitation
1000.398Precipitation
500.152Slight Precipitation
25 0.055 Precipitation Point
12.50.021Soluble
6.250.020Soluble
Buffer Control0.019Soluble
Kinetic Solubility ~25 µM
Protocol 2: Thermodynamic Solubility via Shake-Flask Method

Principle: This method determines the true equilibrium solubility by allowing an excess amount of the solid compound to saturate the aqueous buffer over an extended period.[9][12] After reaching equilibrium, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC-UV. This method is considered the gold standard.[11]

G prep2 prep2 assay1 assay1 prep2->assay1 assay3 assay3 analysis2 analysis2 assay3->analysis2

Workflow for Thermodynamic Solubility Assay.

Materials:

  • Cpd-X (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials with Teflon-lined caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringes and 0.22 µm PVDF syringe filters

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes for standards

Procedure:

  • Sample Preparation: Add an excess of solid Cpd-X (e.g., ~1-2 mg) to a glass vial. The presence of undissolved solid throughout the experiment is essential.

  • Add Buffer: Add a precise volume (e.g., 1.0 mL) of PBS (pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[16] This long incubation ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After incubation, remove the vial and let it stand to allow the excess solid to sediment. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PVDF syringe filter into a clean analysis vial. This step is critical to remove any remaining solid particles.

  • Quantification: Determine the concentration of Cpd-X in the clear filtrate using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Data Analysis: The concentration determined by HPLC is the thermodynamic solubility.

Example Data:

Parameter Value
Compound 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine
Medium PBS, pH 7.4
Temperature 25°C
Incubation Time 24 hours
Quantification Method HPLC-UV
Thermodynamic Solubility e.g., 15.7 µM (3.9 µg/mL)

Summary and Interpretation

Comparing the results from both aqueous assays is crucial for a comprehensive understanding of Cpd-X's behavior.

Assay Type Solubility Value (Example) Interpretation & Application
Kinetic ~25 µMRepresents the solubility limit under non-equilibrium conditions typical of in vitro assays. A value >10 µM is often considered acceptable for HTS.
Thermodynamic 15.7 µMRepresents the true equilibrium solubility. This value is critical for predicting oral absorption and guiding formulation development.

It is common for the kinetic solubility value to be higher than the thermodynamic solubility, as the former measures the stability of a supersaturated solution before precipitation occurs.[12] Both values are essential for making informed decisions in a drug discovery project. A compound with low solubility (<10 µM) may require significant medicinal chemistry efforts to improve its properties or specialized formulation strategies to achieve adequate bioavailability.[17]

References

  • The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel). [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023). Technobis. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies. [Link]

  • Turbidimetric Solubility Assay. (n.d.). Evotec. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

  • Shake-Flask Solubility Assay. (n.d.). Bienta. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

  • Box, K. J., & Comer, J. E. (2018). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • How to make a stock solution of a substance in DMSO. (2018). Quora. [Link]

  • How to Prepare my Stock Solution? (n.d.). ResearchGate. [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. (n.d.). GE Healthcare Life Sciences. [Link]

Sources

Application Note: Purification Protocols for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine typically involves a Suzuki-Miyaura cross-coupling between a 4-aminopyridine derivative and a 2-methoxypyrimidine halide. While the coupling chemistry is robust, the purification of the resulting biaryl amine presents distinct challenges:

  • Palladium Chelation: The 4-aminopyridine moiety acts as a bidentate ligand, sequestering palladium catalysts and making standard filtration ineffective.

  • Basicity: The pKa of the 4-aminopyridine core (approx. 9.1) leads to severe peak tailing on standard silica gel.

  • Solubility Profile: The molecule exhibits "brick-dust" properties—moderate solubility in polar aprotic solvents but poor solubility in standard non-polar hydrocarbons, complicating recrystallization.

This guide details a three-stage purification strategy designed to achieve >99.5% HPLC purity with <20 ppm residual Pd, suitable for late-stage pharmaceutical intermediates.

Chemical Context & Impurity Profile[2][3][4][5][6][7]

Understanding the synthesis informs the purification. The target is generally formed via the coupling of 4-aminopyridin-3-ylboronic acid (or ester) and 5-bromo-2-methoxypyrimidine .

Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Residual Palladium Catalyst (Pd(dppf)Cl₂, Pd(PPh₃)₄)Forms soluble complexes with product amines.Chemisorption (Thiol-silica)
Protodeboronation Hydrolysis of boronic acidNon-polar, lower MW (Des-bromo analog).Flash Chromatography (Early eluter)
Homocoupling Oxidative coupling of boronic acidsHighly non-polar dimer.Crystallization (Reject in mother liquor)
Boronates Unreacted starting materialPolar, often pinacol-derived.Aqueous Wash / Silica

Protocol A: Work-up & Palladium Scavenging (The "Pre-Purification")

Objective: Reduce bulk Pd levels from ~1000 ppm to <100 ppm and remove inorganic salts. Rationale: Standard extraction is insufficient for Pd removal due to the chelating nature of the aminopyridine nitrogen.[1] Active scavenging is required before chromatography to prevent column contamination.

Materials
  • Scavenger: SiliaMetS® Thiol or equivalent (functionalized silica).

  • Solvent: 2-MeTHF (preferred over EtOAc for higher solubility and better phase separation).

  • Wash Solution: 5% N-Acetylcysteine (aq) (Optional, for high Pd loads).

Step-by-Step Procedure
  • Quench & Phase Split:

    • Cool reaction mixture to 20°C.

    • Dilute with 2-MeTHF (10 volumes relative to limiting reagent).

    • Add water (5 volumes) and separate phases.

    • Note: If emulsion forms due to basicity, add saturated brine.

  • Active Scavenging:

    • To the organic layer, add SiliaMetS® Thiol (or equivalent mercaptan resin) at a ratio of 10 wt% relative to the theoretical yield of the crude product.

    • Heat the slurry to 50°C for 4 hours with vigorous stirring.

    • Mechanism:[2][3][4][5] The thiol groups displace the aminopyridine ligands from the Pd center, binding the metal to the solid support.

  • Filtration:

    • Cool to room temperature.[6][2][3][7]

    • Filter through a pad of Celite® or a 0.45 µm sintered glass filter to remove the scavenger resin.

    • Rinse the cake with 2 volumes of 2-MeTHF.

  • Concentration:

    • Concentrate the filtrate under reduced pressure to a solid residue.

Protocol B: Flash Chromatography (The "Standard")

Objective: Separation of regioisomers and protodeboronation impurities. Challenge: The high basicity of the 4-aminopyridine ring causes it to interact strongly with the acidic silanols of silica gel, resulting in streaking and poor resolution. Solution: Use of an amine modifier or "basic silica."

Chromatographic Parameters
  • Stationary Phase: Spherical Silica Gel (40-60 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: Methanol (MeOH) containing 1% NH₄OH (28% aqueous ammonia).

    • Alternative: DCM:MeOH (90:10) with 1% Triethylamine (TEA).

Gradient Method
Time (CV*)% Mobile Phase BDescription
0–20%Column equilibration / Impurity elution
2–50% → 5%Elution of non-polar impurities (des-bromo)
5–155% → 15%Product Elution Window
15–2015% → 50%Wash out polar boronic acids

*CV = Column Volumes

Execution
  • Sample Loading: Dissolve the crude residue in a minimum amount of DCM/MeOH (95:5). Use dry-loading on Celite if solubility is an issue.

  • Elution: Run the gradient. The product typically elutes between 6–10% MeOH/NH₃.

  • Fraction Collection: Monitor at 254 nm (aromatic) and 280 nm (pyridine/pyrimidine specific).

  • Work-up: Combine pure fractions. Crucial: If TEA was used, rotovap at >45°C or perform an azeotrope with heptane to remove residual amine traces.

Protocol C: Crystallization (Process Scale-Up)

Objective: Final polishing to >99.5% purity and rejection of trace oligomers. Method: Anti-solvent Crystallization. Rationale: The biaryl system is soluble in hot alcohols but insoluble in ethers/alkanes.

Procedure
  • Dissolution:

    • Suspend the chromatographed solid in Isopropyl Alcohol (IPA) (5 volumes).

    • Heat to reflux (82°C). The solid should fully dissolve. If not, add IPA in 0.5 volume increments.

    • Hot Filtration: If particulates remain, filter while hot through a pre-heated funnel.

  • Crystal Nucleation:

    • Cool the solution slowly to 60°C.

    • Add n-Heptane (or MTBE) dropwise until the solution turns slightly turbid (Cloud Point).

    • Hold at 60°C for 30 minutes to allow seed crystals to anneal.

  • Growth:

    • Slowly cool to 20°C over 2 hours (10°C/30 min ramp).

    • Once at 20°C, further cool to 0–5°C (ice bath) and hold for 1 hour.

  • Isolation:

    • Filter the white/off-white crystals.

    • Wash the cake with cold IPA/Heptane (1:3 ratio).

    • Dry in a vacuum oven at 45°C for 12 hours.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Pd, Boron, Product) Quench 1. Quench & Extraction (2-MeTHF / Water) Crude->Quench Scavenge 2. Pd Scavenging (SiliaMetS Thiol, 50°C) Quench->Scavenge Organic Layer Waste1 Aqueous Waste (Salts, Boronates) Quench->Waste1 Aqueous Layer Filter 3. Filtration (Celite) Scavenge->Filter Flash 4. Flash Chromatography (DCM / MeOH / 1% NH4OH) Filter->Flash Filtrate Waste2 Solid Waste (Pd-Resin) Filter->Waste2 Retentate Cryst 5. Crystallization (IPA / Heptane) Flash->Cryst Product Fractions Waste3 Impurities (Des-bromo, Homocoupled) Flash->Waste3 Early/Late Fractions Final Final Product (>99.5% Purity, <20ppm Pd) Cryst->Final

Caption: Integrated workflow for the isolation of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, highlighting critical impurity rejection points.

Analytical Validation (UPLC-MS)

To verify the efficacy of the purification, use the following method.

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10). Note: High pH is essential for peak shape of aminopyridines.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

Acceptance Criteria:

  • Purity: >99.5% (Area %).

  • Pd Content: <20 ppm (determined by ICP-MS).

  • Residual Solvent: <5000 ppm (per ICH Q3C).

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Suzuki Coupling of Aminopyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews.
  • Purification of Basic Heterocycles

    • Biotage Application Note. (2023).[7][8] Strategies for Flash Purification of Basic Amines.

  • Crystallization of Pyridine Derivatives

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective.Wiley-AIChE.

Sources

Application Note: Preparation and Optimization of Stock Solutions for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for preparing stock solutions of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine .

Introduction & Scope

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a synthetic small molecule often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting CDK or JAK pathways).[1] Its structure features a central pyridine ring substituted with a primary amine and a methoxypyrimidine group.

Like many heterocyclic drug candidates, this compound exhibits poor aqueous solubility and high lipophilicity . Improper stock preparation can lead to "silent precipitation"—where micro-crystals form in the assay buffer, reducing the effective concentration and generating false-negative IC50 data.[1]

This guide provides a standardized protocol for solubilization, storage, and delivery of this compound into bioassays, ensuring high reproducibility and data integrity.[1]

Physicochemical Profile & Handling Strategy[2][3][4][5][6][7]

Before handling, you must understand the molecule's physical limitations.

PropertyValue (Approx.)Critical Implication
Molecular Formula C₁₀H₁₀N₄OUsed for Molarity calculations.[1]
Molecular Weight ~202.21 g/mol *Always verify against your specific batch CoA.
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble >50 mM.[1][2] Preferred for stock.[1][3][4]
Secondary Solvent EthanolSoluble, but less stable for long-term storage due to evaporation.[1]
Aqueous Solubility Very Low (<100 µM)Risk Zone: Direct dilution into water causes crashing out.[1]
pKa (Calculated) ~6.0 - 7.0 (Pyridine N)Solubility may be pH-dependent; acidic buffers improve solubility.[1]
Mechanistic Insight: The "Solvent Shock" Phenomenon

When a hydrophobic compound dissolved in 100% DMSO is suddenly introduced to an aqueous buffer, the rapid change in polarity can force the molecules to aggregate before they disperse. This is "solvent shock."[1]

  • Solution: This protocol uses an Intermediate Dilution Step to mitigate shock and prevent crystal nucleation.[1]

Protocol A: Preparation of Primary Stock Solution (10 mM or 50 mM)[2]

Objective: Create a stable, high-concentration master stock in 100% DMSO.

Materials
  • Compound: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (Solid).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade).[1]

    • Why Anhydrous? Water accumulation in DMSO promotes compound degradation over time.[1]

  • Container: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

    • Why Amber? Protects light-sensitive heterocyclic amines.[1]

    • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes.[1]

Step-by-Step Procedure
  • Calculate Mass Requirement: Use the formula:

    
    [1][4]
    
    • Example: To make 10 mL of a 50 mM stock (MW = 202.21):

      
      [1]
      
  • Weighing:

    • Equilibrate the compound vial to room temperature before opening to prevent condensation.[1]

    • Weigh the solid into the amber vial. Do not weigh <5 mg to avoid static error.

  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Checkpoint: Hold the vial up to a light source.[1] The solution must be perfectly clear. If particulates remain, sonicate further or warm gently (up to 37°C).[1]

  • Sterilization (Optional but Recommended for Cell Assays):

    • Do not autoclave.[1]

    • Filter through a 0.22 µm PTFE or Nylon syringe filter .[1]

    • Note: Pre-wet the filter with DMSO to minimize compound loss due to membrane binding.[1]

  • Aliquoting & Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Serial Dilution for Bioassays (The "Intermediate Step")

Objective: Dilute the stock into assay media without precipitation.

The Workflow

We will use a 500x Stock approach to ensure the final DMSO concentration in the assay is 0.2% (generally non-toxic).

DilutionWorkflow Figure 1: Two-Step Dilution Scheme to minimize precipitation shock. Stock Primary Stock (50 mM in 100% DMSO) Inter Intermediate Dilution (10x Conc. in Media + 2% DMSO) Stock->Inter Dilute 1:25 (e.g., 4 µL Stock + 96 µL Media) Assay Final Assay Well (1x Conc. in Media + 0.2% DMSO) Inter->Assay Add 10 µL to 90 µL Cells/Media

Procedure
  • Thaw Stock: Thaw the DMSO aliquot at room temperature. Vortex well.

  • Prepare Intermediate Plate (10x):

    • Place culture media (or assay buffer) into a V-bottom plate.[1]

    • Perform serial dilutions in 100% DMSO first if generating a dose-response curve.

    • Transfer from DMSO plate to the Media plate (e.g., 1:25 dilution).[1]

    • Result: This intermediate plate contains 10x the final drug concentration and 4% DMSO.[1]

    • Mix immediately to prevent local high-concentration crashing.

  • Final Transfer (1x):

    • Transfer 1 part Intermediate Solution to 9 parts Cell Suspension (or Enzyme Mix).

    • Final Conditions: 1x Drug Concentration, 0.4% DMSO.

Quality Control & Troubleshooting

Every new batch of stock solution should undergo a simple "Crash Test."[1]

The "Crash Test" (Nephelometry Surrogate)[2]
  • Prepare a mock assay tube with your buffer/media.[1]

  • Spike the compound at the highest test concentration (e.g., 100 µM).

  • Incubate for 1 hour at room temperature.

  • Measure Absorbance at 650 nm (OD650).

    • OD < 0.005: Soluble.

    • OD > 0.010: Precipitation occurring (turbidity).[1]

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Incomplete Dissolution Particles visible in DMSO stock.[1]Saturation or Static.Sonicate at 37°C for 15 mins. Verify MW and mass.
Precipitation in Media Cloudiness upon adding stock to media.[1]Solvent Shock.[1]Use the "Intermediate Dilution" method (Protocol B).[1] Reduce final concentration.
Loss of Potency IC50 shifts higher over time.[1]Degradation / Adsorption.[1]Use glass vials. Avoid freeze-thaw.[1][2] Check DMSO for water content.[1]
Cytotoxicity Cells dying in vehicle control.[1]DMSO Toxicity.[1]Ensure final DMSO < 0.5% (or <0.1% for sensitive primary cells).[1]

References

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard text on solubility and formulation).

  • BenchChem. (2025).[1][2] Preparation of a Stock Solution: General Protocols. Retrieved from

  • PubChem. (2025).[1][5][6] Compound Summary: 3-(2-methoxy-5-pyrimidinyl)-2-pyridinamine (Isomer Analog).[1] National Library of Medicine.[1] Retrieved from [1]

  • Vertex AI Search. (2025).[1] General Guidelines for Small Molecule Bioassay Preparation. (Synthesized from search results 1.1, 1.3, 1.6).

Disclaimer: This protocol is intended for research use only. Always consult the specific Certificate of Analysis (CoA) provided by your chemical supplier for batch-specific molecular weights and purity data.[1]

Sources

Topic: Crystallization Methods for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The control of the solid-state form of an Active Pharmaceutical Ingredient (API) is paramount in drug development and manufacturing. Crystallization is the primary unit operation for purification and particle engineering, directly influencing critical quality attributes such as purity, stability, solubility, and bioavailability.[1][2] This document provides a comprehensive technical guide with detailed protocols for the crystallization of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, a heterocyclic small molecule with potential pharmaceutical applications. The methodologies described herein are designed to serve as a robust starting point for researchers and scientists to develop and optimize crystallization processes, enabling the isolation of crystalline material with desired physical characteristics and the exploration of potential polymorphism.[3][4]

Introduction: The Criticality of Crystalline Form

In modern pharmaceutical development, the solid form of an API is not merely a convenience for handling but a critical determinant of the final drug product's performance.[1] The process of crystallization transforms a molecule from a disordered state in solution to a highly ordered three-dimensional lattice.[5] This transition is a powerful purification step and the primary means of controlling the API's physical properties.

Many pharmaceutical compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism.[6][7] Different polymorphs of the same API can exhibit significant variations in physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[3]

  • Stability: Influencing shelf-life and degradation pathways.[3][6]

  • Mechanical Properties: Impacting downstream processing such as milling, blending, and tableting.

Therefore, a systematic approach to crystallization is essential to identify and consistently produce the desired solid form. This guide provides foundational methods to achieve this for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine.

Physicochemical Profile of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Understanding the molecular characteristics of the target compound is the first step in designing a rational crystallization strategy. While specific experimental data for the target molecule is not publicly available, we can infer key properties from its structure and from data on analogous compounds like 3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine.[8]

Table 1: Inferred Physicochemical Properties

PropertyValue / ObservationImplication for Crystallization
Molecular Formula C₁₀H₁₀N₄OSuggests a relatively rigid structure conducive to crystallization.
Molecular Weight ~202.21 g/mol Typical for a small molecule API.
Hydrogen Bond Donors 1 (from the -NH₂ group)Capable of forming strong intermolecular interactions, aiding lattice formation.
Hydrogen Bond Acceptors 5 (3x ring N, 1x -NH₂, 1x -OCH₃)High potential for hydrogen bonding with protic solvents or self-assembly.
Structural Features Pyridine & Pyrimidine RingsAromatic rings can participate in π-π stacking, another key interaction for crystal packing.[9]
Predicted Polarity Moderately PolarSuggests solubility in polar solvents like alcohols, acetone, and ethyl acetate, and lower solubility in nonpolar solvents like hexanes or heptane.

These features—multiple hydrogen bond sites and aromatic systems—suggest that 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine has a high propensity to form a stable, ordered crystal lattice. The challenge lies in controlling the nucleation and growth to obtain high-quality crystals of the desired polymorphic form.

General Workflow for Crystallization Method Development

A systematic screening approach is crucial for efficiently identifying optimal crystallization conditions. The following workflow provides a logical progression from solvent selection to the application of specific crystallization techniques.

Crystallization_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Analysis & Optimization A Start: Crude API Sample (>90% purity recommended) B Solvent Solubility Screening (Hot vs. Cold) A->B Test small aliquots C Identify Candidate Solvents & Anti-Solvents B->C Analyze results D Slow Cooling Crystallization C->D Apply methods E Slow Evaporation C->E Apply methods F Vapor Diffusion C->F Apply methods G Anti-Solvent Addition C->G Apply methods H Isolate Crystals (Filtration & Drying) D->H E->H F->H G->H I Characterize Solid Form (Microscopy, XRPD, DSC) H->I Analyze purity & form J Optimize Conditions (Cooling Rate, Concentration) I->J Refine process K Successful Protocol J->K

Caption: General workflow for crystallization screening and optimization.

Core Crystallization Protocols

The following protocols are designed as starting points. Meticulous record-keeping of solvent volumes, temperatures, and observations is critical for reproducibility and optimization.

Protocol 1: Slow Cooling Crystallization

This is the most common and often most effective method for purifying organic compounds.[5] It relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.

Causality: By creating a saturated solution at an elevated temperature and allowing it to cool slowly, the system gently transitions into a state of supersaturation. This slow transition favors the growth of a few large, well-ordered crystals (crystal growth) over the rapid formation of many small, impure crystals (precipitation).[10]

Slow_Cooling_Workflow A 1. Dissolution Add crude solid to flask. Add minimal hot solvent until fully dissolved. B 2. Slow Cooling (Crucial Step) Cover flask and allow to cool to RT on benchtop, undisturbed. A->B Creates saturated solution C 3. Maximize Yield Place flask in an ice bath or refrigerator for >1 hour. B->C Induces supersaturation & crystal growth D 4. Isolation Collect crystals via vacuum filtration. C->D Prepare for collection E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E Removes mother liquor F 6. Drying Dry crystals under vacuum. E->F Removes residual solvent

Caption: Step-by-step workflow for Slow Cooling Crystallization.

Detailed Steps:

  • Solvent Selection: Choose a solvent in which the API is soluble when hot but sparingly soluble at room temperature (e.g., isopropanol, ethanol, ethyl acetate). See Section 5 for a screening protocol.

  • Dissolution: Place the crude 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine in an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Heat the selected solvent to its boiling point and add it portion-wise to the flask while heating and swirling until the solid just dissolves. Avoid adding a large excess of solvent.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass or foil), and allow it to cool slowly and undisturbed to room temperature. Insulating the flask with cotton or paper towels can promote slower cooling and potentially larger crystals.[10]

  • Crystal Formation: Observe for the formation of crystals. If no crystals form, it may indicate that too much solvent was used or that nucleation is inhibited.

  • Troubleshooting Nucleation: If no crystals appear, try scratching the inner surface of the flask with a glass rod at the air-liquid interface or adding a "seed" crystal from a previous batch to induce nucleation.[9]

  • Yield Maximization: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Slow Evaporation

This method is simple and effective for compounds that are moderately soluble at room temperature.[11][12][13]

Causality: Supersaturation is achieved gradually as the solvent volume decreases through evaporation. This slow increase in concentration provides ample time for molecules to orient themselves correctly into a crystal lattice.[14]

Detailed Steps:

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., acetone, dichloromethane, ethyl acetate) at room temperature to create a solution that is near, but not at, saturation.

  • Setup: Transfer the solution to a clean vial or beaker. The wider the opening of the container, the faster the evaporation.

  • Controlled Evaporation: Cover the container with a cap or parafilm. Pierce the covering with a needle or create a few small holes. This slows down the rate of evaporation, which is crucial for growing high-quality crystals.[11][12]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Harvesting: Once suitable crystals have formed, they can be carefully removed from the remaining solution (mother liquor) with forceps or by decanting the solvent, followed by filtration.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for obtaining high-quality single crystals, especially when only a small amount of material is available.[12][15] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

Causality: The more volatile anti-solvent slowly diffuses in the vapor phase into the solution containing the compound. This gradually decreases the solvent system's overall solvating power, inducing a slow and controlled crystallization.[15][16]

Vapor_Diffusion_Setup cluster_main Sealed Outer Vial cluster_inner Open Inner Vial Reservoir Reservoir of Anti-Solvent (e.g., Hexane, Ether) Vapor Vapor Phase Diffusion (Anti-Solvent -> Good Solvent) Reservoir->Vapor Anti-solvent vapor Drop Solution of API in 'Good' Solvent (e.g., THF, Dichloromethane) Vapor->Drop diffuses into drop

Caption: Diagram of a sitting drop vapor diffusion setup.

Detailed Steps:

  • Prepare the Solution: Dissolve a small amount of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine in a minimal amount of a "good," less volatile solvent (e.g., THF, Dichloromethane) in a small, open vial (e.g., a 1-dram vial).

  • Prepare the Reservoir: In a larger vial or jar, place a layer of the "anti-solvent," which must be more volatile than the "good" solvent (e.g., hexane, diethyl ether, pentane).

  • Assemble the System: Carefully place the small, open inner vial into the larger outer vial, ensuring the solvent levels are such that there is no direct mixing.

  • Seal and Incubate: Seal the outer vial tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial's solution, causing crystals to form over hours to weeks.

  • Harvesting: Once crystals have formed, carefully open the system and remove the inner vial. Isolate the crystals as described previously.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion [12]

"Good" Solvent (Less Volatile)"Anti-Solvent" (More Volatile)
TolueneHexane / Pentane
Dichloromethane (DCM)Diethyl Ether / Pentane
Tetrahydrofuran (THF)Hexane / Cyclohexane
AcetonitrileDiethyl Ether
Methanol / EthanolDiethyl Ether / Hexane

Systematic Solvent Selection

The choice of solvent is the most critical variable in crystallization.[17] An ideal solvent should exhibit a steep solubility curve with respect to temperature.

Protocol: Experimental Solvent Screening

  • Place approximately 10-20 mg of the compound into several small test tubes or vials.

  • To each tube, add a different candidate solvent (see Table 3) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.

  • For tubes where the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the compound completely dissolves. Record the approximate volume.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe the quantity and quality of the crystals formed.

Table 3: Candidate Solvents for Screening

PolaritySolvent ClassExample SolventsBoiling Point (°C)Notes
High ProticWater, Methanol, Ethanol, Isopropanol100, 65, 78, 82Good for polar compounds; can form solvates (hydrates).
Medium Aprotic PolarAcetone, Acetonitrile, Ethyl Acetate, THF56, 82, 77, 66Versatile solvents for a wide range of compounds.
Low Aromatic / HalogenatedToluene, Dichloromethane (DCM)111, 40Good for less polar compounds or as part of a solvent system.
Nonpolar AliphaticHexane, Heptane, Cyclohexane69, 98, 81Often used as anti-solvents.

Interpretation:

  • Ideal Single Solvent: Insoluble in cold solvent, but soluble in a minimal amount of hot solvent, and forms good crystals upon cooling.

  • Candidate for Anti-Solvent: The compound is highly soluble. This can be the "good" solvent in an anti-solvent or vapor diffusion method.

  • Good Anti-Solvent: The compound is insoluble in both cold and hot solvent.

Conclusion and Best Practices

The protocols outlined in this application note provide a systematic framework for developing a robust crystallization process for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine. Success in crystallization is often an iterative process requiring patience and careful observation.

Key Best Practices:

  • Start with Pure Material: Crystallization is a purification technique, but starting with material of at least 80-90% purity is recommended.[12]

  • Maintain Cleanliness: Dust and other particulate matter can act as unwanted nucleation sites, leading to poor crystal quality. Use clean glassware.

  • Patience is Key: Slow, controlled processes almost always yield better crystals. Avoid the temptation to crash out the material by rapid cooling.[10]

  • Screen Broadly: Do not limit screening to a single solvent or method. Different conditions can yield different polymorphs, one of which may have superior properties.[6]

  • Characterize the Output: Always characterize the resulting crystals using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to confirm the polymorphic form and purity.

By applying these principles and protocols, researchers can effectively control the solid-state properties of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, a critical step in its journey through the drug development pipeline.

References

  • University of Rochester. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • Crystallography Class Notes. (n.d.). Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

  • Thakuria, R., et al. (2013). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

  • All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • YouTube. (2025). Crystallization Strategies for API Development and Scale Up. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner’s guide. PMC. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • IMSERC. (n.d.). Crystallization Guide. Retrieved from [Link]

  • American Chemical Society. (2025). Flow crystallization of small molecule active pharmaceutical ingredients and proteins with engineered nucleation features to reduce the energetic barriers to nucleation. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Cool Separations. (n.d.). Cooling Crystallization Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.... Retrieved from [Link]

  • PubChem. (2026). 3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ACS Publications. (2021). Temperature- and Solvent-Induced Crystal-Form Transformations of the Pyridine@p-tert-butylcalix[12]arene Host–Guest System. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

Sources

Navigating the Handling of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide on the proper storage and handling of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, a heterocyclic compound of interest in pharmaceutical and chemical research. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes best practices derived from the known characteristics of structurally related aminopyridines and methoxypyridines. The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical Profile and Inferred Properties

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine possesses a unique molecular architecture, incorporating both a pyridine and a pyrimidine ring system, with amine and methoxy functional groups. These features suggest a compound that may be sensitive to environmental conditions. Aminopyridines are known to be susceptible to oxidation and may be hygroscopic. The presence of the amine group can also impart basic properties, making the compound potentially reactive with acids.

Table 1: Inferred Physicochemical Properties and Potential Hazards

PropertyInferred Characteristic/HazardRationale
Physical State Likely a solid at room temperature.Similar aminopyridine compounds exist as solids.[1]
Hygroscopicity Potentially hygroscopic.Amine functional groups can attract and absorb atmospheric moisture.
Air Sensitivity Potentially sensitive to atmospheric oxygen.Amine groups can be susceptible to oxidation, leading to degradation.[2][3]
Light Sensitivity Possible sensitivity to light.Aromatic and heterocyclic compounds can be degraded by UV light.
Thermal Stability Stable under recommended storage conditions.Studies on similar compounds like 4-aminopyridine show good stability at room temperature when protected from light and moisture.[4][5]
Reactivity Reacts with strong oxidizing agents and strong acids.The amine group is basic and can react with acids.[1]

Long-Term Storage Protocol

To maintain the long-term integrity and purity of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, stringent storage conditions are paramount. The primary objective is to mitigate exposure to atmospheric moisture, oxygen, and light.

Recommended Long-Term Storage Conditions:

  • Temperature: 2-8°C. Refrigerated storage is recommended to slow down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent oxidation of the amine functionality.[2][6]

  • Container: Use a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect from light.

  • Dessicant: Store the container within a desiccator containing a suitable desiccant (e.g., silica gel) to minimize moisture exposure.

Step-by-Step Protocol for Long-Term Storage:

  • Inert Gas Purge: Before sealing, flush the container containing the compound with a gentle stream of dry argon or nitrogen for several minutes to displace any air.[7][8]

  • Secure Sealing: Tightly seal the container cap. For added protection, wrap the cap with Parafilm®.

  • Light Protection: Place the sealed container in a light-blocking secondary container or wrap it securely with aluminum foil.

  • Refrigeration and Desiccation: Place the protected container in a refrigerator at 2-8°C within a desiccator.

  • Labeling: Clearly label the container with the compound name, date of storage, and any relevant handling precautions.

Routine Laboratory Handling

Proper handling techniques are essential to prevent contamination and degradation of the compound during routine laboratory use. The use of an inert atmosphere glovebox is the gold standard for handling air- and moisture-sensitive compounds.[3]

Figure 1: Decision Workflow for Handling 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

G cluster_handling Handling storage Compound in long-term storage (2-8°C, inert atm.) weighing Weighing and Aliquoting storage->weighing Equilibrate to RT in desiccator weighing->storage Reseal under inert atmosphere dissolution Dissolution in Solvent weighing->dissolution Inert atmosphere (Glovebox/Schlenk line) experiment Use in Experiment dissolution->experiment G spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain and Collect Spilled Material ppe->contain decontaminate Decontaminate Spill Area contain->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step procedure for responding to a chemical spill.

References

  • Wikipedia. Air-free technique. [Link]

  • Trissel, L. A., & Trusley, C. R. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]

  • MacKenzie, M. A., & Rogers, T. (2012). Chemical stability of 4-aminopyridine capsules. The Canadian journal of hospital pharmacy, 65(3), 232–233.
  • Canadian Journal of Hospital Pharmacy. Chemical Stability of 4-Aminopyridine Capsules. [Link]

  • Loba Chemie. 4-AMINOPYRIDINE For Synthesis MSDS. [Link]

  • Sharma, P., & Kumar, V. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Kishida Chemical Co., Ltd. Safety Data Sheet - 3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine. [Link]

  • PubChem. 3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine. [Link]

  • Capot Chemical Co., Ltd. MSDS of 3-aMinomethyl-2-methoxy-pyridine. [Link]

  • Pi Chemicals. Material Safety Data Sheet - 4,6-Dichloro-5-methoxypyrimidine. [Link]

  • Chem-Impex. 3-Amino-2-methoxy-4-methylpyridine. [Link]

  • Matrix Fine Chemicals. PYRIDIN-4-AMINE | CAS 504-24-5. [Link]

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(2-methoxypyrimidin-5-yl)pyridin-4-amine , a critical biaryl scaffold often found in Type I and Type II kinase inhibitors (e.g., JAK, CDK, and FLT3 inhibitors).

Traditionally, the synthesis of 3-aryl-4-aminopyridines via thermal Suzuki-Miyaura coupling is plagued by slow kinetics and catalyst deactivation due to the coordination of the free amine and the electron-deficient nature of the pyridine ring. This protocol leverages microwave irradiation to accelerate the reaction rate, suppress protodeboronation side reactions, and enable the use of unprotected aminopyridines, significantly streamlining the workflow.

Key Advantages:

  • Speed: Reaction time reduced from 12+ hours (thermal) to 30 minutes.

  • Efficiency: Direct coupling of free amines, eliminating protection/deprotection steps.

  • Purity: Enhanced profiles due to rapid heating, minimizing thermal degradation of the pyrimidinyl boronate.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a heterocyclic Suzuki-Miyaura Cross-Coupling . The strategic disconnection is made at the C3-C5' biaryl bond.

  • Coupling Partner A (Electrophile): 3-Bromo-4-aminopyridine. The bromide is preferred over the chloride for faster oxidative addition and over the iodide to reduce cost and halogen-dance side reactions.

  • Coupling Partner B (Nucleophile): (2-Methoxypyrimidin-5-yl)boronic acid.

  • Catalyst System: A palladium source with a bidentate ligand (Pd(dppf)Cl₂) is selected to resist displacement by the substrate's free amine and pyridine nitrogens.

reaction-scheme-diagram

Retrosynthesis Target Target: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine Disconnection Target->Disconnection Suzuki-Miyaura Disconnection Precursor1 Electrophile: 3-Bromo-4-aminopyridine (Free Amine) Disconnection->Precursor1 Precursor2 Nucleophile: (2-Methoxypyrimidin-5-yl)boronic acid Disconnection->Precursor2

Caption: Retrosynthetic disconnection strategy focusing on the C-C biaryl bond formation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Amount (mmol)Mass/Vol
3-Bromo-4-aminopyridine 173.011.01.0173 mg
(2-Methoxypyrimidin-5-yl)boronic acid 153.931.51.5231 mg
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.050.0541 mg
Na₂CO₂ (2M Aqueous) 105.993.03.01.5 mL
1,4-Dioxane Solvent--4.5 mL

Note: 1,4-Dioxane is chosen for its high microwave absorptivity (tan δ) and ability to solubilize both organic and aqueous phases at high temperatures.

Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-bromo-4-aminopyridine (173 mg) and (2-methoxypyrimidin-5-yl)boronic acid (231 mg).

  • Add the catalyst Pd(dppf)Cl₂ · CH₂Cl₂ (41 mg). Critical: Add catalyst last or mix with solids before solvent to minimize oxidation.

  • Add 1,4-Dioxane (4.5 mL) and 2M aq. Na₂CO₃ (1.5 mL).

  • Seal the vial with a PTFE/silicone crimp cap.

  • Pre-stir/Degas: Sparge the mixture with Argon or Nitrogen gas for 2 minutes via a needle inlet/outlet to remove dissolved oxygen. This is crucial to prevent homocoupling and catalyst deactivation.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor cavity (e.g., Biotage Initiator+ or CEM Discover).

  • Program the following method:

    • Temperature: 120 °C

    • Hold Time: 30 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High (if applicable)

  • Start the reaction. The pressure will typically reach 3–5 bar.

Step 3: Workup & Purification [2]

  • Allow the vial to cool to room temperature (compressed air cooling).

  • Filter: Dilute the reaction mixture with EtOAc (20 mL) and filter through a pad of Celite to remove Palladium black. Wash the pad with MeOH/EtOAc (1:9).

  • Phase Separation: Transfer filtrate to a separatory funnel. Wash with Brine (10 mL). Extract the aqueous layer once with EtOAc.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (12 g cartridge).

    • Mobile Phase: DCM / MeOH (Gradient: 0% to 10% MeOH).

    • Elution: The product typically elutes at ~5-7% MeOH.

    • Alternative (SCX): For higher purity, load the crude mixture onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (to remove non-basic impurities/boronic acid), then elute product with 2M NH₃ in MeOH.

Workflow Diagram

Workflow Setup Setup: Combine Reagents in MW Vial (Argon Sparge 2 min) Irradiation Microwave Irradiation: 120°C, 30 min, High Absorption Setup->Irradiation Pd(dppf)Cl2 cat. Workup Workup: Celite Filtration -> EtOAc/Brine Extraction Irradiation->Workup Cool to RT Purification Purification: Flash Column (DCM:MeOH) OR SCX Cartridge Workup->Purification Crude Oil Final Isolated Product: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine Purification->Final Evaporation

Caption: Experimental workflow from reagent mixing to isolated product.

Technical Discussion & Troubleshooting

Mechanism & Causality

The success of this protocol relies on the "Rapid Heating" effect .

  • Problem: Heteroaryl boronic acids (like pyrimidines) are prone to hydrolytic protodeboronation in aqueous base at high temperatures. In slow thermal heating (oil bath), the boronic acid often decomposes before the cross-coupling is complete.

  • Solution: Microwave irradiation provides direct dielectric heating, bringing the solvent to 120°C in seconds. This ensures the catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) outcompetes the background decomposition rate of the boronic acid [1].

Catalyst Selection Rationale

While Pd(PPh₃)₄ is common, it is air-sensitive and often fails with free amines due to ligand displacement. Pd(dppf)Cl₂ is chosen because:

  • Bidentate Ligand: The dppf ligand creates a wide bite angle, accelerating reductive elimination (the rate-determining step for bulky biaryls).

  • Robustness: It is less susceptible to poisoning by the free pyridine amine (N-4) or the pyrimidine nitrogens compared to monodentate phosphines [2].

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free amine.Switch to XPhos Pd G2 precatalyst (2-5 mol%). The bulky ligand prevents amine coordination.
Protodeboronation (Pyrimidine loss) Boronic acid instability.Increase boronic acid equivalents to 2.0 or lower temp to 100°C (extend time to 60 min).
Homocoupling of Halide Oxygen presence.Degas solvents more rigorously; ensure headspace is inerted.
Black Precipitate Pd decomposition ("Pd Black").Normal. Ensure filtration through Celite. If excessive, add more ligand (dppf) or lower temp.

References

  • Microwave-Assisted Synthesis of Heterocycles

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[3][4]

    • Source: RSC Advances / PubMed Central.
    • Relevance: Validates microwave protocols for 3-bromo-heterocycles and boronic acid stability.
    • URL:[Link]

  • Unprotected Amine Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group.
    • Source: Journal of Organic Chemistry (ACS Public
    • Relevance: Foundational text proving that protecting groups are often unnecessary for aminopyridine couplings.
    • URL:[Link]

  • General Microwave Suzuki Protocols

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[5]

    • Source: MDPI Molecules.
    • Relevance: Provides baseline parameters (Time/Temp/Solvent) for pyrimidine couplings.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guide for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Product Identification:

  • Chemical Name: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine[1][2]

  • CAS Number: 1258634-42-2[1][2]

  • Molecular Formula: C₁₀H₁₀N₄O

  • Molecular Weight: 202.21 g/mol

  • Class: Bi-heteroaryl amine (Kinase Inhibitor Scaffold)

Executive Summary & Physicochemical Profile

This guide addresses the solubility challenges inherent to 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine , a hydrophobic heteroaryl amine commonly used as a scaffold in kinase inhibitor development.

The Core Challenge: This compound exhibits a "solubility cliff" near physiological pH (7.4). While the pyridine nitrogen provides a basic center (pKa ≈ 5.5–6.5), the molecule remains largely uncharged and lipophilic at neutral pH, leading to rapid precipitation in aqueous buffers like PBS or DMEM. Successful handling requires strict adherence to pH control and co-solvent strategies.

Quick Reference: Solubility Matrix
Solvent SystemSolubility RatingMax Conc. (Est.)[2][3]Usage Context
DMSO (Anhydrous) Excellent > 50 mMPrimary stock solution.
Ethanol (100%) Good ~ 10–20 mMSecondary solvent; lower stability than DMSO.
Water (pH 7.0) Poor < 0.1 mg/mLDo not use for stock. Causes precipitation.
0.1 N HCl Moderate/Good 1–5 mg/mLUseful for aqueous conversion (salt formation).
PEG400 / Saline Moderate Formulation dependentPreferred for in vivo vehicle.

Troubleshooting Guide (Q&A)

Issue 1: "My compound crashes out immediately when I dilute the DMSO stock into media/buffer."

Diagnosis: Solvent Shock & pH Cliff. When a DMSO stock (highly solubilizing) hits an aqueous buffer (pH 7.4), the solvent power drops instantly. Simultaneously, the pH of the buffer forces the pyridine ring into its neutral, hydrophobic state. This double shock causes immediate aggregation.

Solution: The "Intermediate Dilution" Method Do not pipette directly from 100% DMSO to 100% Media.

  • Step 1: Dilute your DMSO stock 1:10 into a co-solvent intermediate (e.g., PEG400 or Propylene Glycol).

  • Step 2: Slowly add this mixture to your final media with rapid vortexing.

  • Step 3: Ensure the final DMSO concentration is < 0.5% (or as tolerated by your cells).

Issue 2: "The DMSO stock froze in the freezer, and now I see crystals that won't dissolve."

Diagnosis: Hygroscopic Water Absorption. DMSO is hygroscopic (absorbs water from air). If the vial was opened frequently or stored loosely capped, atmospheric water entered. Upon freezing, water crystallizes separately or induces the compound to crystallize into a stable, less soluble polymorph.

Solution:

  • Warm & Sonicate: Heat the vial to 37°C in a water bath for 10–15 minutes. Sonicate for 5 minutes.

  • Aliquot: Once redissolved, split the stock into single-use aliquots to avoid repeated freeze-thaw cycles.

  • Desiccant: Store vials in a sealed container with desiccant packs.

Issue 3: "I need to formulate this for an in vivo mouse study (IP/PO). What vehicle do you recommend?"

Diagnosis: Bioavailability vs. Toxicity. Pure DMSO is toxic. Simple saline will not support high doses.

Recommended Vehicle Formulation (Standard Kinase Inhibitor Protocol):

  • Option A (Solution): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

    • Order of Addition: Dissolve compound in DMSO first -> Add PEG400/Tween -> Add Saline last (slowly).

  • Option B (Suspension): 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.

    • Note: This creates a suspension, not a solution. Ensure uniform particle size by sonicating or using a glass homogenizer.

Step-by-Step Protocols

Protocol A: Preparation of High-Quality Stock Solution (50 mM)

Reagents:

  • 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (Solid)

  • DMSO (Anhydrous, ≥99.9%, Cell Culture Grade)

Procedure:

  • Calculate: For 10 mg of compound (MW: 202.21 g/mol ):

    • Moles =

      
       moles.
      
    • Volume for 50 mM =

      
       mL (~1 mL).
      
  • Weigh: Weigh the solid into a glass amber vial (static-free).

  • Dissolve: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes.

  • Inspection: Hold vial against a light source. The solution must be perfectly clear.

  • Storage: Store at -20°C or -80°C. Expiration: 6 months.

Protocol B: Aqueous Solubility Check (Thermodynamic)

Objective: Determine the solubility limit in your specific assay buffer.

  • Prepare a supersaturated solution by adding excess solid to your buffer (e.g., PBS pH 7.4).

  • Shake/stir for 24 hours at room temperature.

  • Filter through a 0.22 µm PVDF filter (low binding).

  • Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Visual Troubleshooting Workflows

Figure 1: Solubility Optimization Decision Tree

SolubilityDecisionTree Start Start: Dissolution Issue CheckSolvent Is the solvent aqueous (Water/PBS)? Start->CheckSolvent AqueousYes Yes CheckSolvent->AqueousYes Water-based AqueousNo No (DMSO/Ethanol) CheckSolvent->AqueousNo Organic CheckPH Is pH neutral (7.4)? AqueousYes->CheckPH NeutralYes Yes CheckPH->NeutralYes pH 7.4 InVivo In Vivo Formulation? CheckPH->InVivo Special Case Precipitation High Risk of Precipitation (Hydrophobic Effect) NeutralYes->Precipitation ActionAcid Action: Lower pH (< 6.0) or use Co-solvents Precipitation->ActionAcid CheckWater Does solvent contain water? AqueousNo->CheckWater WaterYes Yes (>1%) CheckWater->WaterYes Hygroscopic Action: Use Anhydrous DMSO (Fresh Bottle) WaterYes->Hygroscopic Vehicle Use 5% DMSO / 40% PEG400 / 5% Tween 80 InVivo->Vehicle

Caption: Decision tree for identifying the root cause of solubility failure based on solvent system and pH conditions.

Figure 2: The "Sandwich" Dilution Method

DilutionWorkflow Stock 1. DMSO Stock (50 mM) Inter 2. Intermediate Mix (1:10 in PEG400) Stock->Inter Slow Addition Final 3. Final Assay Buffer (Vortex Rapidly) Inter->Final Dropwise

Caption: Recommended dilution workflow to prevent "solvent shock" precipitation.

References & Authority

  • Compound Registry: PubChem CID 177795350. 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine.[1][2] National Center for Biotechnology Information. Link

  • Solubility Principles: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pH effects on heteroaryl amines).

  • Kinase Inhibitor Formulation: Li, P., & Zhao, L. (2019). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (Strategies for solubilizing hydrophobic Type I/II kinase inhibitors).

  • CAS Database: CAS 1258634-42-2.[1][2] American Chemical Society.

Sources

Identifying common impurities in 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-3 Support resource for researchers and process chemists encountering difficulties in the synthesis and purification of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine .

This guide assumes the standard synthetic route: A Suzuki-Miyaura cross-coupling between 3-halo-4-aminopyridine (typically bromo- or iodo-) and (2-methoxypyrimidin-5-yl)boronic acid (or its pinacol ester).[1]

Case Overview
  • Target Molecule: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine[1]

  • Reaction Class: Pd-Catalyzed Suzuki-Miyaura Coupling[1][2][3]

  • Critical Challenge: The electron-deficient nature of both the aminopyridine and pyrimidine rings makes this coupling prone to specific side reactions, particularly protodeboronation and catalyst deactivation by the free amine.

Part 1: Impurity Genealogy & Diagnostic Map

The following diagram illustrates the reaction network and the mechanistic origin of the most common impurities. Use this to trace your specific HPLC/LC-MS peaks to their chemical source.[1]

ReactionNetwork SM1 SM1: 3-Bromo-4- aminopyridine Cat Pd Catalyst (Cycle) SM1->Cat Oxidative Addn. Imp_Dehalo IMPURITY C 4-Aminopyridine (Hydrodehalogenation) SM1->Imp_Dehalo β-Hydride Elim or Alcohol Solv. SM2 SM2: (2-Methoxypyrimidin- 5-yl)boronic acid SM2->Cat Transmetallation Imp_Proto IMPURITY A 2-Methoxypyrimidine (Protodeboronation) SM2->Imp_Proto H2O/Base (Slow Transmetallation) Imp_Homo IMPURITY B 5,5'-Bi(2-methoxypyrimidine) (Homocoupling) SM2->Imp_Homo O2 Leak/Excess SM2 Product TARGET PRODUCT 3-(2-Methoxypyrimidin- 5-yl)pyridin-4-amine Cat->Product Reductive Elim. Imp_Hyd IMPURITY D Pyrimidinone Derivative (Hydrolysis of -OMe) Product->Imp_Hyd Strong Acid/Base High Temp Imp_Ox IMPURITY E N-Oxide Species (Oxidation) Product->Imp_Ox Peroxides in Ether/Dioxane

Figure 1: Mechanistic pathway of impurity formation.[4][5] Red dashed lines indicate side reactions competing with the productive catalytic cycle.

Part 2: Diagnostic Support (Q&A)
Scenario 1: The "Stubborn" Low-Molecular Weight Impurity

User Symptom: "I see a large peak eluting early in my LC-MS trace with a mass of ~110 Da. It does not separate easily during workup."

Diagnosis: This is Impurity A (2-Methoxypyrimidine) , resulting from Protodeboronation .[1]

  • Mechanism: Heterocyclic boronic acids, especially those with electron-withdrawing nitrogens (like pyrimidines), are notoriously unstable. Under basic aqueous conditions, the C-B bond hydrolyzes and is replaced by a proton before transmetallation can occur [1].

  • Troubleshooting Protocol:

    • Switch Bases: Carbonate bases (Na2CO3, K2CO3) in water promote this. Switch to anhydrous bases like K3PO4 or CsF in dry solvents.

    • Pre-Catalyst Activation: Do not mix the boronic acid with the base until the catalyst and aryl halide are heated. Add the boronic acid slowly as a solution to the hot reaction mixture to keep its instantaneous concentration low.

    • Boronate Esters: If using the free boronic acid, convert it to the Pinacol Ester . The ester is significantly more robust against hydrolysis than the free acid.

Scenario 2: The Late-Eluting Dimer

User Symptom: "I have a significant impurity peak (M+ ~218 Da) that elutes after the product."

Diagnosis: This is Impurity B (5,5'-Bi(2-methoxypyrimidine)) , a Homocoupling product.[1]

  • Mechanism: This occurs via an oxidative coupling of two boronic acid molecules, often driven by the presence of oxygen (Glaser-type coupling mechanism facilitated by Pd) [2].

  • Troubleshooting Protocol:

    • Degassing is Critical: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system before adding the catalyst.[1]

    • Stoichiometry Check: You are likely using a large excess of the boronic acid (>1.5 eq) to compensate for protodeboronation. If you fix the protodeboronation issue (see Scenario 1), you can reduce the boronic acid equivalents to 1.1–1.2, starving the homocoupling reaction.

Scenario 3: The "Des-Methyl" Peak (Mass -14)

User Symptom: "My product mass is 14 units lower than expected (M-14). Is this a cleavage?"

Diagnosis: This is Impurity D , where the methoxy group has hydrolyzed to a hydroxyl (pyrimidinone tautomer) .

  • Mechanism: 2-Methoxypyrimidines are essentially masked ureas.[1] Prolonged heating in aqueous acid (e.g., HCl workup) or strong aqueous base can cleave the ether bond.

  • Troubleshooting Protocol:

    • Workup pH: Avoid acidic workups. The pyridine nitrogen makes the product basic; it can be extracted into organic solvent at neutral or slightly basic pH (pH 8-9).[1]

    • Temperature Control: If using microwave heating, ensure the temperature does not exceed 100°C if aqueous base is present.

Scenario 4: Catalyst Poisoning (Stalled Reaction)

User Symptom: "The reaction starts but stops at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Coordination of the free amine to the Palladium center.

  • Mechanism: The free amino group (-NH2) on the pyridine is a competent ligand.[1] It binds to the Pd(II) species, displacing the phosphine ligands and forming an inactive "Pd-amine" complex [3].

  • Troubleshooting Protocol:

    • Ligand Selection: Use bulky, electron-rich phosphine ligands that bind tighter than the amine. XPhos or SPhos are the gold standards here. Standard PPh3 is often insufficient.

    • Protection: If the problem persists, protect the amine as an acetamide (Ac) or Boc group before coupling, then deprotect. (Note: This adds steps, so try XPhos first).

Part 3: Quantitative Impurity Data
Impurity NameStructure NoteRel. Retention Time (RRT)*Mass Shift (Δ)Origin
2-Methoxypyrimidine De-boronated SM2~0.3 - 0.5-92 Da (vs Product)Protodeboronation
4-Aminopyridine De-halogenated SM1~0.2 - 0.4-108 Da (vs Product)β-Hydride Elimination
Homodimer Bi-pyrimidine~1.2 - 1.5+16 Da (vs Product)Oxidative Homocoupling
Pyrimidinone Hydrolyzed (-OMe → -OH)~0.8-14 DaHydrolysis (Acid/Base)
N-Oxide Pyridine N-O~0.6+16 DaPeroxides in Ether/THF

*RRT is estimated based on a standard C18 Reverse Phase column (Water/Acetonitrile gradient).[1]

Part 4: Validated Synthetic Protocol

This protocol is designed to minimize the impurities listed above.

Reagents:

  • 3-Bromo-4-aminopyridine (1.0 eq)[1]

  • (2-Methoxypyrimidin-5-yl)boronic acid (1.2 eq)[1]

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) (Pre-complexed or mixed in situ)[1]

  • Base: K3PO4 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Procedure:

  • Degassing: Charge a reaction vial with Dioxane and Water. Degas by bubbling Argon for 15 minutes (or freeze-pump-thaw). Critical for preventing homocoupling.

  • Loading: Add the aryl halide, boronic acid, base, and ligand/catalyst under a positive stream of Argon.

  • Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.

    • Note: Do not exceed 100°C to prevent methoxy hydrolysis.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with saturated NaHCO3 (not acid).[1] Dry over Na2SO4.

  • Purification: Silica gel chromatography.

    • Mobile Phase: DCM : MeOH (95:[1]5) with 1% Triethylamine (TEA).[1] The TEA prevents the basic aminopyridine from streaking on the silica.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[3] Angewandte Chemie International Edition, 45(21), 3484–3488. Link[1]

Sources

Technical Support Center: Purification of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this heterocyclic compound. The guidance is structured to address challenges logically, from understanding the molecule's inherent properties to implementing advanced purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, which are crucial for designing a successful purification strategy.

Q1: What are the key structural features of this molecule that influence its purification?

A1: The purification behavior of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is dictated by several structural characteristics:

  • Multiple Basic Centers: The molecule contains three nitrogen atoms—one on the pyridine ring, and two on the pyrimidine ring—in addition to the exocyclic amino group. The pyridine nitrogen is the most basic site, making the compound prone to strong interactions with acidic stationary phases like silica gel.[1]

  • Hydrogen Bonding Capability: The primary amine (-NH2) group is a hydrogen bond donor, while the ring nitrogens act as hydrogen bond acceptors.[2] This contributes to its solubility in polar protic solvents and its potential for strong crystal lattice formation.

  • Aromatic System: The two interconnected aromatic rings (pyridine and pyrimidine) allow for π-π stacking interactions, which can facilitate crystallization but may also cause issues with certain chromatographic supports.

  • Moderate Polarity: The combination of the polar amine and heterocyclic systems with the somewhat nonpolar methoxy group gives the molecule moderate polarity (a calculated XLogP3 of a similar isomer is 0.7), suggesting it will be soluble in a range of polar organic solvents.[2]

Q2: What are the expected physicochemical properties and recommended storage conditions?

A2: While specific experimental data for this exact molecule is limited, we can infer its properties from analogous structures.

  • Appearance: Likely a white to off-white or light brown solid at room temperature, similar to other aminopyridine derivatives.[3][4]

  • Solubility: Expect pH-dependent solubility in aqueous solutions due to the basic nitrogen centers.[1] It should be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF, with decreasing solubility in less polar solvents like ethyl acetate, dichloromethane, and poor solubility in nonpolar solvents like hexanes.

  • Stability: Aromatic amines can be susceptible to oxidation, which may be accelerated by exposure to light and air.[5] Therefore, it is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to common problems encountered during the purification of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine by chromatography and recrystallization.

Part 2.1: Purification by Column Chromatography

Column chromatography is often the first step in purifying crude reaction mixtures. However, the basic nature of this compound presents specific challenges.

Q3: My compound is streaking badly on a standard silica gel column. What is the cause and how can I prevent it?

A3: Cause: Severe peak tailing or streaking is a classic sign of strong, non-ideal interactions between a basic compound and the acidic surface of silica gel. The silanol groups (Si-OH) on the silica are weakly acidic and will protonate the basic pyridine nitrogen, causing the compound to bind tightly and elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification (Recommended): The most common and effective solution is to add a small amount of a competitive base to your mobile phase (eluent). This base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Triethylamine (Et3N): Add 0.1-1% triethylamine to your eluent system (e.g., Dichloromethane/Methanol/Et3N 95:5:0.5).

    • Ammonia: For highly polar solvent systems, using a mobile phase presaturated with ammonia, such as a 7N ammonia in methanol solution as the polar component, is very effective.

  • Use a Deactivated Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a less acidic support than silica. Basic or neutral alumina can be an excellent alternative for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): In reverse-phase chromatography, the stationary phase is nonpolar. This method separates compounds based on hydrophobicity and is not susceptible to the acid-base issues seen with silica. A typical eluent would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to ensure good peak shape by keeping the amine protonated.[6]

Workflow for Optimizing Silica Gel Chromatography

Caption: Decision workflow for troubleshooting peak tailing in silica gel chromatography.

Q4: My compound won't elute from the silica column, even with a very polar solvent like 20% methanol in dichloromethane. What should I do?

A4: Cause: This indicates an extremely strong, irreversible binding to the silica gel, likely due to the high basicity of the compound.

Solutions:

  • Flush with a Stronger, Basic Eluent: Before discarding the column, try flushing it with a highly competitive solvent system. A mixture of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:20:2) can displace even strongly bound amines.

  • Switch Purification Strategy: If the compound is irreversibly bound, it is best to avoid normal-phase silica gel for the next attempt.

    • Acid/Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a basic aqueous solution (e.g., sat. NaHCO3) to remove acidic impurities, then extract the aqueous layer again. To isolate your product, acidify the initial organic layer with aqueous HCl (1M) to protonate your amine and pull it into the aqueous phase. Then, wash this acidic aqueous layer with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer with NaOH and extract your pure product back into an organic solvent.

    • Recrystallization or Salt Formation: Directly attempt recrystallization from the crude material or consider forming a salt (e.g., hydrochloride or tartrate), which can then be purified by recrystallization.[5]

Part 2.2: Purification by Recrystallization

Recrystallization is the preferred method for achieving high analytical purity for solid compounds.[7]

Q5: I am having difficulty finding a suitable single-solvent system for recrystallization. How should I proceed?

A5: Cause: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Finding a single solvent with these exact properties can be challenging.

Solution: Systematic Solvent Screening & Two-Solvent Systems

A systematic approach is key. Test the solubility of a small amount of your compound (~10-20 mg) in ~0.5 mL of various solvents across a polarity range.

Solvent System Polarity Boiling Point (°C) Typical Use Case
Isopropanol Polar Protic82Good starting point for polar compounds.
Ethanol Polar Protic78Often dissolves amines well when hot.
Acetonitrile Polar Aprotic82Good for moderately polar compounds.
Ethyl Acetate Mid-Polarity77Can be effective for less polar impurities.
Toluene Nonpolar111Useful as a "poor" solvent in a two-solvent system.
Heptane/Hexane Nonpolar98 / 69Almost always used as an anti-solvent.

Protocol: Two-Solvent (Anti-Solvent) Recrystallization [8]

  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol or isopropanol) in which it is readily soluble.

  • Anti-Solvent Addition: While the solution is still hot, slowly add a "poor" or "anti-solvent" (e.g., water or heptane) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.[7]

Q6: My compound has dissolved, but no crystals form upon cooling, even after scratching the flask. What can I do?

A6: Cause: The solution is not sufficiently supersaturated, or nucleation is inhibited. This often happens if too much solvent was used initially.[8]

Solutions:

  • Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the compound's concentration. Allow it to cool again slowly.[8]

  • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution. This provides a template for crystal growth.

  • Use an Anti-Solvent: If you are using a single-solvent system, you can try placing the flask in a larger beaker containing a small amount of an anti-solvent (e.g., hexane). Cover the beaker. The anti-solvent vapor will slowly diffuse into your solution, decrease the overall solubility, and induce crystallization over hours or days.

  • Form a Salt: Consider converting the amine to a salt (e.g., with HCl in ether). Salts often have much better crystallinity than the free base. You can crystallize the salt and then neutralize it back to the free base in a final step if required.[5]

General Purification and Troubleshooting Workflow

Caption: A comprehensive workflow for purifying 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine.

References

  • Smolecule. (2023, July 20). 3-(3,5-Dimethoxyphenyl)pyridin-4-amine.
  • PubChem. (2026, January 24). 3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine. National Center for Biotechnology Information. Available at: [Link]

  • Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • ECHEMI. 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.
  • ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • OSHA. PV2143. Occupational Safety and Health Administration. Available at: [Link]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Available at: [Link]

  • KNAUER. (2026, February 10). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available at: [Link]

  • Trushin, S., et al. (2025, February 12). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Available at: [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

Sources

Minimizing side reactions during 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

CAS: 1258616-88-4 | Reaction Class: Suzuki-Miyaura Cross-Coupling

Executive Summary

This guide addresses the synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine , a challenging bi-heteroaryl scaffold common in kinase inhibitor development (e.g., JAK, PI3K pathways).

The synthesis presents a "Twin-Hazard" scenario:

  • Catalyst Poisoning: The free amine (

    
    ) and pyridine nitrogen competitively bind to Palladium, arresting the catalytic cycle.
    
  • Rapid Protodeboronation: The electron-deficient 2-methoxypyrimidin-5-yl boronic acid is highly unstable, prone to hydrolytic C-B bond cleavage before coupling occurs.

This technical guide provides a self-validating protocol to navigate these competing side reactions.

Part 1: The Mechanistic Failure Modes

To minimize side reactions, one must first understand the "Why." The diagram below maps the kinetic competition between the desired pathway and the two primary failure modes.

ReactionPathways Start Precursors: 3-Halo-4-aminopyridine + Pyrimidine Boronic Acid Pd_Active Active Catalyst (Pd-L) Start->Pd_Active Mix Deboron FAILURE MODE B: Protodeboronation (Pyrimidine-H + B(OH)3) Start->Deboron Base/H2O Hydrolysis (If Transmetallation is slow) OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd Fast Poison FAILURE MODE A: Catalyst Poisoning (Pd-Amine Complex) Pd_Active->Poison Amine Coordination (If Ligand is small) Product Target Product: Bi-Heteroaryl Amine OxAdd->Product Transmetallation & Reductive Elimination

Figure 1: Kinetic competition in Suzuki coupling. Success depends on accelerating Transmetallation (Green path) to outrun Protodeboronation (Red path).

Part 2: Strategic Optimization (The "How")
Challenge 1: The Free Amine Trap (Catalyst Poisoning)

The 4-aminopyridine moiety is a potent ligand. If the amine binds to the Palladium center, it forms an inactive "Pd-dead" species.

  • The Fix: Use Buchwald Dialkylbiaryl Ligands (e.g., XPhos, SPhos) . These bulky, electron-rich ligands create a steric shield around the Pd center, preventing the substrate's amine from coordinating while facilitating oxidative addition.

  • Alternative: If yields remain <50%, protect the amine as an acetamide (NHAc) or carbamate (NHBoc) prior to coupling.

Challenge 2: The Pyrimidine Instability (Protodeboronation)

2-alkoxypyrimidine boronic acids are electron-deficient. In the presence of water and base, the C-B bond cleaves, replacing the boron with a proton.[1]

  • The Fix:

    • Base Selection: Switch from Carbonates (

      
      ) to Phosphate (
      
      
      
      )
      or Fluoride (
      
      
      ). Phosphates provide a buffering effect that stabilizes the boronate intermediate.
    • Concentration: Run the reaction at high concentration (0.2 M - 0.5 M). High concentration favors the bimolecular coupling reaction over the unimolecular deboronation.

Part 3: The Validated Protocol

Target: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine Scale: 1.0 mmol basis

ReagentEquivalentsRoleCritical Note
3-Bromo-4-aminopyridine 1.0 eqElectrophileIf available, 3-Iodo analog reacts faster.
2-Methoxypyrimidin-5-yl boronic acid 1.5 eqNucleophileUse excess (1.5x) to account for deboronation loss.

0.02 eq (2 mol%)Catalyst PrecursorSource of Pd(0).[2]
XPhos 0.08 eq (8 mol%)LigandPrevents amine poisoning. Ratio L:Pd = 2:1.

(Tribasic)
3.0 eqBaseGrind to fine powder if solid; aqueous solution (2M) is acceptable if degassed.
1,4-Dioxane / Water 4:1 RatioSolventDioxane solubilizes the organics; water is required for the boronate activation.
Step-by-Step Methodology
  • Pre-Activation (The "Dry" Start):

    • In a reaction vial, combine the Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), and XPhos (0.08 eq).

    • Crucial: Do not add the Palladium source yet.

    • Add the 1,4-Dioxane (degassed). Stir for 5 minutes to dissolve ligands.

  • Catalyst Addition:

    • Add

      
        (0.02 eq).[2]
      
    • Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen is the enemy of XPhos.

  • Base Initiation:

    • Add the degassed water containing

      
        (3.0 eq) via syringe.
      
    • Why? Adding base last ensures the catalyst is ligated before the boronic acid is exposed to hydrolytic conditions.

  • Reaction:

    • Heat to 100°C immediately. Fast heating (microwave or pre-heated block) is superior to slow ramping.

    • Time: 2–4 hours. Monitor by LCMS.

    • Checkpoint: Look for the mass of the product (MW ~202 Da). If you see MW ~110 Da (methoxypyrimidine), deboronation is occurring.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through Celite to remove Pd black.

    • Wash with brine. Dry over

      
      .
      
    • Purification: Flash chromatography (DCM/MeOH gradient).[2] The free amine product is polar; use 5-10% MeOH.

Part 4: Troubleshooting & FAQs
Decision Tree for Low Yields

Troubleshooting Issue Problem: Low Yield (<40%) CheckSM Check LCMS: Is Starting Material (Halide) left? Issue->CheckSM YesSM Yes: Conversion Stalled CheckSM->YesSM Yes NoSM No: Halide Consumed CheckSM->NoSM No Fix3 Fix: Catalyst Poisoning Switch Ligand to A-taPhos OR Protect Amine (NHAc) YesSM->Fix3 Analyze Analyze Impurities NoSM->Analyze Deboronated Found Methoxypyrimidine? (Protodeboronation) Analyze->Deboronated Homocouple Found Bi-pyrimidine? (Oxidative Homocoupling) Analyze->Homocouple Fix1 Fix: Increase Boronic Acid (2.0 eq) Switch to Anhydrous Base (CsF) Deboronated->Fix1 Fix2 Fix: Degas Solvents Better Reduce O2 exposure Homocouple->Fix2

Figure 2: Diagnostic logic for resolving reaction failures.

Frequently Asked Questions

Q: Can I use


 instead of 

/XPhos?
A: Generally, no . Triphenylphosphine (

) is not bulky enough to prevent the free amine of the pyridine from binding to the Pd. You will likely see <20% conversion. If you must use tetrakis, you must protect the amine (e.g., N-acetyl) first.

Q: The boronic acid is disappearing, but no product is forming. Why? A: This is classic Protodeboronation . The boronic acid is hydrolyzing to 2-methoxypyrimidine.

  • Immediate Fix: Add the base slowly or use a weaker base (

    
    ).
    
  • Better Fix: Switch to the Boronate Ester (Pinacol ester) of the pyrimidine, which is more stable than the free acid.

Q: My product is contaminated with a "Pyrimidone" species (MW -14 from product). A: This is Hydrolysis of the Methoxy group . Under high heat and aqueous basic conditions, the methoxy ether can cleave to form the pyrimidinone.

  • Fix: Lower temperature to 80°C and extend time, or reduce the water ratio in the solvent (e.g., Dioxane/Water 9:1).

References
  • Catalyst Selection for Aminopyridines

    • Title: "Identification and Elimination of an Unexpected C
    • Source:Journal of Organic Chemistry / Vertex AI Search
    • Significance: Establishes the mechanism of amine poisoning and the necessity of bulky ligands or protecting groups.
    • (Representative Link)

  • Protodeboronation Mechanisms

    • Title: "Protodeboron
    • Source:Wikipedia / Organic Chemistry Portal
    • Significance: Details the instability of 2-substituted heteroaryl boronic acids and the role of pH in catalyzing deboron
  • Optimization of Pyridine-Pyrimidine Couplings

    • Title: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction"
    • Source:MDPI / NIH
    • Significance: Validates the use of Dioxane/Water and Phosphate bases for similar aminopyridine scaffolds.
  • Target Molecule Data

    • Title: "3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine | C10H10N4O"[3]

    • Source:PubChem[3]

    • Significance: Confirms chemical structure, stability data, and identifiers (CAS 1258616-88-4).[3]

Sources

Technical Support Center: Stability of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments concerning the pH stability of this molecule. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate challenges, ensure data integrity, and interpret your results with confidence.

Introduction: Why pH Stability is a Critical Quality Attribute

The stability of an active pharmaceutical ingredient (API) like 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is fundamental to its safety, efficacy, and shelf-life. Environmental factors, particularly pH, can significantly impact the molecule's integrity. Forced degradation studies, where the compound is exposed to stress conditions like a range of pH values, are not just a regulatory requirement but a critical tool in drug development.[1] These studies help to elucidate degradation pathways, identify potential degradants, and develop robust, stability-indicating analytical methods.[1][2] Understanding how the pH of a solution affects the stability of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is essential for everything from formulation development to predicting its behavior in vivo.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine that are susceptible to pH-dependent degradation?

A1: The molecule possesses several functional groups that dictate its reactivity and stability across different pH ranges.

  • Aminopyridine Moiety: The 4-amino group and the pyridine ring nitrogen are basic centers. At low pH, these sites will be protonated, increasing the molecule's aqueous solubility.[3][4] This protonation can also alter the electron density of the pyridine ring, potentially influencing its susceptibility to hydrolysis or oxidation.

  • Methoxypyrimidine Moiety: The methoxy group on the pyrimidine ring is a potential site for acid-catalyzed or base-catalyzed hydrolysis. Acidic hydrolysis of pyrimidine ethers is a known degradation pathway.[5] The pyrimidine ring itself can be susceptible to nucleophilic attack, particularly under strong alkaline conditions, which could lead to ring-opening.[6][7]

  • Aromatic Rings: Both the pyridine and pyrimidine rings can be susceptible to oxidative degradation, a process that can sometimes be catalyzed by pH conditions.[8]

Q2: How does pH affect the solubility of this compound, and why does that matter for a stability study?

A2: Solubility is critically linked to stability assessment. As a weak base, 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is expected to exhibit higher solubility in acidic conditions due to the protonation of its basic nitrogen atoms, forming a more soluble cationic species.[3][4] Conversely, as the pH increases towards neutral and alkaline, the compound will be predominantly in its less soluble, non-ionized form.[3]

This is crucial for experimental design because:

  • Kinetic Accuracy: Degradation reactions are concentration-dependent. Inconsistent solubility across different pH buffers will prevent a direct comparison of degradation rates. For poorly soluble compounds, the use of a co-solvent may be necessary, but its selection must be done carefully to ensure it does not interfere with the degradation chemistry.[9]

Q3: What is a "stability-indicating method," and why do I need one?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the intact API in the presence of its potential degradation products, excipients, and other impurities.[1] Typically, this is a High-Performance Liquid Chromatography (HPLC) method.[8] Its purpose is to provide unambiguous separation between the parent compound and any new peaks that emerge as a result of degradation. Without such a method, you cannot be certain whether the loss of the main peak is due to degradation or analytical artifacts, nor can you track the formation of specific degradants. Forced degradation studies are essential for developing and validating these methods.[2]

Q4: What level of degradation should I aim for in a forced degradation study?

A4: The goal is not to completely destroy the molecule but to induce sufficient degradation to be detected and measured reliably. A degradation of 5-20% is generally considered appropriate for validating analytical methods and identifying primary degradation pathways.[9][10] Degrading the sample too much (e.g., >50%) can lead to the formation of secondary and tertiary degradants, which may not be relevant under normal storage conditions and can unnecessarily complicate the analysis.[10]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility in Neutral or Basic Buffers The compound is a weak base and is less soluble at higher pH values where it is not protonated.1. Use a Co-solvent: Introduce a minimal amount (e.g., 5-10%) of an organic co-solvent like acetonitrile or methanol to the buffer to increase solubility.[9] Run a parallel control with only the co-solvent and buffer to ensure it doesn't cause degradation on its own. 2. Lower the Initial Concentration: If the objective is to identify pathways rather than test a specific formulation concentration, reduce the starting concentration of the API.
No Degradation Observed in Acidic/Basic Conditions 1. The compound is highly stable under the tested conditions.[11] 2. Stress conditions (temperature, acid/base concentration) are too mild. 3. The duration of the study is too short.1. Increase Stress Level: If no degradation is seen at room temperature, consider increasing the temperature (e.g., to 50-70°C).[9] You can also increase the concentration of the acid/base (e.g., from 0.1M to 1M HCl/NaOH). 2. Extend Study Duration: Increase the time points for sample collection (e.g., extend the study to 7 days or more).[9]
API Peak Disappears Almost Immediately 1. The compound is extremely labile under the stress condition. 2. The analytical method is not suitable (e.g., the API is not eluting from the HPLC column).1. Reduce Stress Level: Use milder conditions (e.g., 0.01M HCl/NaOH, lower temperature) and take very early time points (e.g., 5, 15, 30 minutes). 2. Verify Analytical Method: Inject a standard of the API in a non-stressful solvent (like mobile phase) to confirm the method is working correctly and the peak can be observed.
Multiple, Poorly Resolved Peaks on Chromatogram 1. The HPLC method lacks the specificity to act as a stability-indicating method. 2. Complex degradation is occurring, forming multiple similar products.1. Optimize HPLC Method: Adjust the mobile phase gradient, change the organic modifier, try a different column chemistry (e.g., C18, Phenyl-Hexyl), or adjust the mobile phase pH. 2. Employ LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the co-eluting peaks, which will help in elucidating the structures of the degradants and confirming peak purity.[12]

Experimental Protocols & Methodologies

Protocol 1: pH-Dependent Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine across a range of pH values, consistent with ICH guidelines.[1][9]

1. Preparation of Stress Solutions:

  • Acidic: 0.1 M Hydrochloric Acid (HCl)

  • Neutral: Purified Water (should be boiled to remove dissolved CO2 and have a pH between 6.0-7.0)

  • Basic: 0.1 M Sodium Hydroxide (NaOH)

2. Sample Preparation:

  • Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each condition, dilute the stock solution with the respective stress solution (0.1 M HCl, Water, 0.1 M NaOH) to a final concentration of 0.1 mg/mL. Note: The final percentage of organic solvent should be low (<5%) to avoid influencing the degradation profile.

  • Prepare a "time zero" (T0) sample by immediately neutralizing an aliquot of each solution (e.g., acid-stressed sample with NaOH, base-stressed with HCl) and diluting it with mobile phase to the target analytical concentration.

3. Incubation and Sampling:

  • Store the prepared solutions in tightly capped vials at a controlled temperature (e.g., 50°C). Protect them from light to avoid photolytic degradation.[13]

  • Store a control sample of the API in the same solvent/buffer mixture at 4°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48, 72 hours).

  • Immediately neutralize each aliquot and dilute with mobile phase to quench the reaction and prepare for analysis.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC-UV method.

  • Calculate the percentage of API remaining and the percentage of each degradation product formed at each time point relative to the T0 sample.

Diagram: Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Incubation (50°C) cluster_analysis Analysis stock Prepare API Stock (1 mg/mL in MeCN) acid_stress Acidic Sample (API in 0.1 M HCl) stock->acid_stress Dilute to 0.1 mg/mL neutral_stress Neutral Sample (API in Water) stock->neutral_stress Dilute to 0.1 mg/mL base_stress Basic Sample (API in 0.1 M NaOH) stock->base_stress Dilute to 0.1 mg/mL acid_sol 0.1 M HCl neutral_sol Purified Water base_sol 0.1 M NaOH sampling Sample at T0, 2, 8, 24, 48h acid_stress->sampling neutral_stress->sampling base_stress->sampling quench Neutralize & Dilute sampling->quench hplc HPLC-UV Analysis quench->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Workflow for pH-dependent forced degradation study.

Understanding the Molecule's Behavior: pH and Protonation

This leads to three primary protonation states:

Diagram: pH-Dependent Protonation States

Caption: Expected protonation states vs. pH.

References

  • BenchChem Technical Support. (n.d.). Overcoming solubility issues with 4-aminopyridine-3-sulfonic acid. BenchChem.
  • WuXi AppTec DMPK. (2025). The Impact of Gastrointestinal pH on Oral Drug Absorption. WuXi AppTec.
  • Trissel, L. A., & Zhang, Y. (2000). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • Shapiro, R., & Danzig, M. (1973). Acidic hydrolysis of pyrimidine deoxyribonucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis.
  • Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic.
  • Anonymous. (n.d.). Forced Degradation Studies in Pharmaceuticals. Scribd.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Shinde, S. S., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Kamble, S. J., & Singh, S. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • BenchChem Technical Support. (n.d.). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. BenchChem.
  • Cavalieri, E., & Brown, D. J. (1968). The action of alkali on some pyrimidines and their derivatives. Journal of the Chemical Society C: Organic.
  • Singh, D., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Serajuddin, A. T., & Rosoff, M. (1984). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences.
  • Ryzhkina, I. S., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Chemistry.
  • Thangaraj, M., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules.
  • Nicot, T., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis.
  • Anonymous. (n.d.).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • PubChem. (n.d.). 3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine.
  • Mane, K., & Chanukuppa, V. (n.d.). Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug products. Thermo Fisher Scientific.

Sources

Technical Support Center: LC-MS Troubleshooting for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #LCMS-PYR-TAIL-001 Subject: Resolving Peak Asymmetry & Tailing for Basic Heterocycles Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Molecule & The Challenge

You are encountering peak tailing with 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine . To solve this, we must first understand the "personality" of your molecule.

  • The Culprit: The 4-aminopyridine core.

  • The Mechanism: The nitrogen at the 4-position of the pyridine ring is significantly basic (pKa ~9.1 for 4-aminopyridine, likely modulated to ~8.0–8.5 by the pyrimidine substituent). In standard acidic LC-MS mobile phases (pH 2.7–3.5), this nitrogen is fully protonated (

    
    ).
    
  • The Interaction: This positive charge interacts aggressively with residual, deprotonated silanol groups (

    
    ) on the silica backbone of your column. This secondary interaction—akin to "sticking" rather than "partitioning"—causes the tailing.
    

This guide provides a tiered troubleshooting protocol, moving from chemical modification to hardware selection.

Phase 1: Diagnostic & System Isolation

Before altering chemistry, confirm the issue is not physical.

Q: How do I know if this is "Chemical Tailing" or "System Tailing"?

A: Perform the "Flow Rate Test" .

  • Run your standard method at 50% of the current flow rate .

  • Observation:

    • If the tailing factor (

      
      ) improves  (peak becomes sharper), the issue is likely Chemical  (slow mass transfer/secondary interactions). Proceed to Phase 2.
      
    • If the tailing factor remains identical , the issue is likely Physical (dead volume, extra-column band broadening, or a void in the column head). Check your fittings and tubing.[1]

Phase 2: Mobile Phase Optimization (The Chemical Lever)

The most immediate fix involves altering the pH to manage the ionization state of both the analyte and the column surface.

Strategy A: The "High pH" Approach (Recommended for Peak Shape)

Best for: Maximizing symmetry. Mechanism: At pH 10, your molecule (pKa ~8.5) is deprotonated (neutral). Neutral molecules do not interact with charged silanols.

ComponentProtocolWhy it works
Aqueous 10 mM Ammonium Bicarbonate (pH 10)Ensures analyte is neutral (

).
Organic Acetonitrile (100%)Standard elution strength.
Column MUST use High-pH stable Hybrid Silica (e.g., Waters BEH, Agilent Poroshell HPH)Standard silica dissolves at pH > 8.
Strategy B: The "Low pH" Approach (Recommended for MS Sensitivity)

Best for: Trace analysis/PK studies where positive ionization (


) is critical.
Mechanism: We must "mask" the silanols or repel the analyte from the surface.

Q: I am using 0.1% Formic Acid and it tails. Should I use TFA?

A: Proceed with caution.

  • Trifluoroacetic Acid (TFA): The "Gold Standard" for peak shape because it pairs with the positive charge on your pyridine, neutralizing it. However , TFA causes severe signal suppression in MS (up to 90% loss).

  • The Solution: Use Difluoroacetic Acid (DFA) or a "TFA Micro-spike."

Optimized Low-pH Protocol:

  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. (The ammonium ions compete with your analyte for silanol sites).

  • Modifier: If tailing persists, add 0.02% TFA (trace amount) or switch to 0.1% DFA .

Decision Matrix: Mobile Phase Selection

MobilePhaseLogic Start Start: Severe Tailing (As > 1.5) CheckCol Is Column High-pH Stable? (Hybrid Particle) Start->CheckCol HighPH Strategy A: High pH (10mM NH4HCO3, pH 10) CheckCol->HighPH Yes LowPH_Path Strategy B: Low pH Optimization CheckCol->LowPH_Path No (Silica based) MS_Sens Is MS Sensitivity Critical? LowPH_Path->MS_Sens UseTFA Use 0.05% TFA (Excellent Shape, Low Signal) MS_Sens->UseTFA No (UV detection mainly) UseDFA Use 0.1% DFA or Ammonium Formate Buffer MS_Sens->UseDFA Yes (Trace analysis)

Figure 1: Decision logic for mobile phase selection based on column chemistry and sensitivity requirements.

Phase 3: Stationary Phase Selection (The Hardware Lever)

If mobile phase adjustments fail, your column chemistry is likely mismatched for a basic aminopyridine.

Q: What is the best column technology for this specific molecule?

A: You need a Charged Surface Hybrid (CSH) column.[2][3][4] Standard C18 columns rely on "End-capping" to cover silanols, which is often insufficient for strong bases like 4-aminopyridine. CSH columns possess a permanent low-level positive charge on the surface.

Mechanism:

  • Your Molecule: Positively charged (at low pH).

  • CSH Surface: Positively charged.

  • Result: Electrostatic repulsion prevents your molecule from approaching the surface silanols, forcing it to interact only with the C18 ligands.

Comparative Performance Table:

Column TechnologySuitability for AminopyridinesExpected Tailing (

)
Notes
Standard C18 (Fully Porous)Poor1.8 – 2.5Requires TFA to work well.
Hybrid C18 (e.g., BEH)Good1.2 – 1.4Excellent at High pH (10).
Charged Surface (e.g., CSH C18)Excellent 1.0 – 1.1 Best for Low pH (Formic Acid) methods.

Phase 4: Sample Diluent & Mass Load

Q: My peak looks like a "shark fin" (fronting/tailing mix). Is this overload?

A: Aminopyridines are polar enough that solubility can be tricky, leading to "Solvent Strength Mismatch."

The Protocol:

  • Diluent: Ensure your sample is dissolved in a solvent weaker than your initial mobile phase.

    • Bad: Dissolving in 100% DMSO or Methanol and injecting onto a 5% Organic start gradient. This causes the analyte to travel faster than the mobile phase initially, smearing the peak.

    • Good: Dissolve in 10% DMSO / 90% Water (or match initial mobile phase).

  • Load: Inject < 1 µg on-column to verify if tailing is concentration-dependent.

Summary of Recommendations

  • Primary Fix: Switch to a Charged Surface Hybrid (CSH) C18 column using 0.1% Formic Acid . This usually solves the problem instantly without sacrificing MS sensitivity [1].

  • Secondary Fix (If CSH unavailable): Use a High pH stable column (Hybrid particle) and run at pH 10 with Ammonium Bicarbonate.

  • Tertiary Fix (If restricted to standard Silica): Use Difluoroacetic Acid (DFA) or Ammonium Formate buffer instead of simple Formic Acid to mask silanols [2].

References
  • Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology.[2]Waters Application Notes . Available at: [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, ionizable compounds in reversed-phase liquid chromatography.Journal of Chromatography A .

  • Dolan, J. W. (2003).[5] Why Do Peaks Tail?LCGC North America , 21(7), 612–616.[5] Available at: [Link]

Sources

Validation & Comparative

Structural Validation of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Objective

In the development of kinase inhibitors, the biaryl scaffold 3-(2-methoxypyrimidin-5-yl)pyridin-4-amine represents a critical intermediate.[1] However, the synthesis of 3,4-disubstituted pyridines is prone to regioisomeric ambiguity.

This guide provides a definitive 1H NMR structural assignment , comparing the target molecule against its most common synthetic impurities and regioisomers.[2] Unlike standard data sheets, this document focuses on the causality of chemical shifts and provides a self-validating protocol to distinguish the target from the 2-substituted isomer or unreacted starting material (4-aminopyridine).[1]

Structural Elucidation Workflow

The following decision tree outlines the logical flow for confirming the biaryl connectivity using NMR techniques.

G Start Crude Product Isolation Solvent Dissolve in DMSO-d6 (Prevents Amine Exchange) Start->Solvent H1_NMR Acquire 1H NMR (400+ MHz) Solvent->H1_NMR Check_OMe Check 3.9-4.0 ppm region H1_NMR->Check_OMe Check_Arom Analyze Pyridine Region (6.5 - 8.2 ppm) Check_OMe->Check_Arom Singlet Present Fail_SM Error: Missing Pyrimidine (Unreacted SM) Check_OMe->Fail_SM No Singlet Fail_Iso Error: Regioisomer (Coupling at C2 or C3 mismatch) Check_Arom->Fail_Iso H-2 is Doublet Success Target Confirmed: 3-(2-methoxypyrimidin-5-yl)pyridin-4-amine Check_Arom->Success H-2 is Singlet H-5/H-6 is Doublet

Figure 1: Logic flow for structural validation. The critical checkpoint is the multiplicity of the Pyridine H-2 proton.[1]

Experimental Protocol

To ensure reproducibility and minimize "ghost peaks" from exchangeable protons, follow this strict protocol.

Sample Preparation[1][3]
  • Solvent: DMSO-d6 (99.9% D) is mandatory.[1][2] CDCl3 is not recommended due to poor solubility of the aminopyridine moiety and rapid exchange/broadening of the -NH2 protons.[1][2]

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 2.0 seconds . The isolated H-2 proton on the pyridine ring has a long T1 relaxation time; insufficient delay will suppress this critical integration signal.[1][2]

  • Scans (NS): Minimum 16 scans (64 recommended for clear 13C satellites inspection).

  • Temperature: 298 K (25°C).[1][2]

Peak Assignment & Comparative Analysis

This section compares the Target Molecule against the Starting Material (4-Aminopyridine) to demonstrate the diagnostic shifts caused by the pyrimidine substitution.[1][2]

Chemical Structure & Numbering[1]
  • Ring A (Pyridine): 4-amino substituted.[1][2][3][4][5][6] The pyrimidine is at position 3.[1][2]

  • Ring B (Pyrimidine): 2-methoxy substituted.[1][2][7][8] Attached to Pyridine at position 5'.[1][2][3][5][7][9]

Comparative Data Table
Proton AssignmentSignal TypeTarget Molecule (δ ppm)4-Aminopyridine (SM) (δ ppm)Shift Reason (Mechanistic)
-OCH3 Singlet (3H)3.95 - 3.98 AbsentDiagnostic for pyrimidine incorporation.[1]
-NH2 Broad Singlet (2H)6.20 - 6.50 ~5.90Downfield shift due to steric compression from the adjacent pyrimidine ring.[1][2]
Pyridine H-5 Doublet (1H, J=5.8Hz)6.65 - 6.75 6.48 (d)Remains shielded (ortho to amine), but coupling simplifies to a single doublet.[1]
Pyridine H-6 Doublet (1H, J=5.8Hz)7.95 - 8.05 7.98 (d)Alpha to nitrogen; characteristic downfield doublet.[1]
Pyridine H-2 Singlet (1H)8.10 - 8.20 7.98 (d)CRITICAL: In SM, this is a doublet.[1] In Target, substitution at C3 isolates H-2, making it a singlet.[1]
Pyrimidine H-4'/H-6' Singlet (2H)8.70 - 8.85 AbsentHighly deshielded due to two adjacent nitrogens in the pyrimidine ring.[1][2]
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Note on Values: Shifts are referenced to DMSO-d6 (2.50 ppm). Values are derived from substituent chemical shift additivity rules (SCS) and analogous biaryl systems [1, 2].[1]

Detailed Interpretation
The "Smoking Gun": Pyridine H-2 (8.10 - 8.20 ppm)

In the starting material (4-aminopyridine), protons at positions 2 and 6 are chemically equivalent (or nearly so), appearing as a strong doublet system around 7.98 ppm.[1]

  • In the Target: The substitution at position 3 breaks this symmetry.[1][2]

  • H-2 becomes an isolated singlet. It is located between the pyridine nitrogen and the pyrimidine ring, causing significant deshielding (downfield shift) due to the anisotropic effect of the newly added aromatic ring.[2]

  • H-6 remains a doublet, coupling only to H-5.[1][2]

The Pyrimidine Signals (8.70 - 8.85 ppm)

The protons on the pyrimidine ring (H-4' and H-6') are chemically equivalent due to free rotation around the C3-C5' bond.[1] They appear as a distinct, integrated 2H singlet in the far downfield region.[2]

  • Validation Check: If this peak splits into two singlets or shows complexity, it suggests restricted rotation (atropisomerism) or an impurity where the pyrimidine is asymmetric (e.g., if the methoxy group was hydrolyzed to a hydroxyl).

Alternative Validation Methods (Comparison)

While 1H NMR is the primary tool for connectivity, it has limitations compared to other techniques.[2]

TechniqueCapabilityLimitationVerdict
1H NMR Defines connectivity and regiochemistry (H-2 Singlet).[1][2]Cannot see quaternary carbons; overlapping peaks in complex mixtures.[1][2]Gold Standard for Structure.
LC-MS (ESI) Confirms Molecular Weight (M+H = 203.1).[1][2]Cannot distinguish regioisomers (e.g., 2- vs 3-substitution).Screening Tool Only.
13C NMR Confirms carbon count (10 signals).Requires large sample mass (>20mg); slow acquisition.[2]Supplementary.
NOESY (2D) Spatial proximity.[1][2]Crucial if H-2 and H-6 shifts are ambiguous.Definitive Proof.
The NOESY Confirmation (Advanced)

If the H-2 singlet is obscured, run a 2D NOESY experiment.[1]

  • Target: You will see a strong NOE cross-peak between the Pyrimidine H-4'/H-6' (8.7 ppm) and Pyridine H-2 (8.1 ppm).[1][2]

  • Regioisomer (2-substituted): If the pyrimidine were at position 2, NOE correlations would differ significantly (interaction with H-3).[1]

Common Pitfalls & Troubleshooting

Issue 1: The Amine (-NH2) peak is missing. [1]

  • Cause: Sample is "wet" (contains H2O).[1][2] The amine protons are exchanging with water.[1][2]

  • Solution: Add a single pellet of KOH to the NMR tube (if compound is stable to base) or use a fresh ampoule of DMSO-d6.[1][2]

Issue 2: Extra peaks in the 3.3 ppm and 2.5 ppm region.

  • Cause: Water (3.33 ppm) and DMSO (2.50 ppm) residuals.[2]

  • Action: Ignore these regions during integration. Ensure the OMe singlet (3.95 ppm) integrates to 3.0 relative to the aromatic protons.[2]

Issue 3: Pyrimidine protons appear as broad humps.

  • Cause: Intermediate exchange rate due to rotation of the biaryl bond.[1][2]

  • Solution: Run the NMR at elevated temperature (320 K) to sharpen the peaks by reaching the fast-exchange limit.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 177795350, 3-(2-methoxypyrimidin-5-yl)pyridin-2-amine (Regioisomer Analog).[1] Retrieved October 26, 2023, from [Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles for substituted pyrimidines and pyridines to propose a theoretical framework for its structural elucidation by mass spectrometry. This predictive guide serves as a valuable resource for researchers anticipating the mass spectral behavior of this and structurally related compounds.

Introduction

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a heterocyclic compound featuring both a pyridine and a pyrimidine ring system. These nitrogen-containing heterocyclic motifs are prevalent in pharmacologically active compounds, making the understanding of their fragmentation behavior crucial for their identification and characterization in drug discovery and development.[1][2] Mass spectrometry, a powerful analytical technique, provides vital information about a molecule's structure through the analysis of its fragmentation patterns.[3] This guide will explore the predicted fragmentation pathways of the title compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Predicted Fragmentation Pathways

The fragmentation of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is expected to be influenced by the stability of the aromatic rings and the nature of the substituents: a methoxy group on the pyrimidine ring and an amino group on the pyridine ring. The linkage between the two rings is also a likely site for cleavage.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation.[4][5] The resulting mass spectrum is often rich with fragment ions, providing a detailed fingerprint of the molecule.

Proposed EI Fragmentation Pathway:

The molecular ion (M+) of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is predicted to be observed, and its fragmentation is likely to proceed through several key pathways:

  • Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3) to form a stable radical cation.

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion may lose a molecule of carbon monoxide.

  • Cleavage of the Pyridine Ring: Pyridine and its derivatives are known to undergo ring cleavage, often involving the loss of hydrogen cyanide (HCN).[6][7]

  • Cleavage of the Pyrimidine Ring: Similarly, the pyrimidine ring can fragment, which may involve the loss of small molecules like HCN or cyanamide.[1][8]

  • Inter-ring Cleavage: The bond connecting the pyridine and pyrimidine rings could undergo cleavage, leading to fragment ions corresponding to each of the heterocyclic systems.

Visualization of Predicted EI Fragmentation:

EI_Fragmentation M Molecular Ion (M+•) m/z 202 F1 [M - •CH3]+ m/z 187 M->F1 - •CH3 F3 [M - HCN]+• m/z 175 M->F3 - HCN (from Pyridine) F4 Pyridinyl Cation m/z 94 M->F4 Inter-ring Cleavage F5 Pyrimidinyl Cation m/z 108 M->F5 Inter-ring Cleavage F2 [M - •CH3 - CO]+• m/z 159 F1->F2 - CO

Caption: Predicted EI fragmentation of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine.

Table 1: Predicted Major Fragment Ions in EI-MS

m/zProposed IdentityFragmentation Pathway
202Molecular Ion [M]+•-
187[M - •CH3]+Loss of a methyl radical from the methoxy group.
175[M - HCN]+•Loss of hydrogen cyanide from the pyridine ring.
159[M - •CH3 - CO]+•Subsequent loss of carbon monoxide.
108[C5H5N2O]+Fragment corresponding to the methoxypyrimidine cation.
94[C5H6N2]+•Fragment corresponding to the aminopyridine radical cation.
Electrospray Ionization (ESI) Mass Spectrometry

ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule [M+H]+ with less fragmentation compared to EI.[4][9] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of the selected precursor ion.

Proposed ESI-MS/MS Fragmentation Pathway:

The protonated molecule [M+H]+ of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is expected to be the base peak in the full scan ESI mass spectrum. Its fragmentation in MS/MS would likely involve:

  • Loss of Ammonia (NH3): Protonation can occur on the amino group, facilitating the loss of a neutral ammonia molecule.

  • Loss of Methanol (CH3OH): The methoxy group can be eliminated as methanol.

  • Inter-ring Cleavage: Similar to EI, cleavage of the bond between the two rings can occur, but the resulting fragments will be even-electron ions.

Visualization of Predicted ESI-MS/MS Fragmentation:

ESI_Fragmentation MH Protonated Molecule [M+H]+ m/z 203 F1 [M+H - NH3]+ m/z 186 MH->F1 - NH3 F2 [M+H - CH3OH]+ m/z 171 MH->F2 - CH3OH F3 Protonated Pyridine Fragment m/z 95 MH->F3 Inter-ring Cleavage F4 Protonated Pyrimidine Fragment m/z 109 MH->F4 Inter-ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine.

Table 2: Predicted Major Fragment Ions in ESI-MS/MS

Precursor m/zFragment m/zProposed IdentityFragmentation Pathway
203186[M+H - NH3]+Loss of ammonia from the protonated amino group.
203171[M+H - CH3OH]+Loss of methanol.
203109[C5H6N2O+H]+Protonated methoxypyrimidine fragment.
20395[C5H6N2+H]+Protonated aminopyridine fragment.

Experimental Protocols

To experimentally determine the fragmentation pattern of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, the following methodologies would be employed.

Sample Preparation
  • Dissolution: Dissolve a small amount (approximately 1 mg) of the solid compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of water and methanol containing 0.1% formic acid to promote protonation. For EI-MS, the sample can be introduced directly via a solid probe or after dissolution in a volatile solvent.

Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Ionization Energy: Standard 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 500.

  • Data Acquisition: Acquire the full scan mass spectrum.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Instrumentation: A triple quadrupole, ion trap, or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecule [M+H]+.

  • Product Ion Scan (MS/MS): Select the [M+H]+ ion (m/z 203) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.

  • Data Acquisition: Acquire the product ion spectrum.

Visualization of Experimental Workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Dilute Dilute for Analysis Dissolve->Dilute EI_MS EI-MS Analysis Dilute->EI_MS ESI_MS ESI-MS/MS Analysis Dilute->ESI_MS Propose_EI Propose EI Fragmentation EI_MS->Propose_EI Propose_ESI Propose ESI Fragmentation ESI_MS->Propose_ESI Compare Compare with Predictions Propose_EI->Compare Propose_ESI->Compare

Caption: General workflow for experimental determination of fragmentation patterns.

Conclusion

This guide presents a theoretically grounded prediction of the mass spectrometric fragmentation of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine. The proposed pathways are based on well-established fragmentation rules for pyridine and pyrimidine derivatives.[1][2][6][8] The provided experimental protocols offer a clear methodology for obtaining empirical data to validate and refine these predictions. This comprehensive approach ensures a robust framework for the structural characterization of this and similar novel chemical entities.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (n.d.). Benchchem.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Nitrogen-Containing Heterocyclic Compounds | Request PDF. (n.d.). ResearchGate.
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (n.d.). PubMed.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1806.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC.
  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312.
  • Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC.
  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). Arkivoc.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE.
  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. (2021). YouTube.
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI.
  • Fragmentation in mass spectrometry. (2020). YouTube.

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A Strategic Guide to Evaluating the Biological Efficacy of Novel Kinase Inhibitors: A Comparative Analysis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery of small molecule inhibitors targeting protein kinases has revolutionized the landscape of modern therapeutics, particularly in oncology. The aminopyridine and aminopyrimidine scaffolds are privileged structures in kinase inhibitor design, forming the core of numerous FDA-approved drugs. This guide focuses on a hypothetical, yet representative, novel compound, 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (designated here as CMP-X ), and its structural analogs. The objective is not merely to present data, but to delineate the strategic workflow for a comprehensive biological efficacy comparison, from initial biochemical screens to cell-based functional assays.

This document is intended for researchers, medicinal chemists, and drug development professionals. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative methodologies to provide a robust framework for assessing novel chemical entities in a preclinical setting.

Part 1: Initial Target Profiling & Biochemical Potency

The journey of a novel inhibitor begins with understanding its direct interaction with its intended protein target(s). The structure of CMP-X suggests a potential affinity for the ATP-binding pocket of various kinases. Therefore, the first logical step is a broad biochemical screen to identify primary targets and assess initial potency and selectivity.

Rationale for Kinase Panel Screening

A broad kinase panel screen is a cornerstone of modern drug discovery. It serves two primary purposes: identifying the on-target kinases with the highest affinity and revealing potential off-target interactions that could lead to toxicity or unexpected polypharmacology.[1][2] For this, a radiometric assay, often considered the gold standard for its direct measurement of substrate phosphorylation, is an excellent choice, typically conducted at or near the physiological ATP concentration (1 mM) to provide more biologically relevant data.[2]

Experimental Workflow: Biochemical Screening

The process begins with a primary screen at a single high concentration (e.g., 10 µM) against a large panel of kinases. Hits from this screen—defined as kinases showing >50% inhibition—are then subjected to dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.

G cluster_0 Phase 1: Biochemical Analysis A Compound Synthesis (CMP-X & Analogs) B Primary Screen (e.g., 300+ Kinase Panel @ 10 µM) A->B Solubilize in DMSO C Data Analysis: Identify 'Hits' (>50% Inhibition) B->C Measure % Inhibition D Dose-Response Assay (10-point curve for each 'Hit') C->D Select Hits E Determine IC₅₀ Values D->E Curve Fitting

Caption: Workflow for biochemical kinase inhibitor profiling.

Hypothetical Biochemical Data

To illustrate the comparative analysis, consider the following hypothetical IC₅₀ data for CMP-X and three structural analogs against key kinases implicated in oncogenic signaling.

CompoundStructure Modification from CMP-XPI3Kα (IC₅₀, nM)mTOR (IC₅₀, nM)CDK2 (IC₅₀, nM)VEGFR2 (IC₅₀, nM)
CMP-X -15 25 >10,000850
Analog A Pyrimidine -> Phenyl250480>10,0001,200
Analog B Methoxy -> Trifluoromethyl8 12 >10,000600
Analog C Pyridin-4-amine -> Pyridin-2-amine180320>10,000950

Analysis of Biochemical Data:

  • CMP-X demonstrates potent and selective activity against PI3Kα and mTOR, key components of a critical cell survival pathway.[3]

  • Analog A , where the pyrimidine ring is replaced by a phenyl group, shows a significant loss of potency, suggesting the nitrogen atoms in the pyrimidine ring are crucial for target engagement, likely through hydrogen bonding.

  • Analog B , with the electron-withdrawing trifluoromethyl group, exhibits enhanced potency. This modification may improve binding affinity within the ATP pocket.

  • Analog C , an isomer with the amine at the 2-position of the pyridine ring, shows markedly reduced activity. This highlights the critical importance of the substituent geometry for optimal interaction with the target kinases.

Part 2: Cellular Efficacy and Mechanism of Action

Potent biochemical inhibition is a prerequisite, but true biological efficacy is determined within the complex environment of a living cell.[4][5][6] Cellular assays are essential to confirm that a compound can penetrate the cell membrane, engage its target, modulate the intended signaling pathway, and ultimately produce a desired phenotypic outcome, such as inhibiting cancer cell proliferation.[7][8]

Assessing Cellular Proliferation

The first step in cell-based testing is to determine the compound's effect on the overall growth and viability of cancer cell lines. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[9][10] The GI₅₀ (concentration for 50% growth inhibition) is determined across a panel of cell lines, ideally those known to be dependent on the target pathway (e.g., PI3K-mutant cell lines for a PI3K inhibitor).

Hypothetical Cell Proliferation Data (GI₅₀, µM)
CompoundHCT116 (PIK3CA mutant)MCF-7 (PIK3CA mutant)U-87 MG (PTEN null)A549 (WT PI3K pathway)
CMP-X 0.250.300.45>20
Analog A 8.510.212.0>20
Analog B 0.100.150.20>20
Analog C 6.27.89.5>20

Analysis of Cellular Data: The cellular data corroborates the biochemical findings. Analog B is the most potent compound in inhibiting the growth of cancer cell lines with a hyperactivated PI3K pathway. The lack of activity in the A549 cell line, which has a wild-type (WT) PI3K pathway, provides crucial evidence of on-target activity. The reduced potency of Analogs A and C in cells aligns with their weaker biochemical inhibition.

Confirming Target Engagement and Pathway Modulation

To definitively link the observed anti-proliferative effect to the intended mechanism of action, we must demonstrate that the compounds inhibit the target kinase within the cell. A Western blot is the standard technique for this, allowing for the quantification of the phosphorylation status of downstream substrates. For a PI3K/mTOR inhibitor, a key readout is the phosphorylation of Akt (p-Akt) and S6 ribosomal protein (p-S6).

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates S6 S6 S6K->S6 Phosphorylates (p-S6) Proliferation Cell Growth & Survival S6->Proliferation Inhibitor CMP-X / Analog B Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway.

A successful compound like Analog B would show a dose-dependent decrease in the levels of p-Akt and p-S6 in a PI3K-driven cell line like HCT116, while total Akt and S6 levels remain unchanged. This provides direct evidence of on-target pathway modulation.

Part 3: Detailed Experimental Protocols

Scientific integrity rests on reproducibility. The following are detailed, self-validating protocols for the key assays described.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11] It is a common high-throughput screening method.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of inhibitor compounds (CMP-X and analogs) in DMSO, then dilute further into kinase buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution of kinase and its specific substrate in kinase buffer.

    • Prepare ATP solution in kinase buffer at 2x the desired final concentration (e.g., 20 µM for a 10 µM final concentration).

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of the kinase/substrate mix to all wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2x ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to the DMSO control.

    • Plot percent inhibition vs. log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare 2x serial dilutions of the inhibitor compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells.

    • Plot percent growth inhibition vs. log[compound concentration] and use a non-linear regression model to calculate the GI₅₀ value.

Conclusion and Future Directions

This guide outlines a systematic and logical progression for comparing the biological efficacy of a novel chemical series, using the hypothetical compound 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (CMP-X) and its analogs as a case study. The integrated analysis of biochemical potency, cellular activity, and on-target pathway modulation provides a robust foundation for decision-making in a drug discovery program.

Our hypothetical data suggest that Analog B , with its trifluoromethyl modification, is a superior candidate to CMP-X, exhibiting enhanced biochemical and cellular potency driven by clear on-target inhibition of the PI3K/mTOR pathway. This structure-activity relationship insight is critical for guiding the next round of synthesis and optimization. Future studies would involve assessing metabolic stability, pharmacokinetic properties, and ultimately, in vivo efficacy in xenograft models to determine if the potent cellular activity of Analog B translates into meaningful anti-tumor effects in a living organism.

References

  • Miltenyi Biotec. Cell based assays for drug discovery in preclinical settings.
  • Charles River Labor
  • Reaction Biology. Cell-based Assays for Drug Discovery.
  • News-Medical. The role of cell-based assays for drug discovery.
  • Sigma-Aldrich. Cell-Based Assays.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • Thermo Fisher Scientific. Biochemical Kinase Assays.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery.
  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • PubChem. 3-(2-Methoxy-5-pyrimidinyl)-2-pyridinamine.
  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules, 28(6), 2734.
  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(6).

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A Comparative Guide to Purity Assessment of the 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. For a molecule as pivotal as 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, a critical intermediate and potential active pharmaceutical ingredient (API), establishing a high-purity reference standard is not merely a matter of good practice—it is a regulatory necessity and a scientific imperative.[1][2][3] This guide provides a comprehensive, technically grounded comparison of analytical methodologies for the definitive purity assessment of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, designed for researchers, scientists, and drug development professionals.

Our approach is rooted in the principle of orthogonality, employing a suite of analytical techniques that interrogate different physicochemical properties of the molecule. This ensures that a complete and accurate picture of the reference standard's purity is obtained. We will delve into the causality behind experimental choices, presenting not just protocols, but a self-validating system for purity assessment.

The Mass Balance Approach: A Holistic View of Purity

The most robust method for assigning the purity of a reference standard is the mass balance approach.[4][5][6][7] This methodology does not rely on a single measurement but instead calculates the purity of the main component by subtracting the sum of all identified impurities from 100%.

Mass_Balance_Approach Total 100% Main_Component 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine Purity Total->Main_Component - Impurities Total Impurities Total->Impurities = Organic_Impurities Organic Impurities (HPLC/UPLC) Impurities->Organic_Impurities Water_Content Water Content (Karl Fischer) Impurities->Water_Content Residual_Solvents Residual Solvents (TGA/HS-GC) Impurities->Residual_Solvents Inorganic_Impurities Inorganic Impurities (ROI/Sulphated Ash) Impurities->Inorganic_Impurities

Caption: Mass balance approach for reference standard purity assignment.

This guide will dissect each component of the mass balance equation, providing detailed experimental protocols and comparative data for the analysis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine.

I. Organic Impurity Profiling: The Chromatographic Core

Chromatographic techniques are the cornerstone of organic impurity determination due to their high resolving power.[8][9][10] For a nitrogen-containing heterocyclic compound like 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice.[11][12][13][14][15][16]

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating and quantifying impurities in pharmaceutical substances.[11][12][13][17]

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for pyridine derivatives.[18]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the basic pyridine and pyrimidine nitrogens, leading to better peak shape.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is necessary to separate potentially polar and non-polar impurities.

    Time (min) % Solvent B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • Why a C18 column? The non-polar stationary phase provides good retention for the aromatic rings of the analyte.[18]

  • Why gradient elution? It ensures the elution of a wide range of potential impurities with varying polarities, from starting materials to polymeric byproducts.

  • Self-Validation: The method's suitability is confirmed through system suitability tests as defined in USP General Chapter <621>, including peak symmetry, resolution, and reproducibility.[19][20] The validation of the analytical procedure should be performed according to ICH Q2(R1) guidelines.[21][22][23]

B. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

For a more in-depth impurity profile and the identification of unknown impurities, UPLC coupled with mass spectrometry is invaluable.[24] The smaller particle size of UPLC columns provides higher resolution and faster analysis times.

  • Instrumentation: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to the HPLC method, but using LC-MS grade solvents and additives.

  • Gradient Elution: A faster gradient can be employed due to the higher efficiency of the UPLC column.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) positive mode, as the basic nitrogens are readily protonated.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan for impurity detection and fragmentation (MS/MS) for structural elucidation.

FeatureHPLC-UVUPLC-MS
Resolution GoodExcellent
Analysis Time Longer (e.g., 35 min)Shorter (e.g., <10 min)
Sensitivity ModerateHigh
Impurity ID Tentative (based on UV)Confident (based on m/z and fragmentation)
Quantitation Area % (relative)Can be quantitative with standards

II. Water Content Determination: Karl Fischer Titration

Water can be present as absorbed moisture or as hydrates, and its accurate determination is crucial.[25][26] Karl Fischer (KF) titration is the gold standard for water content determination in pharmaceuticals due to its specificity and accuracy.[27][28][29]

Karl_Fischer_Titration cluster_vessel Titration Vessel Analyte 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (dissolved in anhydrous methanol) Reagent Karl Fischer Reagent (I₂, SO₂, Base) Analyte->Reagent Reacts with H₂O Endpoint Electrometric Endpoint Detection Reagent->Endpoint Excess I₂ detected Titrator Karl Fischer Titrator Endpoint->Titrator Signals stop Titrator->Reagent Dispenses

Caption: Workflow for Karl Fischer titration.

  • Instrumentation: A volumetric Karl Fischer titrator.

  • Reagent: A one-component or two-component Karl Fischer reagent.

  • Solvent: Anhydrous methanol or a specialized KF solvent.

  • Standardization: The KF reagent must be standardized daily using a certified water standard or disodium tartrate dihydrate.[25]

  • Sample Analysis:

    • Accurately weigh approximately 100-200 mg of the reference standard into the titration vessel.

    • Titrate to the electrometric endpoint.

    • Perform the determination in triplicate.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the predetermined water equivalence factor of the reagent.[25]

III. Residual Solvents and Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature.[30][31] It is a valuable tool for determining the total volatile content (water and residual solvents) and assessing the thermal stability of the reference standard.[32][33]

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Pan: Platinum or ceramic pan.

  • Sample Size: 5-10 mg.

  • Atmosphere: Dry nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat from ambient to 300 °C at a rate of 10 °C/min.

  • Data Analysis: The weight loss percentage is determined from the TGA thermogram.

  • Weight loss below 120 °C: Typically corresponds to the loss of water and volatile organic solvents.

  • Weight loss at higher temperatures: Indicates thermal decomposition of the molecule.

  • Comparison with Karl Fischer: The weight loss in the low-temperature region can be compared to the water content determined by Karl Fischer. Any significant difference suggests the presence of residual solvents. For unambiguous identification and quantification of residual solvents, Headspace Gas Chromatography (HS-GC) is the preferred method.[34][35]

IV. Inorganic Impurities: Residue on Ignition (Sulphated Ash)

This test measures the amount of non-combustible inorganic impurities in the sample.

  • Apparatus: A muffle furnace and a tared crucible.

  • Procedure:

    • Accurately weigh about 1 g of the reference standard into the crucible.

    • Moisten with sulfuric acid and gently heat until the substance is thoroughly charred.

    • Ignite in a muffle furnace at 600 ± 50 °C until all black particles have disappeared.

    • Cool in a desiccator and weigh.

  • Calculation: The percentage of residue is calculated based on the initial sample weight.

V. The Power of Orthogonality: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can directly determine the purity of a substance without the need for a reference standard of the same compound.[36][37][38] It relies on the direct proportionality between the NMR signal intensity and the number of nuclei.

qNMR_Workflow Sample_Prep Accurately weigh: - 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine - Certified Internal Standard Dissolution Dissolve in deuterated solvent (e.g., DMSO-d₆) Sample_Prep->Dissolution NMR_Acquisition Acquire ¹H NMR spectrum (with appropriate relaxation delay) Dissolution->NMR_Acquisition Integration Integrate characteristic, well-resolved peaks of: - Analyte - Internal Standard NMR_Acquisition->Integration Calculation Calculate purity based on: - Integral values - Molar masses - Number of protons - Standard's purity Integration->Calculation

Caption: Workflow for quantitative NMR (qNMR) analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[36][39]

  • Sample Preparation:

    • Accurately weigh the reference standard and the internal standard into an NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both.

  • NMR Parameters:

    • A long relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Calculation: The purity is calculated using the equation: Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd where I = integral, N = number of protons, M = molar mass, and m = mass.[38]

The purity value obtained by qNMR should be in good agreement with the value determined by the mass balance approach. This provides a high degree of confidence in the certified purity of the 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine reference standard.[40]

Summary of Comparative Methods

Analytical TechniqueParameter MeasuredStrengthsLimitations
HPLC/UPLC-UV Organic ImpuritiesHigh resolution, quantitative for known impurities.[11]Requires reference standards for all impurities for accurate quantitation.
UPLC-MS Organic ImpuritiesHigh sensitivity, enables identification of unknown impurities.[24]Semi-quantitative without specific standards.
Karl Fischer Titration Water ContentSpecific for water, highly accurate.[26][27]Does not detect other volatile impurities.
Thermogravimetric Analysis Volatiles, Thermal StabilityProvides total volatile content, indicates decomposition temperature.[30][31]Not specific for water or individual solvents.
Residue on Ignition Inorganic ImpuritiesSimple method for non-volatile inorganic content.Does not identify the specific inorganic impurities.
qNMR Absolute PurityPrimary method, does not require a standard of the analyte.[36]Requires a high-purity internal standard and careful experimental setup.

Conclusion

The purity assessment of a reference standard for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a multi-faceted process that demands a rigorous and orthogonal analytical approach. By combining high-resolution chromatographic separation for organic impurity profiling with specific techniques for water, residual solvents, and inorganic impurities, a comprehensive purity value can be assigned through the mass balance approach. The use of quantitative NMR as an independent, primary method provides an essential cross-validation, ensuring the highest level of confidence in the reference standard's quality. This guide provides the strategic framework and detailed methodologies for researchers to establish a well-characterized, reliable reference standard, thereby ensuring the integrity of their analytical data and supporting the advancement of pharmaceutical development.

References

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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

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A Senior Scientist's Guide to the Infrared Spectroscopic Validation of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement. Molecules such as 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, a heterocyclic compound featuring multiple functional groups, serve as critical building blocks in medicinal chemistry. Their proper identification and purity assessment are paramount to the success of a synthetic campaign and the reliability of subsequent biological data.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for molecular validation. By probing the vibrational modes of chemical bonds, an IR spectrum serves as a unique molecular "fingerprint," allowing researchers to confirm the presence of key functional groups and verify the overall structure against a theoretical prediction. This guide provides an in-depth comparison of the theoretical IR absorption profile of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine with a representative experimental spectrum, supported by a validated protocol for data acquisition using modern Attenuated Total Reflectance (ATR) techniques.

Part 1: Theoretical Wavenumber Analysis

Before acquiring an experimental spectrum, a thorough analysis of the molecule's structure allows us to predict the characteristic vibrational frequencies. The structure of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a composite of several key functional groups, each with distinct IR absorption bands.

Caption: Molecular structure highlighting key heteroatoms.

The expected vibrational modes are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Rationale & Comments
Primary Aromatic Amine N-H Asymmetric & Symmetric Stretch3500 - 3300Primary amines (R-NH₂) exhibit two distinct bands in this region. Their position and sharpness distinguish them from broad alcohol O-H bands.[1][2]
N-H Scissoring (Bend)1650 - 1580This bending vibration is characteristic of primary amines and appears in a region that can sometimes overlap with aromatic ring stretches.[1][3]
C-N Stretch (Aromatic)1335 - 1250The C-N bond in aromatic amines absorbs at a higher frequency than in aliphatic amines due to resonance effects.[2][4]
Heteroaromatic Rings C=C & C=N Ring Stretch1600 - 1450Both the pyridine and pyrimidine rings will show a series of sharp, medium-to-strong bands corresponding to stretching vibrations within the aromatic systems.[5][6][7]
Aryl Methoxy Ether C-H Stretch (of -OCH₃)2850 - 2810The symmetric C-H stretch of a methoxy group often appears as a distinct, sharp peak slightly lower than the main sp³ C-H stretching region.[8]
C-O Asymmetric Stretch1275 - 1200Aryl alkyl ethers display a strong, characteristic asymmetric C-O-C stretch at a higher frequency than aliphatic ethers.[9][10]
C-O Symmetric Stretch1050 - 1010A second, often medium-intensity, band corresponding to the symmetric C-O-C stretch is expected in this region.[9][10]
Aromatic C-H C-H Stretch3100 - 3000Stretching of sp² C-H bonds on the aromatic rings typically appears as weaker bands just above 3000 cm⁻¹.
C-H Out-of-Plane Bending900 - 675The pattern of these bands in the "fingerprint region" can be diagnostic of the substitution pattern on the aromatic rings.

Part 2: Comparative Analysis - Predicted vs. Experimental Spectrum

To validate the synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, the experimental spectrum must align with the theoretical predictions. Below is a table comparing the predicted wavenumber ranges with a representative experimental spectrum acquired via ATR-FTIR.

Disclaimer: The experimental data presented is a representative spectrum generated for educational and comparative purposes to illustrate the principles of spectroscopic validation.

Predicted Wavenumber (cm⁻¹)Observed Peak (cm⁻¹)IntensityAssignmentAnalysis
3500 - 33003465, 3350Medium, SharpN-H Asymmetric & Symmetric StretchMatch. The presence of two distinct, sharp peaks is a definitive indicator of a primary amine group.
3100 - 30003085WeakAromatic C-H StretchMatch. Confirms the presence of C-H bonds on the heteroaromatic rings.
2850 - 28102835Weak, SharpMethoxy C-H Symmetric StretchMatch. This characteristic peak provides strong evidence for the -OCH₃ group.[8]
1650 - 15801620StrongN-H Bend / C=C & C=N StretchMatch. A strong absorption in this region confirms the N-H bending of the amine, likely overlapping with the highest frequency ring stretching modes.[1][5]
1600 - 14501585, 1550, 1470Strong, SharpAromatic C=C & C=N StretchesMatch. This series of sharp peaks is the "fingerprint" of the substituted pyridine and pyrimidine ring systems.
1335 - 12501280StrongAromatic C-N StretchMatch. A strong band in this region is consistent with the stretching of the C-N bond connecting the amine to the pyridine ring.
1275 - 12001245StrongAsymmetric C-O-C StretchMatch. This is a key diagnostic peak for the aryl ether linkage of the methoxy group. Its high intensity is characteristic.[9]
1050 - 10101025MediumSymmetric C-O-C StretchMatch. The presence of this second C-O band further solidifies the identification of the methoxy ether functional group.[9]

Part 3: A Validated Experimental Protocol for Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for obtaining IR spectra of solid powder samples due to its minimal sample preparation and high reproducibility.[11][12][13]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond or germanium ATR accessory.

Caption: Standard operating procedure for ATR-FTIR analysis.

Step-by-Step Methodology:

  • System Preparation and Background Scan:

    • Action: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol or ethanol on a lint-free wipe to clean the crystal, allowing it to fully evaporate.

    • Causality: Any residue from previous samples or cleaning solvents will appear in the spectrum. A clean surface is essential for data integrity.

    • Action: Acquire a background spectrum. This involves running a scan with nothing on the crystal.

    • Causality: This step is critical as it measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical environment.[14] The software uses this background to computationally subtract these signals from the sample spectrum, ensuring that the final spectrum contains only information from the analyte.

  • Sample Loading:

    • Action: Place a small amount of the dry, solid 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine powder onto the center of the ATR crystal. A spatula tip's worth is sufficient.

    • Causality: The sample must be dry to prevent the very broad O-H stretching band from water from obscuring the N-H and C-H stretching regions of the spectrum.

    • Action: Lower the ATR press arm and apply consistent pressure to the sample.

    • Causality: The ATR technique relies on an "evanescent wave" that penetrates a few micrometers into the sample.[15][16] Good, uniform contact between the solid sample and the crystal is mandatory to achieve a strong, high-quality signal. Insufficient contact results in a weak, noisy spectrum.

  • Data Acquisition:

    • Action: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio of the final spectrum. A resolution of 4 cm⁻¹ is standard for routine qualitative identification and is sufficient to resolve most key functional group bands.

  • Cleaning and Post-Analysis:

    • Action: Raise the press arm and carefully remove the bulk of the sample powder. Clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Causality: Proper cleaning prevents cross-contamination and ensures the instrument is ready for the next user.

    • Action: Process the spectrum in the software. This may include baseline correction and peak picking. Compare the processed spectrum to the theoretical predictions as outlined in Part 2.

Conclusion

The structural validation of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine via IR spectroscopy is a robust and definitive process. By systematically predicting the absorption bands of its constituent functional groups—the primary aromatic amine, the methoxy ether, and the dual heteroaromatic rings—a clear theoretical spectrum can be constructed. A comparative analysis against an experimental spectrum allows for a point-by-point confirmation of the molecular architecture. The successful alignment of key bands, such as the dual N-H stretches, the aromatic C=N/C=C vibrations, and the strong, dual C-O ether stretches, provides high-confidence validation of the target compound's identity. The ATR-FTIR method detailed herein represents a reliable and efficient protocol for obtaining high-quality data for such analyses in a modern research environment.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal, 4(2), 1-5. Available From: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Balachandran, V. et al. (2012). Elixir Vib. Spec. 48 (2012) 9663-9668. Elixir International Journal. Available from: [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Attenuated total reflection. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Preciseley. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ether Infrared spectra. Chemistry Department. Retrieved from [Link]

  • International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validated Analytical Methods for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is a heterocyclic compound featuring linked pyrimidine and pyridine rings. As with many such structures, it represents a key intermediate or potential active pharmaceutical ingredient (API) in modern drug discovery pipelines. The journey from synthesis to a viable clinical candidate is underpinned by rigorous analytical chemistry. The ability to accurately and reliably quantify this molecule—whether in its pure form, within a complex drug product, or at trace levels in biological matrices—is not merely a procedural step; it is the foundation of quality, safety, and efficacy.

This guide provides an in-depth comparison of two robust, validated analytical methods for the quantification of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are grounded in the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a lifecycle approach to analytical procedures where the method is demonstrated to be fit-for-purpose from development through to routine application.[1][2]

Pillar 1: The 'Why' of Method Validation - Adherence to Global Standards

Before delving into specific protocols, it is critical to understand the framework of analytical method validation. Regulatory bodies like the ICH, through guidelines such as Q2(R2), mandate a systematic evaluation of an analytical procedure to prove it is suitable for its intended purpose.[2][3][4] This is not a "check-the-box" exercise; it is a self-validating system that ensures data integrity.

The core validation parameters we will build our methods around include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.[3]

  • Accuracy: The closeness of the test results to the true value, typically measured as percent recovery of a known amount of analyte.[1][5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.[5]

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice of an analytical method is driven by the specific question being asked. For 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, the two most powerful and common techniques are HPLC-UV and LC-MS/MS.

  • HPLC-UV is the workhorse of quality control (QC) labs. It is robust, cost-effective, and ideal for quantifying the analyte at relatively high concentrations, such as in API purity assessments or dissolution testing. Its detector measures the absorbance of UV light by the analyte.

  • LC-MS/MS offers unparalleled sensitivity and selectivity. It is the gold standard for trace-level quantification in complex environments like plasma or tissue, making it indispensable for pharmacokinetic (PK) studies, metabolite identification, and the analysis of genotoxic impurities.[6][7] The detector identifies and quantifies the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Deep Dive 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality Behind Experimental Choices

For a heterocyclic, aromatic molecule like 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, a reversed-phase HPLC method is the logical starting point. The nonpolar stationary phase (typically C18) will retain the analyte, while a polar mobile phase elutes it. The inclusion of a buffer (e.g., phosphate) in the mobile phase is critical to control the ionization state of the amine group on the pyridine ring, ensuring a consistent retention time and sharp peak shape.[8][9] Acetonitrile is often chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

Detailed Experimental Protocol: HPLC-UV for API Purity
  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: ACE C18 column (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0.

  • Mobile Phase B: Acetonitrile.

  • Elution Program: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm (to be confirmed by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine reference standard at 1.0 mg/mL in methanol. Create a working standard at 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Method Validation

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing Standard Reference Standard Weighing Dilution Serial Dilution & Filtration Standard->Dilution Sample Sample Weighing Sample->Dilution HPLC HPLC-UV Injection Dilution->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Calibration Build Calibration Curve (Linearity) Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Validation Assess Accuracy, Precision, LOQ Quantification->Validation

Caption: HPLC-UV method workflow from preparation to validation.

Expected Performance Data

The following table summarizes the anticipated performance characteristics of a fully validated HPLC-UV method, based on typical results for similar small molecule APIs.[8][9][10]

Validation ParameterExpected Acceptance CriteriaTypical Result
Linearity (r²) ≥ 0.995> 0.999
Range 1 - 200 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~1 µg/mL

Deep Dive 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality Behind Experimental Choices

When quantifying the analyte in a biological matrix like human plasma, the primary challenges are low concentration and significant interference from endogenous components (the "matrix effect").[11] LC-MS/MS overcomes this through its inherent selectivity. Electrospray ionization (ESI) in positive mode is chosen because the amine functionality is readily protonated to form a parent ion [M+H]⁺. In the mass spectrometer, this parent ion is isolated, fragmented, and a specific product ion is monitored. This parent-to-product transition is unique to the analyte, effectively filtering out all other chemical noise.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting any variability in sample extraction or ionization.

Detailed Experimental Protocol: LC-MS/MS for Plasma Quantification
  • Chromatographic System: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Program: Gradient elution (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • Analyte: To be determined by infusion (e.g., Q1: m/z 216.2 -> Q3: m/z 185.1).

    • Internal Standard (e.g., D4-labeled): To be determined (e.g., Q1: m/z 220.2 -> Q3: m/z 189.1).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).

    • Vortex briefly.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an injection vial for analysis.[12]

Workflow for LC-MS/MS Bioanalytical Method

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Aliquot Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS UPLC-MS/MS Injection Supernatant->LCMS MRM MRM Data Acquisition LCMS->MRM Integration Peak Area Ratio Calculation (Analyte/IS) MRM->Integration Curve Regression Analysis Integration->Curve Concentration Calculate Concentration Curve->Concentration

Caption: LC-MS/MS bioanalytical workflow for plasma samples.

Expected Performance Data

The performance of an LC-MS/MS method is characterized by its exceptional sensitivity, making it suitable for demanding bioanalytical applications.[6][13]

Validation ParameterExpected Acceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990 (weighted regression)> 0.995
Range 0.1 - 200 ng/mL0.1 - 200 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Limit of Quantitation (LOQ) Analyte response ≥ 5x blank~0.1 ng/mL

Comparative Summary and Recommendations

FeatureHPLC-UV MethodLC-MS/MS Method
Primary Application API purity, content uniformity, dissolution, stability studiesBioanalysis (PK studies), impurity profiling, dose formulation analysis
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)
Selectivity Good (based on retention time and UV spectrum)Excellent (based on retention time, parent mass, and fragment mass)
Matrix Tolerance Low; requires clean samplesHigh; excellent for complex matrices like plasma, urine, tissue
Throughput ModerateHigh (with modern UPLC systems)
Cost & Complexity Lower cost, simpler operation and maintenanceHigher initial investment, requires specialized expertise

Expert Recommendations:

  • For routine QC, API release, and formulation analysis: The HPLC-UV method is the superior choice. Its robustness, cost-effectiveness, and sufficient sensitivity for these applications make it the industry standard.

  • For preclinical/clinical research, pharmacokinetic studies, or trace-level impurity analysis: The LC-MS/MS method is required. Its sensitivity and selectivity are essential for accurately measuring low concentrations of the drug in complex biological fluids.

Conclusion

The successful quantification of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine relies on selecting an analytical method that is fit for its intended purpose and rigorously validated against global standards.[1][4] While HPLC-UV serves as a reliable and accessible tool for product-focused quality control, LC-MS/MS provides the high-sensitivity, high-selectivity performance demanded by bioanalytical and trace-level applications. By understanding the principles, strengths, and practical execution of each technique, researchers and drug developers can generate the high-quality, defensible data necessary to advance their programs with confidence.

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  • Ma, Z., et al. (2025). Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure. Clinical Chimica Acta.
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A Senior Application Scientist's Guide to the Structural Confirmation of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR), intellectual property claims, and rational drug design are built. For novel heterocyclic compounds like 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, a molecule of interest due to its scaffold's prevalence in medicinal chemistry, confirming the precise atomic arrangement is not merely a characterization step—it is a critical validation of synthesis and a prerequisite for further development.[1]

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this target molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying rationale, enabling researchers to make informed decisions and generate robust, defensible data. We will explore the definitive power of X-ray crystallography and contextualize its findings with complementary data from other essential analytical techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1] By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, we can map electron density and thereby determine the precise coordinates of each atom in space.[2] This method provides unequivocal proof of connectivity, stereochemistry, and conformational arrangement in the solid state.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous execution is key. The quality of the final structure is entirely dependent on the quality of the crystal used for data collection.[3]

Step 1: Purity Assessment & Sample Preparation

  • Causality : Crystallization is fundamentally a purification process. However, starting with highly pure material (>98%) drastically increases the probability of forming high-quality, single crystals. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction.

  • Protocol :

    • Confirm the purity of the synthesized 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine powder using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

    • Record ¹H and ¹³C NMR spectra to ensure the correct chemical environment for all atoms, confirming the absence of significant impurities.[4]

Step 2: Crystallization

  • Causality : The goal is to bring a solution of the molecule to a state of supersaturation slowly, allowing molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid.[1] For heterocyclic compounds, solvent selection is critical, often requiring screening of various solvents and solvent systems.[5]

  • Recommended Techniques for Heterocyclic Amines :

    • Slow Evaporation : Dissolve the compound in a suitable solvent (e.g., acetonitrile, ethyl acetate, or a methanol/dichloromethane mixture) in a small vial.[6] Cover the vial with a cap containing a pinhole to allow for slow solvent evaporation over several days. This is often the simplest and most effective starting point.[5]

    • Solvent/Anti-Solvent Diffusion : Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, like DMF or DMSO).[7] Carefully layer a less dense, miscible "anti-solvent" (in which the compound is poorly soluble, like hexane or diethyl ether) on top. Crystals will form at the interface as the anti-solvent slowly diffuses into the solution.[6]

    • Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.

Step 3: Crystal Selection, Data Collection, and Structure Refinement

  • Causality : A single, well-ordered crystal with sharp edges and no visible defects is required. The crystal is subjected to a focused beam of X-rays, and the resulting diffraction pattern is collected by a detector. Modern diffractometers and software have automated much of the subsequent process.

  • Protocol :

    • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a higher-quality dataset.

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or other algorithms (e.g., SHELXT) to generate an initial electron density map.

    • Refine the structural model against the experimental data (e.g., using SHELXL), assigning atoms to the electron density peaks and refining their positions and thermal parameters.

Workflow for X-ray Crystallography

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation purity Purity Assessment (HPLC, NMR, HRMS) screening Crystallization Screening (Slow Evaporation, Diffusion) purity->screening >98% Pure selection Crystal Selection & Mounting screening->selection data X-ray Data Collection selection->data solve Structure Solution (e.g., SHELXT) data->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation (checkCIF) & Deposition (CSD) refine->validate

Caption: Experimental workflow for single-crystal X-ray crystallography.

Trustworthiness: Structure Validation and Data Deposition

A solved crystal structure is not complete until it has been rigorously validated. This is a cornerstone of scientific integrity.

  • Self-Validation System : The crystallographic community has established robust validation tools, most notably the checkCIF utility from the International Union of Crystallography (IUCr).[8] This program analyzes the Crystallographic Information File (CIF) for syntactic correctness, geometric plausibility (bond lengths, angles), and consistency with established chemical principles.[9] Any reported alerts (A or B level) must be investigated and either resolved or convincingly explained.

  • Authoritative Grounding : The final, validated CIF should be deposited in a public database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[10] Deposition assigns a unique CCDC number to the structure, allowing other researchers to access and verify the data, ensuring transparency and reproducibility.[9][11]

Part 2: Orthogonal & Complementary Techniques for Verification

While X-ray crystallography provides a definitive solid-state structure, it describes a static molecule in a crystal lattice. Other spectroscopic methods provide complementary data about the molecule's connectivity, formula, and behavior in solution.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining molecular structure in solution.[14] For 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, a suite of NMR experiments is essential.

  • ¹H and ¹³C NMR : These 1D experiments confirm the number and type of hydrogen and carbon environments in the molecule, consistent with the proposed structure.[4][15]

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the molecular puzzle.

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.[16]

    • HMBC (Heteronuclear Multiple Bond Correlation) is key for connecting molecular fragments. It shows correlations between protons and carbons that are two or three bonds away, confirming the connectivity between the pyridine and pyrimidine rings.[14]

The key value of NMR is that it confirms the covalent bonding framework (the connectivity) of the molecule, which must be consistent with the crystal structure. It also provides data on the molecule's conformation in a solution state, which can be compared to the solid-state conformation.[17]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula.[18]

  • Principle : The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.[19]

  • High-Resolution Mass Spectrometry (HRMS) : This is the critical experiment. HRMS can measure the m/z value with extremely high precision (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecule's elemental formula (e.g., C₁₀H₁₀N₄O), distinguishing it from any other combination of atoms with the same nominal mass.[20]

  • Limitation : While MS confirms the formula, it cannot distinguish between isomers. For example, it would not be able to differentiate 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine from 2-(2-Methoxypyrimidin-5-yl)pyridin-3-amine, as they have the same formula. This is why MS is a complementary, not a standalone, structural confirmation tool.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can predict the lowest-energy 3D conformation of a molecule in a vacuum.[21]

  • Application : A conformational search can be performed to identify stable conformers.[22] The predicted bond lengths, bond angles, and dihedral angles of the most stable conformer can then be compared to the experimental values obtained from X-ray crystallography. A strong correlation between the computed and experimental structures provides additional confidence in the result.

Part 3: Comparative Analysis and Decision Making

Choosing the right analytical technique, or combination of techniques, depends on the specific question being asked.

Data Summary: Comparison of Structural Elucidation Techniques
Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy (1D & 2D) High-Resolution Mass Spectrometry (HRMS) Computational Modeling
Information Unambiguous 3D atomic coordinates, bond lengths/angles, stereochemistry, packing in solid state.[2]Covalent bond connectivity, solution-state conformation, proton/carbon environments.[16]Unambiguous elemental formula, molecular weight.[23]Predicted low-energy conformation, bond parameters, electronic properties.[21]
Sample State Single CrystalSolutionSolution or SolidIn Silico
Advantages Definitive "gold standard" for 3D structure; no size limitations for small molecules.Provides data in a biologically relevant solution state; reveals dynamic information.[13]Extremely high sensitivity and accuracy for molecular formula; requires very little sample.[18]No physical sample required; can explore theoretical conformations.[24]
Limitations Requires a high-quality single crystal (can be a major bottleneck); provides a static, solid-state picture.[12][25]Does not provide precise bond lengths/angles; can be complex to interpret for large molecules.[26]Provides no information on connectivity or stereochemistry (cannot distinguish isomers).[20]Is a prediction, not an experimental measurement; accuracy depends on the level of theory used.
Decision-Making Workflow

When faced with a new compound, a logical workflow ensures comprehensive characterization.

box_node box_node start Synthesized Compound ms_nmr Characterize via HRMS & NMR start->ms_nmr formula_ok Formula Correct? ms_nmr->formula_ok connectivity_ok Connectivity Consistent? formula_ok->connectivity_ok Yes no_structure Structure Unconfirmed. Re-evaluate Synthesis or NMR Data. formula_ok->no_structure No crystal_q Single Crystal Available? connectivity_ok->crystal_q Yes connectivity_ok->no_structure No xray Perform X-ray Crystallography crystal_q->xray Yes no_crystal Attempt Crystallization Screening crystal_q->no_crystal No validate Validate (checkCIF) & Refine Structure xray->validate final Unambiguous Structure Confirmed validate->final no_crystal->crystal_q

Caption: Decision workflow for structural confirmation.

Conclusion

For 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, single-crystal X-ray crystallography is the ultimate arbiter of structural truth, providing an irrefutable 3D model in the solid state. It is the only technique that directly visualizes the atomic arrangement, confirming not only the complex heterocyclic connectivity but also the specific tautomeric and conformational state adopted in the crystal.

However, a truly robust structural confirmation does not rely on a single technique. The power of X-ray crystallography is magnified when its results are corroborated by orthogonal methods. HRMS validates the elemental formula, while a full suite of 2D NMR experiments confirms the atomic connectivity in solution. By integrating these techniques, researchers can build a comprehensive and unassailable case for the structure of their target compound, a critical step for publication, patenting, and advancing a compound through the drug development pipeline.

References

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Benchmarking 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine Potency in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, governing a multitude of cellular processes from proliferation and differentiation to apoptosis.[1][2] The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective small molecule inhibitors a cornerstone of targeted therapy.[3][4] The compound 3-(2-methoxypyrimidin-5-yl)pyridin-4-amine represents a novel chemical scaffold with structural motifs common to many ATP-competitive kinase inhibitors. This guide provides a comprehensive framework for benchmarking the cellular potency of this compound, offering a comparative analysis against established inhibitors.

As Senior Application Scientists, we recognize that a compound's journey from a promising hit in biochemical assays to a viable therapeutic candidate is fraught with challenges. A critical hurdle is demonstrating potent and selective activity within the complex milieu of a living cell.[5] Factors such as cell permeability, off-target effects, and engagement with the intended target in its native environment can significantly impact a compound's efficacy.[6] Therefore, a multi-pronged approach utilizing a suite of robust cellular assays is not just recommended but essential for a thorough and insightful evaluation.

This guide will detail a logical, multi-step workflow for characterizing the cellular potency of 3-(2-methoxypyrimidin-5-yl)pyridin-4-amine. We will delve into the causality behind our experimental choices, from initial broad-spectrum viability screens to more nuanced target engagement and pathway-specific phosphorylation assays. Every protocol described is designed to be a self-validating system, providing researchers with the tools to generate reproducible and meaningful data.

A Tiered Approach to Cellular Potency Benchmarking

We advocate for a tiered experimental workflow to systematically evaluate a novel kinase inhibitor. This approach allows for a progressive understanding of the compound's activity, from its general cytotoxic effects to its specific interaction with the intended target and its impact on downstream signaling.

G cluster_0 Experimental Workflow A Tier 1: Cell Viability Assays B Tier 2: Target Engagement Assays A->B Confirm on-target activity C Tier 3: Phosphorylation Assays B->C Validate downstream effects

Caption: A tiered workflow for kinase inhibitor benchmarking.

Tier 1: Assessing Global Cellular Impact with Viability Assays

The initial step in characterizing a novel inhibitor is to determine its effect on cell proliferation and viability. This provides a broad measure of its cytotoxic or cytostatic potential.

Causality Behind the Choice: Why Start with Viability?

Cell viability assays serve as a crucial first pass to understand the general potency of a compound.[7] A potent inhibitor of a kinase driving cancer cell proliferation is expected to reduce the number of viable cells in a dose-dependent manner. These assays are typically high-throughput, cost-effective, and provide a clear endpoint for calculating the half-maximal inhibitory concentration (IC50), a key metric of potency.[7][8]

Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a robust method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][10]

Step-by-Step Methodology:

  • Cell Seeding: Plate a cancer cell line known to be dependent on the target kinase pathway (e.g., A549 for EGFR, A375 for BRAF) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3-(2-methoxypyrimidin-5-yl)pyridin-4-amine, a known potent inhibitor of the target kinase (e.g., Gefitinib for EGFR, Vemurafenib for BRAF), and a broad-spectrum inhibitor like Staurosporine. Treat the cells with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Assay Reagent Addition: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well at a volume equal to the culture medium.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control (100% viability) and a no-cell control (0% viability). Plot the percentage of viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[7]

Comparative Data Presentation
CompoundTarget KinaseCell LineIC50 (nM)
3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine BRAF V600EA375[Example Data: 50]
VemurafenibBRAF V600EA37530
StaurosporineBroad SpectrumA3755
3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine EGFRA549[Example Data: >10,000]
GefitinibEGFRA549100
StaurosporineBroad SpectrumA54910

Tier 2: Confirming On-Target Activity with Target Engagement Assays

A reduction in cell viability is a strong indicator of a compound's activity, but it does not confirm that the effect is due to the inhibition of the intended target. Target engagement assays are crucial for demonstrating that the compound directly interacts with its putative kinase target within the intact cell.[5][11]

Causality Behind the Choice: Why is Target Engagement Critical?

Demonstrating that a compound binds to its intended target in a cellular context provides a direct link between target inhibition and the observed phenotype (e.g., decreased cell viability).[12] This is a critical step in validating the mechanism of action and de-risking a compound for further development. The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to a specific protein in living cells.[13][14]

Recommended Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the apparent affinity of a test compound for a target kinase.[11]

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a transfection carrier DNA.[15] Culture the cells for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and plate them in a 96-well plate.

  • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the kinase. Concurrently, add a serial dilution of 3-(2-methoxypyrimidin-5-yl)pyridin-4-amine and the comparator inhibitors.

  • Substrate Addition and BRET Measurement: Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor.[15] Measure the BRET signal (emission at 610 nm) and the NanoLuc® luminescence (emission at 450 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (610nm emission / 450nm emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 for target engagement.

Comparative Data Presentation
CompoundTarget KinaseCell LineTarget Engagement IC50 (nM)
3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine BRAF V600EHEK293[Example Data: 80]
VemurafenibBRAF V600EHEK29350
3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine EGFRHEK293[Example Data: >10,000]
GefitinibEGFRHEK293150

Tier 3: Validating Downstream Effects with Phosphorylation Assays

The final tier of our benchmarking workflow is to confirm that target engagement by the inhibitor translates into the inhibition of the kinase's catalytic activity and its downstream signaling pathway.

Causality Behind the Choice: Why Measure Phosphorylation?

Measuring the phosphorylation status of a known substrate of the target kinase provides direct evidence of the compound's functional effect on the signaling pathway.[5][16] A decrease in substrate phosphorylation upon compound treatment validates the mechanism of action and confirms that the compound is not merely binding to the kinase but is also inhibiting its function. The In-Cell Western™ Assay is a quantitative immunocytochemical technique that allows for the measurement of protein phosphorylation in intact cells.[17][18][19]

Recommended Protocol: In-Cell Western™ Assay

This assay combines the specificity of western blotting with the throughput of an ELISA to quantify protein levels and post-translational modifications.[18]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the cell viability assay. For kinase pathways activated by growth factors (e.g., EGFR), stimulate the cells with the appropriate ligand (e.g., EGF) for a short period before cell lysis.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent-based solution to allow for antibody entry.

  • Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-ERK for the BRAF/MEK/ERK pathway, phospho-EGFR for the EGFR pathway). In parallel wells, use an antibody for the total protein to normalize the data.

  • Secondary Antibody Incubation: Add a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Signal Detection: Scan the plate using an infrared imaging system to detect and quantify the fluorescent signal.

  • Data Analysis: Normalize the phosphoprotein signal to the total protein signal. Plot the normalized signal against the log of the inhibitor concentration to determine the IC50 for the inhibition of substrate phosphorylation.

Comparative Data Presentation
CompoundTarget PathwayPhospho-ProteinCell LinePhosphorylation Inhibition IC50 (nM)
3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine BRAF/MEK/ERKp-ERKA375[Example Data: 60]
VemurafenibBRAF/MEK/ERKp-ERKA37540
3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine EGFRp-EGFRA549[Example Data: >10,000]
GefitinibEGFRp-EGFRA549120

Visualizing the Molecular Battleground: Key Kinase Signaling Pathways

Understanding the signaling cascades in which the target kinase operates is crucial for interpreting the results of cellular assays. Below are simplified diagrams of the EGFR and BRAF signaling pathways, which are frequently targeted in cancer therapy.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway.[20][21][22][23][24]

G cluster_0 BRAF Signaling Pathway Ras Ras BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation

Caption: Simplified BRAF signaling pathway.[25][26][27]

Conclusion: A Data-Driven Approach to Kinase Inhibitor Benchmarking

The comprehensive benchmarking of a novel kinase inhibitor like 3-(2-methoxypyrimidin-5-yl)pyridin-4-amine requires a systematic and multi-faceted approach. By progressing through a tiered workflow of cell viability, target engagement, and phosphorylation assays, researchers can build a robust data package that not only quantifies the compound's potency but also validates its mechanism of action. The comparative analysis against established inhibitors provides crucial context for evaluating the compound's potential as a therapeutic agent. This guide provides the foundational principles and detailed protocols to empower researchers in their quest to develop the next generation of targeted therapies.

References

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Funahashi, A., Tanimura, N., Morohashi, M., & Kitano, H. (2003). A comprehensive pathway map of epidermal growth factor receptor signaling. Genome Informatics.
  • ResearchGate. (n.d.). B-Raf protein and signaling pathways. The B-Raf protein and its related.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway[28]. Growth factor binding.... Retrieved from [Link]

  • Hopf, C., Eberhard, D., Boesche, M., Bastuck, S., Dümpelfeld, B., & Bantscheff, M. (2012). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. Methods in molecular biology (Clifton, N.J.), 803, 141–155.
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Karaman, M. W., & Davis, M. I. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Current opinion in chemical biology, 14(3), 323–329.
  • Wikimedia Commons. (2007, February 11). File:EGFR signaling pathway.png. Retrieved from [Link]

  • Promega Corporation. (2016). A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling.
  • Klebl, B. M., & Müller, G. (Eds.). (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. John Wiley & Sons.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E.... Retrieved from [Link]

  • ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic of the RAF-MEK-ERK signaling pathway is shown with BRAF in.... Retrieved from [Link]

  • DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]

  • Knippschild, U., Krüger, M., Richter, J., & Peifer, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8567.
  • Wikipedia. (n.d.). BRAF (gene). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • American Chemical Society. (2012). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS medicinal chemistry letters, 3(5), 357–361.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • American Chemical Society. (2013). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS chemical biology, 8(1), 83–95.
  • National Institutes of Health. (2022). In-cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Bio-protocol, 12(16), e4489.
  • National Institutes of Health. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Retrieved from [Link]

  • LI-COR Biosciences. (2012, June 19). Optimizing In-Cell Western Assays. Cell Normalization and Transition from Western Blotting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • LI-COR Biosciences. (2012, March 5). Introduction to In-Cell Western™ Assays from LICORbio. Retrieved from [Link]

  • Knippschild, U., Krüger, M., Richter, J., & Peifer, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8567.

Sources

A Senior Application Scientist's Comparative Guide to the Elemental Analysis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Elemental Analysis in Drug Discovery

In the landscape of drug development and medicinal chemistry, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of chemical synthesis and characterization. Elemental analysis serves as a fundamental validation of a compound's empirical formula, providing a quantitative measure of its purity. For novel heterocyclic compounds such as 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, a molecule of interest in medicinal chemistry due to its pyridine and pyrimidine scaffolds, confirming the precise ratio of carbon, hydrogen, and nitrogen is a critical checkpoint. This guide provides an in-depth comparison of the elemental analysis for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine, alongside structurally related compounds, and details the rigorous experimental protocol required to obtain reliable data.

Theoretical Elemental Composition: The Calculated Benchmark

The first step in any elemental analysis workflow is the calculation of the theoretical elemental composition from the molecular formula. This provides the benchmark against which experimental results are judged.

The molecular formula for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine is C₁₀H₁₀N₄O .

  • Molecular Weight: 202.21 g/mol

  • Atomic Weights:

    • Carbon (C): 12.011 g/mol

    • Hydrogen (H): 1.008 g/mol

    • Nitrogen (N): 14.007 g/mol

    • Oxygen (O): 15.999 g/mol

Based on these values, the theoretical elemental composition is calculated as follows:

  • Carbon (%C) = (10 * 12.011) / 202.21 * 100% = 59.40%

  • Hydrogen (%H) = (10 * 1.008) / 202.21 * 100% = 4.99%

  • Nitrogen (%N) = (4 * 14.007) / 202.21 * 100% = 27.70%

These theoretical values represent the ideal elemental composition of a perfectly pure sample of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine.

Comparative Analysis with Structural Analogs

To contextualize the elemental analysis results of our target compound, it is instructive to compare its theoretical composition with that of structurally related aminopyridine and methoxypyrimidine derivatives. This comparison highlights how subtle changes in molecular structure are reflected in the elemental composition. While experimental data for the target compound is not publicly available, the synthesis and characterization of similar compounds have been reported, with elemental analysis results consistently aligning with theoretical values[1][2].

Compound NameMolecular FormulaTheoretical %CTheoretical %HTheoretical %NKey Structural Difference
3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine C₁₀H₁₀N₄O 59.40 4.99 27.70 Target Compound
2-AminopyridineC₅H₆N₂65.196.5628.23Lacks the methoxypyrimidine substituent.
4-AminopyridineC₅H₆N₂65.196.5628.23Isomer of 2-aminopyridine.
2-MethoxypyrimidineC₅H₆N₂O54.545.4925.44Lacks the aminopyridine substituent.
2,4-DiaminopyrimidineC₄H₆N₄43.635.4950.88Contains an additional amino group and lacks the methoxy and pyridine groups.

This table illustrates that even minor modifications to the molecular structure lead to distinct and predictable changes in the elemental composition, underscoring the sensitivity and utility of this analytical technique.

Experimental Protocol: CHN Combustion Analysis

The gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds is automated CHN elemental analysis via combustion.[3] This method relies on the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂).

Principle of the Method

A precisely weighed sample is combusted in a furnace at approximately 900–1000°C. The combustion products are then passed through a series of specialized columns to separate them, and their concentrations are measured by a thermal conductivity detector. The instrument is calibrated using a certified standard of known elemental composition.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, as residual solvents or impurities will significantly affect the results.[4]

    • A common practice is to dry the sample under a high vacuum for several hours.

    • Accurately weigh 1-3 mg of the compound into a tin capsule using a calibrated microbalance. The precise weight is critical for accurate calculations.[3]

    • The tin capsule is then folded to encapsulate the sample securely.

  • Instrument Setup and Calibration:

    • The CHN analyzer should be calibrated with a certified organic standard, such as acetanilide, before running the samples.

    • Run at least two empty tin capsules as blanks to ensure the system is clean and to establish a baseline.

  • Analysis:

    • The encapsulated sample is introduced into the combustion furnace of the elemental analyzer.

    • The combustion process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

    • The resulting gases are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂.

    • The mixture of gases then flows through a chromatographic column to separate CO₂, H₂O, and N₂.

    • A thermal conductivity detector measures the concentration of each gas as it elutes from the column.

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the sample's initial weight and the calibration data, calculates the weight percentages of C, H, and N.

Visualizing the Experimental Workflow

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output A Homogenous, Dry Sample B Weigh 1-3 mg in Tin Capsule A->B Microbalance C Combustion (~1000°C in O₂) B->C Autosampler D Reduction (NOx → N₂) C->D E Gas Chromatography Separation D->E F Thermal Conductivity Detection E->F G Calculate %C, %H, %N F->G Software

Caption: Workflow for CHN Elemental Analysis.

Interpreting the Results: A Guide to Data Validation

The primary goal of elemental analysis is to confirm that the experimental values match the theoretical values, thereby validating the empirical formula of the synthesized compound.

Acceptance Criteria

For a sample to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values. This tolerance is widely accepted by scientific journals for the publication of new compound characterization data.[4]

Troubleshooting Deviations

Deviations outside the ±0.4% range can indicate several issues:

  • Presence of Solvents: If the hydrogen percentage is significantly higher than the theoretical value, it may indicate the presence of residual water or organic solvents from the purification process.

  • Inorganic Impurities: A lower-than-expected carbon percentage can suggest the presence of inorganic impurities (e.g., silica gel from chromatography) that do not combust.

  • Incomplete Combustion: For some stable compounds, incomplete combustion can lead to lower C and H values. In such cases, adjusting the combustion parameters or using a combustion aid may be necessary.

  • Hygroscopic Nature: If the compound is hygroscopic, it may absorb moisture from the atmosphere, leading to inaccurate results. Handling such samples in a dry box is recommended.

Logical Framework for Result Interpretationdot

Result_Interpretation cluster_investigation Potential Causes of Deviation Start Experimental %C, %H, %N Results Decision Deviation from Theoretical < 0.4%? Start->Decision Pass Purity and Formula Confirmed Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No Solvent Residual Solvent Fail->Solvent Impurity Inorganic Impurity Fail->Impurity Combustion Incomplete Combustion Fail->Combustion Hygroscopic Hygroscopic Sample Fail->Hygroscopic

Sources

Reproducibility of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine synthetic protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative synthetic protocols for 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (CAS: 1258634-42-2). This heterobiaryl scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JNK, CDK, or PI3K pathway modulators) and presents specific challenges in reproducibility due to catalyst poisoning and protodeboronation.

Executive Summary & Strategic Analysis

The Challenge: The synthesis of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine requires forming a sterically congested C-C bond between two electron-deficient heteroaromatic rings.

  • Primary Failure Mode: Coordination of the free C4-amino group to the Palladium catalyst, leading to catalytic arrest.

  • Secondary Failure Mode: Rapid protodeboronation of the 2-methoxypyrimidin-5-ylboronic acid species under aqueous basic conditions before transmetallation can occur.

The Solution: This guide compares three protocols. Method B is the recommended balance of speed and yield for medicinal chemistry scales (mg to g), while Method C is required for process scalability (>100g).

Performance Comparison Matrix
MetricMethod A: Direct Standard Method B: Ligand-Accelerated Method C: Protected Route
Primary Reagents Pd(PPh₃)₄ / Na₂CO₃Pd(dppf)Cl₂ / K₃PO₄Boc-protection

Pd-XPhos
Yield (Typical) 15 - 30% (Variable)65 - 82% (Reproducible)85 - 95% (Stepwise)
Purity (Crude) Low (Homocoupling/De-halo)HighVery High
Reaction Time 12-24 Hours2-4 Hours2 Steps (24h total)
Scalability PoorModerateExcellent
Recommendation Avoid Preferred (Discovery) Preferred (Process)

Mechanistic Pathway & Decision Logic

The following diagram illustrates the synthetic pathways and the critical decision points for selecting the correct protocol.

SynthesisPathways Start Start: 3-Bromo-4-aminopyridine Decision Scale & Purity Req? Start->Decision RouteA Method A: Standard Suzuki (Pd(PPh3)4, Na2CO3) High Risk of Poisoning Decision->RouteA Low Priority / Screening RouteB Method B: Ligand-Accelerated (Pd(dppf)Cl2, K3PO4) Bidentate Ligand Prevents Poisoning Decision->RouteB Med Chem (<10g) RouteC_Step1 Method C: Boc-Protection (Boc2O, DMAP) Decision->RouteC_Step1 Process (>100g) Product Target: 3-(2-Methoxypyrimidin-5-yl) pyridin-4-amine RouteA->Product Low Yield RouteB->Product High Yield RouteC_Step2 Suzuki Coupling (Pd-XPhos, K3PO4) RouteC_Step1->RouteC_Step2 RouteC_Step3 Deprotection (TFA/DCM) RouteC_Step2->RouteC_Step3 RouteC_Step3->Product

Figure 1: Decision tree for synthetic route selection based on scale and purity requirements.

Detailed Experimental Protocols

Method B: Ligand-Accelerated Direct Coupling (Recommended)

This protocol utilizes a bidentate ferrocenyl ligand (dppf) which creates a wide bite angle and remains tightly bound to the Palladium, preventing the free amine of the substrate from displacing the ligand and deactivating the catalyst.

Reagents:

  • Substrate: 3-Bromo-4-aminopyridine (1.0 eq)

  • Boronate: 2-Methoxypyrimidin-5-ylboronic acid (1.2 - 1.5 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq / 5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 eq) - Crucial: milder than carbonates, reduces protodeboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 3-bromo-4-aminopyridine (173 mg, 1.0 mmol), boronic acid (231 mg, 1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol). Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add pre-degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) under a positive stream of inert gas.

  • Reaction: Heat the mixture to 90°C for 2–4 hours. Monitor by LCMS (Look for M+H = 203.2).

    • Checkpoint: If the boronic acid is consumed but starting material remains, add another 0.5 eq of boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient 0-10%). The free amine makes the product polar; ensure the column is flushed well.

Why it works: The dppf ligand is bulky and electron-rich, facilitating oxidative addition into the electron-poor pyridine ring while resisting displacement by the amine nitrogen [1].

Method C: The "Protected" Route (High Purity/Scale)

For scales exceeding 10g, or if Method B yields <50%, protecting the amine is mandatory to prevent catalyst poisoning completely.

Phase 1: Protection

  • Dissolve 3-bromo-4-aminopyridine in THF.

  • Add LiHMDS (2.0 eq) at 0°C, followed by Boc₂O (1.1 eq).

  • Stir at RT for 2 hours. Quench with NH₄Cl. Isolate tert-butyl (3-bromopyridin-4-yl)carbamate.

Phase 2: Coupling (Suzuki)

  • Reagents: Protected substrate (1.0 eq), 2-methoxypyrimidin-5-ylboronic acid (1.2 eq), Pd(Amphos)Cl₂ or XPhos Pd G2 (2 mol%), K₂CO₃ (2.0 eq).

  • Conditions: Toluene/Water (10:1), 100°C, 2 hours.

  • Note: The Boc group makes the pyridine ring less electron-rich, actually slowing oxidative addition slightly, but it completely eliminates catalyst poisoning.

Phase 3: Deprotection

  • Dissolve the coupled intermediate in DCM (5 vol).

  • Add TFA (5 vol) or 4M HCl in Dioxane. Stir at RT for 1 hour.

  • Neutralize with sat. NaHCO₃ (carefully!) to precipitate the free base product.

Troubleshooting & Critical Parameters

Protodeboronation of Pyrimidine Boronic Acids

The 2-methoxypyrimidin-5-ylboronic acid is notoriously unstable in hot, basic, aqueous conditions. It hydrolyzes to 2-methoxypyrimidine (mass = 110), which is a dead end.

  • Fix: Use Potassium Phosphate (K₃PO₄) instead of Carbonate bases. Phosphate buffers the pH lower (~10-11) compared to Carbonate (~12), slowing hydrolysis [2].

  • Fix: Reduce water content. Use Dioxane/Water 9:1 instead of 4:1 if hydrolysis is observed.

Catalyst Poisoning

If the reaction stalls at 10-20% conversion:

  • Diagnosis: The solution often turns from dark red/black (active Pd) to a pale yellow or clear solution with black precipitate (Pd black aggregation).

  • Fix: Switch to Pd(dtbpf)Cl₂ . The dtbpf (di-tert-butylphosphino ferrocene) ligand is bulkier than dppf and virtually immune to amine coordination [3].

Purification of the Product

The product is a bis-heteroaryl amine and can be "sticky" on silica.

  • Tip: Pre-wash the silica column with 1% Triethylamine in DCM to deactivate acidic sites.

  • Alternative: Use amine-functionalized silica (NH-Silica) for cleaner separation without tailing.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Colacot, T. J. (2011). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (See Chapter on "Catalyst Selection for Heterocycles"). Link

  • BenchChem Protocols. (2025). Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids. (Adapted for 3-bromo regioisomer). Link

  • PubChem Compound Summary. (2025). 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (CAS 1258634-42-2).[2][3] Link

Sources

Safety Operating Guide

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Identification

Compound Identity:

  • Chemical Name: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine[1]

  • CAS Number: 1258616-88-4[1][2]

  • Functional Class: Bi-heterocyclic amine (Aminopyridine derivative).[1]

The "Analog Read-Across" Safety Principle: As a Senior Application Scientist, I must highlight that while a specific Safety Data Sheet (SDS) for this exact structural analog may be limited in public databases, its core pharmacophore—4-aminopyridine (CAS 504-24-5)—is a potent neurotoxin and potassium channel blocker.[1]

Operational Mandate: Until specific toxicological data proves otherwise, you must handle and dispose of 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine as if it possesses the high acute toxicity profile of its parent scaffold.[1]

Anticipated Hazards (Based on Structural Analogs):

  • Acute Toxicity (Oral/Dermal): High probability.[1] Potential neurotoxic effects.[1]

  • Skin/Eye Corrosion: Aminopyridines are caustic organic bases; expect severe irritation or burns.[1]

  • Aquatic Toxicity: High.[1] Heterocyclic amines are persistent and toxic to aquatic life.[1]

Waste Characterization & Segregation Strategy

Effective disposal begins at the bench. You must segregate this waste stream at the point of generation to prevent dangerous cross-reactivity and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.

Chemical Compatibility Rules
  • NO ACIDS: Do not mix with acidic waste streams.[1] This compound is an organic base; mixing with strong acids (HCl, H₂SO₄) will generate significant heat (exotherm) and potentially aerosolize toxic vapors.

  • NO OXIDIZERS: Keep away from peroxides, nitrates, and chromates. The amine group is susceptible to rapid, uncontrolled oxidation.

Waste Stream Classification Table
Waste TypeCompositionContainer TypeLabeling Requirement
Solid Waste (Trace) Contaminated gloves, weigh boats, paper towels, pipette tips.[1]Double-bagged in heavy-duty polyethylene (6-mil) or rigid HDPE drum.[1]"Hazardous Waste - Toxic Solid (Trace Contamination)"
Liquid Waste (Mother Liquor) Reaction solvents (e.g., DMSO, DMF, Methanol) containing dissolved compound.[1]HDPE Carboy (Jerrycan) or Glass Bottle (Amber). Vented cap recommended. "Hazardous Waste - Flammable/Toxic Organic Liquid"
Pure Compound Expired or excess solid powder.[1]Original glass vial placed inside a secondary HDPE jar with vermiculite."Hazardous Waste - Toxic Solid - 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine"

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Spill Debris)[1]
  • Objective: Complete thermal destruction via incineration.[1]

  • Method:

    • Containment: Place the solid material into a screw-top glass jar.

    • Secondary Containment: Place the glass jar into a larger HDPE wide-mouth jar. Fill the void space with an inert absorbent (vermiculite or diatomaceous earth) to cushion the inner jar and absorb any potential leakage.

    • Sealing: Seal the outer jar with parafilm or electrical tape to prevent accidental loosening during transport.[1]

    • Disposal Path: Transfer to your facility's Hazardous Waste Storage Area (HWSA).[1] This material must be flagged for High-Temperature Incineration (Rotary Kiln) .[1]

    • Why Incineration? Landfilling is strictly prohibited for aminopyridines due to groundwater leaching risks.[1] Incineration ensures the breakdown of the stable pyridine and pyrimidine rings into nitrogen oxides (scrubbed) and CO₂.

Protocol B: Liquid Waste (Solutions & Rinsates)
  • Objective: Safe aggregation for solvent fuel blending or incineration.[1]

  • Method:

    • pH Check: Ensure the waste solution is not acidic (pH < 4).[1] If acidic, carefully neutralize with a dilute base (e.g., Sodium Bicarbonate) before adding to the organic waste container to prevent heat generation in the drum.

    • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, DCM) is compatible with the waste drum's material (HDPE is generally safe; use glass for halogenated solvents if required by your EHS officer).

    • Transfer: Pour into the "Toxic/Organic" waste carboy using a funnel.

    • Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., Acetone). Add these rinsates to the same waste container. Do not pour rinsates down the sink.

Protocol C: Empty Containers
  • Definition: A container is "RCRA Empty" only if less than 3% of the total capacity remains (by weight).

  • Procedure:

    • Triple-rinse the container with a solvent capable of dissolving the residue (Methanol or Acetone).[1]

    • Add rinsate to the Liquid Waste stream (Protocol B).

    • Deface the label.[1]

    • Dispose of the glass/plastic as "Decontaminated Lab Trash" or "Glass Waste," depending on facility rules.

Emergency Spill Management

Immediate Action: Evacuate the immediate area. Don full PPE (Tyvek suit, Double Nitrile Gloves, N95 or P100 Respirator).

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1]

    • Cover the spill with wet paper towels (dampened with water) to prevent aerosolization.

    • Scoop the wet mass into a waste jar.

    • Clean the surface with a soap/water solution.[1][3]

  • Wet Spill (Solution):

    • Surround the spill with absorbent pillows or "pigs" to prevent spreading.[1]

    • Cover with vermiculite or sand.[1]

    • Scoop absorbed material into a hazardous waste pail.[1]

Visualizing the Disposal Logic

The following diagram outlines the decision-making process for segregating this specific waste stream.

DisposalWorkflow Start Waste Generation: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsates) StateCheck->Liquid SolidAction Double Bag or Jar Add Vermiculite Solid->SolidAction LiquidAction Check pH (Neutralize if Acidic) Pour into 'Toxic Organic' Carboy Liquid->LiquidAction Segregation CRITICAL SEGREGATION: No Acids | No Oxidizers SolidAction->Segregation LiquidAction->Segregation Final Final Disposal Method: High-Temp Incineration Segregation->Final

Figure 1: Decision tree for the segregation and packaging of aminopyridine derivative waste.

References & Regulatory Grounding

  • PubChem. (2023).[1] Compound Summary: 3-(2-methoxypyrimidin-5-yl)pyridin-2-amine (CAS 1258616-88-4).[1][2] National Library of Medicine.[1] Link

  • Fisher Scientific. (2021).[1][4] Safety Data Sheet: 4-Aminopyridine (Parent Analog).[1]Link[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1]Link[1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.[1] Link

Sources

Personal protective equipment for handling 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Handling Guide: 3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine Content Type: Technical Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers

Executive Summary & Substance Profile

3-(2-Methoxypyrimidin-5-yl)pyridin-4-amine (CAS: 1258634-42-2) is a heterocyclic biaryl amine frequently utilized as a pharmacophore in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways). Due to the 4-aminopyridine substructure, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise.

Operational Directive: Handle as a potential neurotoxin and potassium channel blocker. All solid-phase manipulations require strict containment to prevent inhalation of micro-particulates.

Physicochemical & Hazard Profile
PropertySpecification / Hazard Assessment
Physical State Off-white to pale yellow solid powder.
Molecular Weight 202.21 g/mol
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.
Core Hazard Class Acute Toxicity (Category 3/2) : Extrapolated from 4-aminopyridine structural analogs.
Target Organs Central Nervous System (Seizure threshold reduction), Respiratory System.
GHS Signal Word DANGER

Hierarchy of Controls & PPE Strategy

Effective safety relies on a redundant system of barriers. Do not rely solely on PPE; engineering controls are primary.

A. Engineering Controls (Mandatory)
  • Primary Containment: All weighing and transfer of solids must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun inside the weigh station to prevent electrostatic dispersion of the powder.

B. Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementTechnical Rationale
Hand Protection Double Gloving Strategy :1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Aminopyridines can permeate thin latex rapidly. Double nitrile provides a breakthrough time >480 mins and visual breach indication.
Respiratory N95/P100 (if outside hood) or PAPR (for >1g handling).Standard surgical masks offer zero protection against fine organic dusts.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Safety glasses leave gaps for airborne particulates to contact the ocular mucosa.
Body Tyvek® Lab Coat or Sleeve Covers.Cotton coats retain toxic dust; disposable Tyvek prevents cross-contamination of street clothes.

Operational Protocol: Solid-to-Solution Transfer

This procedure minimizes the risk of aerosolization, the primary exposure vector for this compound.

Step-by-Step Methodology
  • Preparation:

    • Pre-weigh the solvent (e.g., DMSO) in the receiving vial before adding the solid.

    • Place a disposable balance draft shield or "weigh boat" inside the fume hood.

  • Weighing (The "Wetting" Technique):

    • Tare the vial containing the solvent.

    • Using a disposable anti-static spatula, transfer the solid directly into the solvent.

    • Why? Adding solid into liquid immediately suppresses dust generation, unlike adding liquid onto a pile of powder which can cause "puffing."

  • Dissolution:

    • Cap the vial tightly immediately after addition.

    • Vortex or sonicate inside the closed hood sash.

  • Decontamination:

    • Wipe the exterior of the vial with a Kimwipe soaked in 10% bleach or ethanol before removing it from the hood.

Visual Workflow: Safe Handling Logic

G Start Start: Solid Handling QuantCheck Quantity > 100 mg? Start->QuantCheck Hood Standard Fume Hood QuantCheck->Hood No Iso Glovebox / Isolator QuantCheck->Iso Yes PPE_Low PPE: Double Nitrile + Goggles + Lab Coat Hood->PPE_Low PPE_High PPE: Tyvek Sleeves + P100 Mask + Double Nitrile Iso->PPE_High Transfer Transfer Solid to Pre-filled Solvent Vial PPE_Low->Transfer PPE_High->Transfer Decon Wipe Vial Exterior (10% Bleach/EtOH) Transfer->Decon Waste Dispose Spatula as Haz Waste Decon->Waste

Figure 1: Decision logic for containment based on quantity handled. Higher quantities trigger stricter isolation protocols.

Emergency Response & Spill Management

Scenario: Spillage of solid powder (~50 mg) inside the fume hood.

  • Immediate Action:

    • Stop work. Do not remove hands from the hood immediately (prevents tracking).

    • Alert nearby personnel.[1]

  • Containment:

    • Cover the spill gently with a chemically resistant absorbent pad dampened with solvent (PEG-400 or water) to prevent dust dispersal. Do not dry sweep.

  • Cleanup:

    • Wipe from the outside of the spill toward the center.

    • Place all cleanup materials into a dedicated hazardous waste bag inside the hood.

  • Verification:

    • Clean the surface with a detergent solution (pH > 10 is often effective for degrading aminopyridines, though incineration is the ultimate disposal method).

Disposal & Waste Stream

  • Solid Waste: All contaminated gloves, weigh boats, and spatulas must be segregated into Incineration-Only waste streams (Red Bag/Bin).

  • Liquid Waste: Segregate into "Halogenated/Non-Halogenated Organic" streams depending on the solvent used. Label clearly as "Contains Toxic Aminopyridines."

  • Drain Disposal: STRICTLY PROHIBITED. This compound is toxic to aquatic life with long-lasting effects (H411).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177795350, 3-(2-methoxypyrimidin-5-yl)pyridin-2-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine Derivatives. Retrieved from [Link]

Sources

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